molecular formula C17H23N3 B12565200 4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine CAS No. 301219-20-5

4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine

Cat. No.: B12565200
CAS No.: 301219-20-5
M. Wt: 269.4 g/mol
InChI Key: BPPZOBDIJJDFPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine is a useful research compound. Its molecular formula is C17H23N3 and its molecular weight is 269.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

301219-20-5

Molecular Formula

C17H23N3

Molecular Weight

269.4 g/mol

IUPAC Name

4-(5-benzyl-1-ethylpyrazol-3-yl)piperidine

InChI

InChI=1S/C17H23N3/c1-2-20-16(12-14-6-4-3-5-7-14)13-17(19-20)15-8-10-18-11-9-15/h3-7,13,15,18H,2,8-12H2,1H3

InChI Key

BPPZOBDIJJDFPI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C2CCNCC2)CC3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

Novel Pyrazolylpiperidine Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolylpiperidine scaffold represents a "privileged structure" in modern medicinal chemistry, offering a versatile template for targeting kinases (e.g., ALK, ROS1, JNK), GPCRs (e.g., CCR5), and coagulation factors (e.g., Factor Xa). This guide dissects the structural utility of coupling the metabolic stability and solubility of the piperidine ring with the robust hydrogen-bonding capabilities of the pyrazole moiety. We provide a validated synthetic workflow, structure-activity relationship (SAR) insights, and a biological testing cascade designed to accelerate hit-to-lead optimization.

Structural Rationale & Medicinal Chemistry[1]

The pyrazolylpiperidine core is not merely a linker; it is a functional pharmacophore. Its success—exemplified by the ALK/ROS1 inhibitor Crizotinib —stems from specific physicochemical advantages:

  • Solubility & Basicity: The piperidine nitrogen (

    
    ) provides a handle for salt formation, significantly improving aqueous solubility compared to bi-aryl systems. At physiological pH, the protonated amine can form ionic interactions with aspartate or glutamate residues in the solvent-exposed regions of a binding pocket.
    
  • Hinge Binding Potential: The pyrazole ring serves as an excellent bioisostere for the adenine ring of ATP.[1] The

    
     and 
    
    
    
    atoms can act as hydrogen bond acceptors and donors, respectively, engaging the hinge region of kinase domains.
  • Vectorial Growth: The 4-position of the piperidine allows for a linear extension of the molecule, ideal for reaching into deep hydrophobic pockets (e.g., the "gatekeeper" region in kinases) or solvent channels.

Structural Classes[3][4]
  • Type I (N-Linked): 4-(1H-pyrazol-1-yl)piperidine.[2] Rigid geometry; common in Crizotinib analogs.

  • Type II (C-Linked): 4-(1H-pyrazol-3-yl)piperidine or 4-(1H-pyrazol-4-yl)piperidine. Offers different bond vectors for exploring SAR.

Validated Synthetic Protocols

We present a robust, scalable protocol for the synthesis of the Type I core (4-(1H-pyrazol-1-yl)piperidine) , a key intermediate for many kinase inhibitors. This route avoids expensive palladium catalysts in the early steps and utilizes Nucleophilic Aromatic Substitution (


).
Core Protocol: Synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine

Objective: To synthesize a functionalized core ready for Suzuki coupling at the pyrazole C4 position and derivatization at the piperidine nitrogen.

Step 1:

Coupling
  • Reagents: 4-Chloropyridine hydrochloride (1.0 eq), Pyrazole (1.2 eq), Potassium Carbonate (

    
    , 3.0 eq).
    
  • Solvent: Diglyme or DMF.

  • Procedure:

    • Suspend 4-chloropyridine HCl and

      
       in solvent.
      
    • Add pyrazole and heat to 120°C for 12–16 hours.

    • Mechanism: The pyridine nitrogen activates the C4 position for nucleophilic attack by the pyrazole anion.

    • Workup: Cool, dilute with water, and extract with ethyl acetate. Wash with brine.

    • Yield Target: >85% of 4-(1H-pyrazol-1-yl)pyridine.

Step 2: Regioselective Iodination
  • Reagents: 4-(1H-pyrazol-1-yl)pyridine (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq).

  • Solvent: Acetonitrile (ACN).[3][4]

  • Procedure:

    • Dissolve the intermediate in ACN at room temperature.

    • Add NIS portion-wise. Stir for 4 hours.

    • Why: Electrophilic aromatic substitution occurs preferentially at the electron-rich C4 position of the pyrazole rather than the electron-deficient pyridine.

    • Workup: Quench with saturated sodium thiosulfate (to remove excess iodine). Precipitate or extract product.[5]

Step 3: Catalytic Hydrogenation (Pyridine Reduction)
  • Reagents: 4-(4-iodo-1H-pyrazol-1-yl)pyridine, Platinum(IV) oxide (

    
    , Adams' catalyst) or 
    
    
    
    . Note: Pd/C may cause de-iodination.
  • Conditions:

    
     (50 psi), Ethanol/HCl.
    
  • Procedure:

    • Hydrogenate in a Parr shaker for 6–12 hours.

    • Critical Control: Monitor reaction closely to prevent over-reduction or de-halogenation.

    • Product: 4-(4-iodo-1H-pyrazol-1-yl)piperidine hydrochloride.

Step 4: N-Protection (Optional but Recommended)
  • Protect the piperidine nitrogen with a Boc group (

    
    , 
    
    
    
    , DCM) to facilitate subsequent Suzuki couplings on the pyrazole iodide.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on a hypothetical kinase inhibitor core based on the pyrazolylpiperidine scaffold.

Table 1: SAR of Pyrazolylpiperidine Analogs against Target Kinase X (e.g., ALK/ROS1)

Analog IDPiperidine N-Substituent (

)
Pyrazole C4-Substituent (

)
IC50 (nM)cLogPNotes
PP-01 H (Free amine)Phenyl4502.1Good solubility, moderate potency.
PP-02 MethylPhenyl3202.4Improved permeability.
PP-03 Ethyl2-Pyridyl851.8H-bond acceptor in

improves hinge binding.
PP-04 Isopropyl4-Fluorophenyl1202.9Metabolic liability at isopropyl methine.
PP-05 (R)-2-hydroxypropyl2,6-Dichloro-phenyl12 2.5Lead Compound. Chiral tail interacts with solvent front; Halogens fill hydrophobic pocket.
PP-06 Acetyl (Amide)2,6-Dichloro-phenyl>10002.2Loss of basicity at N1 kills solubility and salt bridge interaction.

Key Insight: The basicity of the piperidine nitrogen is often critical for potency (salt bridge) and lysosomotropic properties. Converting it to an amide (PP-06) often abolishes activity unless the pocket specifically requires a neutral H-bond donor/acceptor.

Visualizations & Workflows

A. Synthetic Pathway (Graphviz)

The following diagram illustrates the "Crizotinib-style" synthesis of the core scaffold.

SynthesisPath Start1 4-Chloropyridine HCl Step1 SNAr Coupling (K2CO3, 120°C) Start1->Step1 Start2 Pyrazole Start2->Step1 Inter1 4-(Pyrazol-1-yl) pyridine Step1->Inter1 >85% Yield Step2 Regioselective Iodination (NIS, ACN) Inter1->Step2 Inter2 4-(4-Iodo-pyrazol-1-yl) pyridine Step2->Inter2 C4 Selective Step3 Hydrogenation (PtO2, H2, HCl) Inter2->Step3 Avoid De-iodination Final 4-(4-Iodo-pyrazol-1-yl) piperidine Step3->Final Core Scaffold

Caption: Figure 1. Robust synthetic route for the 4-(4-iodo-1H-pyrazol-1-yl)piperidine core, utilizing SNAr coupling followed by selective hydrogenation.

B. Biological Signaling Context (ALK Pathway)

Understanding the downstream effects of inhibiting the target (e.g., ALK) is crucial for assay design.

ALKPathway ALK ALK Fusion Protein (Target) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK Inhibitor Pyrazolylpiperidine Analog Inhibitor->ALK Inhibits MAPK MAPK/ERK (Proliferation) RAS->MAPK AKT AKT/mTOR (Survival) PI3K->AKT STAT STAT3 (Gene Expression) JAK->STAT

Caption: Figure 2. Signaling cascade downstream of Anaplastic Lymphoma Kinase (ALK). Pyrazolylpiperidine analogs block ATP binding, arresting proliferation (MAPK) and survival (AKT) pathways.

Experimental Validation Protocols

In Vitro Kinase Assay (ADP-Glo™)

To validate the potency of synthesized analogs (e.g., PP-05):

  • Preparation: Dilute compounds in 100% DMSO (10-point dose response).

  • Reaction: Mix Kinase (e.g., ALK, 2 nM), Substrate (Poly Glu:Tyr, 0.2 mg/mL), and ATP (10 µM) in kinase buffer.

  • Incubation: Add compound (10 nL) to reaction (5 µL). Incubate 60 min at RT.

  • Detection: Add ADP-Glo™ Reagent (5 µL) to deplete ATP. Add Kinase Detection Reagent (10 µL) to convert ADP to Luciferase signal.

  • Analysis: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

ADME Profiling: Metabolic Stability
  • System: Human Liver Microsomes (HLM).

  • Protocol: Incubate analog (1 µM) with HLM (0.5 mg/mL) and NADPH (1 mM) at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of parent compound. Calculate intrinsic clearance (

    
    ).
    

References

  • Cui, J. J., et al. (2011). "Discovery of 3-[(3aR,4R,6R,6aS)-4-(4-fluoro-2-methylphenyl)-6-(1-methyl-1H-pyrazol-4-yl)-hexahydrocyclopenta[c]pyrrol-5(1H)-one]-2-yl]pyridine-2-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ROS Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations." Journal of Medicinal Chemistry.

  • Unciti-Broceta, A. (2020). "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[6][7] RSC Medicinal Chemistry.[6][8]

  • Rayani, R. H., et al. (2022). "Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation." Results in Chemistry.

  • Gould, S. E., et al. (2011). "Discovery and development of pyrazole-scaffold Hsp90 inhibitors." Current Pharmaceutical Design.

  • BenchChem. (2025). "The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery."

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Benzyl-Pyrazole Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) of benzyl-pyrazole piperidines Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Executive Summary

The benzyl-pyrazole piperidine scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly within the optimization of G-Protein Coupled Receptor (GPCR) antagonists (e.g., CCR5, Dopamine D4) and specific kinase inhibitors (e.g., Crizotinib intermediates). This tricyclic assembly—comprising a lipophilic benzyl tail, a heteroaromatic pyrazole linker, and a polar piperidine head—offers a unique balance of structural rigidity and functional versatility.

This guide dissects the SAR of this scaffold, moving beyond simple substituent enumeration to explain the causality of binding interactions. It provides validated synthetic routes, assay protocols, and a mechanistic breakdown of how modifications in each zone influence potency, metabolic stability, and physicochemical properties.

Anatomy of the Scaffold

To enable precise SAR discussion, we define the core scaffold as a 4-(1-benzyl-1H-pyrazol-4-yl)piperidine architecture. This modular system is divided into three critical zones:

  • Zone A (The Benzyl Anchor): Primary hydrophobic interaction site; susceptible to metabolic oxidation.

  • Zone B (The Pyrazole Core): Acts as a rigid spacer and hydrogen bond acceptor (HBA).

  • Zone C (The Piperidine Head): Solubilizing group and basic center, often interacting with conserved aspartate residues in GPCRs.

Visualization: Core Scaffold & Numbering

The following diagram illustrates the standard numbering and zonal division used throughout this guide.

Scaffold cluster_A Zone A: Benzyl Anchor (Hydrophobic/Steric) cluster_B Zone B: Pyrazole Core (Linker/H-Bonding) cluster_C Zone C: Piperidine Head (Solubility/Basicity) Benzyl Benzyl Ring (Ar) Pyrazole Pyrazole (1,4-subst) Benzyl->Pyrazole N1 Linkage (Methylene Bridge) NoteA Key SAR: Para-substitution controls potency & metab. stability Benzyl->NoteA Piperidine Piperidine (NH or N-R) Pyrazole->Piperidine C4 Linkage (C-C Bond) NoteB Key SAR: N-placement defines vector & H-bond capacity Pyrazole->NoteB NoteC Key SAR: N-substituent determines PK & receptor subtype selectivity Piperidine->NoteC

Figure 1: Modular decomposition of the benzyl-pyrazole piperidine scaffold highlighting key SAR zones.

Detailed SAR Analysis

Zone A: The Benzyl Moiety (Hydrophobic Interactions)

The benzyl group typically occupies a deep hydrophobic pocket (e.g., the transmembrane bundle of CCR5 or the orthosteric site of D4).

  • Para-Substitution (4-position): This is the most sensitive region.

    • Halogens (F, Cl): Introduction of a 4-Cl or 4-F atom often increases potency by 5–10 fold compared to the unsubstituted benzyl. This is attributed to the filling of a specific hydrophobic sub-pocket and the prevention of para-hydroxylation by CYP450 enzymes.

    • Bulky Lipophiles (t-Bu, Ph): In CCR5 antagonists, extending this position with a phenyl ring (forming a biphenyl system) significantly improves pharmacokinetic (PK) profiles by reducing clearance, though it may introduce ion channel liability (hERG) if the logP becomes excessive [1].

  • Meta-Substitution (3-position):

    • Electron-donating groups (e.g., -OMe) at the 3-position can improve selectivity against related receptor subtypes (e.g., D2 vs. D4) but often reduce metabolic stability unless paired with a para-blocking group.

  • Linker Length: The methylene bridge (

    
    ) is optimal. Direct phenylation (N-phenyl) usually results in a loss of potency due to the loss of flexibility required to orient the phenyl ring into the hydrophobic cleft [2].
    
Zone B: The Pyrazole Linker (Geometry & Electronics)

The pyrazole ring is not merely a spacer; its dipole and H-bonding capabilities are critical.

  • Regioisomerism (1,4- vs. 1,5-linkage):

    • The 1,4-linked pyrazole (N1 attached to benzyl, C4 attached to piperidine) is the dominant bioactive conformation for CCR5 and D4 antagonists. This linear arrangement maximizes the distance between the basic piperidine nitrogen and the lipophilic benzyl group.

    • Mechanistic Insight: The lone pair on the pyrazole N2 (unsubstituted nitrogen) often serves as a weak hydrogen bond acceptor. Moving the benzyl group to N2 (creating a 1,5-disubstituted system) drastically alters the vector of the benzyl group, typically abolishing activity by creating steric clashes within the receptor channel.

  • C3/C5 Substitution:

    • Small alkyl groups (Me) at C3 or C5 can restrict rotation around the piperidine-pyrazole bond (atropisomerism). While this can lock the bioactive conformation, it frequently reduces synthetic yield and solubility. Unsubstituted C3/C5 positions are generally preferred for initial lead optimization.

Zone C: The Piperidine Head (The "Warhead")
  • Basicity: The piperidine nitrogen (pKa ~9-10) is usually protonated at physiological pH, forming a critical salt bridge with a conserved Aspartate residue (e.g., Asp282 in CCR5 or Asp113 in D4) [3].

  • N-Substitution:

    • Free Amine: Rarely active in vivo due to rapid conjugation.

    • Amides/Sulfonamides: Capping the nitrogen with an amide or sulfonamide reduces basicity but allows for the introduction of a second "diversity element" to reach secondary binding pockets (e.g., the extracellular loops of GPCRs).

    • Rigidification: Fusing the piperidine into a tropane or bicyclic system (e.g., 8-azabicyclo[3.2.1]octane) can improve potency by reducing the entropic penalty of binding, provided the vector matches the receptor's active state.

Experimental Protocols

Synthesis: The Suzuki-Miyaura Coupling Route

The most robust method for assembling this scaffold avoids the harsh conditions of hydrazine condensations by utilizing palladium-catalyzed cross-coupling.

Protocol:

  • Reagents: 1-Benzyl-4-iodo-1H-pyrazole (Intermediate A), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (Intermediate B), Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water (4:1).

  • Procedure:

    • Dissolve Intermediate A (1.0 eq) and Intermediate B (1.1 eq) in degassed Dioxane/Water.

    • Add K₂CO₃ (3.0 eq) and Pd(dppf)Cl₂ (0.05 eq).

    • Heat to 90°C under N₂ for 12 hours.

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via flash chromatography (Hex/EtOAc).

    • Deprotection: Treat with 4M HCl in Dioxane to yield the free amine.

Biological Assay: Calcium Flux for GPCR Activity

To validate SAR findings (e.g., for CCR5 or D4), a functional calcium mobilization assay is preferred over simple radioligand binding to distinguish agonists from antagonists.

Workflow Visualization:

AssayWorkflow cluster_Logic Interpretation Step1 Cell Seeding (CHO/HEK293 expressing Receptor + Gα16) Step2 Dye Loading (Fluo-4 AM, 37°C, 45 min) Step1->Step2 Step3 Compound Addition (Incubate 15 min) Step2->Step3 Step4 Agonist Challenge (Add EC80 of native ligand) Step3->Step4 Step5 Data Acquisition (FLIPR/FlexStation) Step4->Step5 Result1 Signal < Baseline (Antagonist) Step5->Result1 Result2 Signal > Baseline (Agonist) Step5->Result2

Figure 2: Functional Calcium Flux Assay workflow for validating antagonist activity.

Case Study: CCR5 Antagonists

The optimization of the benzyl-pyrazole piperidine series by Merck and Schering-Plough provides a textbook example of SAR evolution [1, 4].

  • Starting Point: Flexible N-benzyl piperidine linkers showed moderate activity but poor oral bioavailability.

  • Rigidification: Replacing the alkyl chain with a pyrazole ring (Zone B) locked the distance between the basic amine and the aromatic tail.

  • Optimization:

    • Modification: Introduction of a 4-phenyl group on the benzyl ring (4-biphenyl).

    • Result: Increased lipophilicity led to higher affinity (IC50 < 10 nM) but introduced solubility issues.

    • Solution: Balancing the logP by introducing polar substituents (e.g., sulfonamides) on the piperidine nitrogen (Zone C) restored bioavailability while maintaining potency.

Key Data Summary:

Compound VariantZone A (Benzyl)Zone B (Pyrazole)Zone C (Piperidine N)CCR5 IC50 (nM)Notes
Lead 1 Unsubstituted1,4-linkageAcetyl450Moderate potency
Analog 2 4-Chloro1,4-linkageAcetyl85Halogen fills hydrophobic pocket
Analog 3 4-Chloro1,5-linkage Acetyl>10,000Vector mismatch (inactive)
Optimal 4-Biphenyl1,4-linkageMethylsulfonamide4.2High potency + metabolic stability

References

  • Shen, D. M., et al. (2004).[1][2] Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains.[1][2] Part 3: SAR studies on the benzylpyrazole segment. Bioorganic & Medicinal Chemistry Letters, 14(4), 941-945. Link

  • BenchChem. (2025). Structure-Activity Relationship of Benzhydrylpiperidine Analogs: A Technical Guide. BenchChem Technical Resources. Link

  • Oppermann, M. (2004).[3] Chemokine receptor CCR5: insights into structure, function, and regulation.[3] Cellular Signalling, 16(11), 1201-1210.[3] Link

  • Shen, D. M., et al. (2004).[1][2] Antagonists of Human CCR5 Receptor Containing 4-(pyrazolyl)piperidine Side Chains.[1][2] Part 1: Discovery and SAR Study. Bioorganic & Medicinal Chemistry Letters, 14(4), 935-939. Link

  • Cui, J. J., et al. (2011). Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342-6363. Link

Sources

In silico binding profiling of pyrazolyl-piperidine ligands

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: In Silico Binding Profiling of Pyrazolyl-Piperidine Ligands: A Workflow for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded walkthrough for the in silico binding profiling of pyrazolyl-piperidine ligands. It is designed for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery and optimization of this important class of molecules. We will move beyond a simple recitation of steps to explore the underlying rationale, ensuring that each stage of the workflow is understood in the context of robust, validated science.

The pyrazole and piperidine scaffolds are cornerstones of modern medicinal chemistry.[1] Pyrazole derivatives are known for a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The piperidine ring is considered a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs, often contributing to optimal potency and pharmacokinetic properties.[1] The fusion of these two moieties in pyrazolyl-piperidine derivatives has led to the development of potent antagonists for targets like the cannabinoid CB1 receptor and inhibitors for enzymes such as Factor Xa (FXa).[4][5]

Given the vast chemical space available for derivatization, computational prediction of protein-ligand interactions (PLI) is an indispensable tool, significantly reducing the cost and time associated with experimental high-throughput screening.[6][7] This guide details a self-validating workflow for predicting the binding modes and affinities of pyrazolyl-piperidine ligands, from initial target preparation to advanced post-docking analysis.

Part 1: The Core Computational Workflow

The in silico analysis of ligand binding is a multi-stage process that requires careful attention to detail at each step. A failure in an early stage will invariably lead to unreliable results downstream. The entire process can be visualized as a funnel, progressively filtering a large number of possibilities to identify the most promising candidates for experimental validation.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Simulation & Scoring cluster_2 Phase 3: Analysis & Refinement Target_Prep Target Preparation (PDB, Add Hydrogens, Assign Charges) Binding_Site Binding Site Identification (Known Site or Prediction Tools) Target_Prep->Binding_Site Ligand_Prep Ligand Preparation (2D to 3D, Generate Conformers, Assign Charges) Docking Molecular Docking (Sampling & Scoring) Ligand_Prep->Docking Binding_Site->Docking Protocol_Validation Protocol Validation (Re-docking of Co-crystallized Ligand) Docking->Protocol_Validation Validate Post_Docking Post-Docking Analysis (Pose Clustering, Interaction Analysis) Protocol_Validation->Post_Docking MD_Sim Molecular Dynamics (MD) Simulation (Pose Stability, Free Energy Calculation) Post_Docking->MD_Sim Refine SAR_QSAR SAR/QSAR Analysis (Correlate with Experimental Data) MD_Sim->SAR_QSAR

Caption: Overall workflow for in silico binding profiling.

Target Protein Preparation

The foundation of any structure-based drug design project is a high-quality 3D structure of the macromolecular target, typically obtained from the Protein Data Bank (PDB).[8] Simply downloading a PDB file is insufficient; it must be carefully prepared to be computationally viable.

Protocol: Target Preparation

  • Obtain Structure: Download the crystal structure of the target protein (e.g., from RCSB PDB). If multiple structures are available, select one with high resolution (<2.5 Å) and, ideally, a co-crystallized ligand similar to your scaffold.

  • Clean the Structure: Remove all non-essential molecules, including water, ions, and co-solvents, unless they are known to be critical for binding.

  • Add Hydrogens: Crystal structures often lack explicit hydrogen atoms. Add hydrogens according to a model that predicts their positions, which is crucial for defining hydrogen bond networks.

  • Assign Protonation States: Determine the protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (typically 7.4). This step is critical for accurate electrostatic calculations.

  • Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the structure using a suitable force field to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.[9]

Causality: The goal of target preparation is to create a chemically correct and computationally stable representation of the protein. Incorrect protonation states can lead to the misidentification of hydrogen bond donors and acceptors, fundamentally altering the predicted binding mode of a ligand.[10]

Ligand Preparation

Pyrazolyl-piperidine ligands must be converted from their 2D representations into accurate, low-energy 3D conformers.

Protocol: Ligand Preparation

  • Generate 3D Structure: Convert 2D structures (e.g., from a SMILES string or SDF file) into a 3D structure.

  • Generate Conformers: For flexible molecules, it is essential to generate a diverse set of low-energy conformers. This pre-sampling helps the docking algorithm explore the conformational space more efficiently.

  • Assign Partial Charges: Calculate and assign partial charges to each atom using a quantum mechanical method (e.g., AM1-BCC) or a force-field-based approach. This is vital for evaluating electrostatic interactions.[11]

  • Energy Minimization: Minimize the energy of each conformer to ensure it represents a stable, low-energy state.

Causality: Docking algorithms are more effective when they start with realistic ligand geometries. Providing a set of pre-calculated, low-energy conformers helps prevent the docking search from getting trapped in high-energy local minima, thus increasing the probability of finding the true binding pose.[10]

Part 2: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the binding affinity.[12][13] The process involves two key components: a sampling algorithm to generate different poses and a scoring function to rank them.[14]

Choosing the Right Tools

A variety of academic and commercial docking software is available, each with its own strengths. The choice often depends on the specific research question, available computational resources, and user expertise.

SoftwareDeveloper/DistributorKey FeaturesTypical Use Case
AutoDock Vina The Scripps Research InstituteOpen-source, fast, and widely used. Employs a Lamarckian genetic algorithm and an empirical scoring function.[15]Academic research, high-throughput virtual screening.[14]
Glide Schrödinger, LLCCommercial software known for high accuracy. Uses a hierarchical search protocol and a sophisticated scoring function (GlideScore).[14]Lead optimization, detailed binding mode analysis.
DOCK UCSFOne of the pioneering docking programs. Flexible and customizable.Used for both virtual screening and binding mode prediction.[14]
OEDocking OpenEye ScientificCommercial suite with multiple tools like FRED (fast exhaustive docking) and HYBRID (ligand-guided docking).[16]Large-scale virtual screening and diverse docking scenarios.
FlowDock NeurosnapA generative framework using geometric flow matching for flexible docking and binding affinity estimation.[17]Advanced flexible docking and affinity prediction.
The Docking Protocol

Protocol: Molecular Docking

  • Define the Binding Site: Specify the coordinates for the docking search space. This is typically a grid box centered on the active site, often defined by the position of a co-crystallized ligand or predicted using tools like Q-SiteFinder.[18]

  • Protocol Validation (Self-Docking): Before docking your novel ligands, a critical validation step is to remove the co-crystallized ligand from the prepared protein and then re-dock it. The protocol is considered validated if the docking software can reproduce the experimental pose with a Root Mean Square Deviation (RMSD) of < 2.0 Å.

  • Run Docking Simulation: Dock the prepared library of pyrazolyl-piperidine ligands into the defined binding site. The output will be a series of ranked poses for each ligand, along with their corresponding docking scores.

  • Store and Organize Results: Systematically save the output poses and scores for post-docking analysis.

Causality: The validation step is non-negotiable for ensuring the trustworthiness of the docking protocol.[19] If the chosen parameters (grid size, scoring function, etc.) cannot reproduce a known experimental result, they cannot be trusted to accurately predict the binding of unknown compounds.

Part 3: Post-Docking Analysis & Refinement

The docking score is only a preliminary indicator of binding. True insight is gained from a rigorous post-docking analysis that bridges the gap between computational prediction and experimental reality.[19] Blindly trusting the top-scoring pose is a common pitfall that can lead to costly false positives.[19]

G Start Docking Results Received (Ranked Poses & Scores) Filter1 Filter by Docking Score? (e.g., Top 10% of library) Start->Filter1 Cluster Pose Clustering Analysis (Group similar poses based on RMSD) Filter1->Cluster Yes Discard Discard/Deprioritize Candidate Filter1->Discard No Analyze Visual Inspection & Interaction Analysis (H-bonds, Hydrophobic, π-π stacking) Cluster->Analyze Filter2 Are Key Interactions Present? (e.g., H-bond with catalytic residue) Analyze->Filter2 MD_Sim MD Simulation for Stability Check (Assess ligand RMSD over time) Filter2->MD_Sim Yes Filter2->Discard No Filter3 Is Pose Stable in Simulation? MD_Sim->Filter3 Final Promising Candidate for Synthesis Filter3->Final Yes Filter3->Discard No

Caption: Decision workflow for post-docking analysis.

Pose Analysis and Interaction Fingerprinting

A plausible docking pose must satisfy key principles of molecular recognition.[19]

  • Pose Clustering: Analyze the top-ranked poses. A ligand that consistently converges to a specific binding mode (a large cluster of low-energy poses) is more likely to be a true binder than one with many scattered, high-energy poses.

  • Interaction Analysis: Visualize the top-ranked poses and analyze the specific non-covalent interactions formed between the ligand and the protein. For pyrazolyl-piperidine ligands, look for:

    • Hydrogen Bonds: The pyrazole nitrogen atoms are excellent hydrogen bond acceptors/donors, and the piperidine nitrogen (if protonated) can be a donor.

    • Hydrophobic Interactions: Phenyl rings on the pyrazole scaffold often fit into hydrophobic pockets.

    • π-π Stacking: Aromatic rings can interact with residues like Phenylalanine, Tyrosine, and Histidine.[20]

Molecular Dynamics (MD) Simulation for Refinement

Molecular docking often treats the protein as a rigid entity, which is a significant simplification.[10] MD simulations provide a more dynamic and realistic view by simulating the motion of atoms over time, allowing for an assessment of the stability of the predicted binding pose.[13]

Protocol: Post-Docking MD Simulation

  • System Setup: Take the top-ranked protein-ligand complex from docking. Solvate it in a box of explicit water molecules and add ions to neutralize the system and mimic physiological salt concentration.[11]

  • Select a Force Field: Choose an appropriate force field to describe the physics of the system. The choice of force field is critical and can significantly impact the simulation's accuracy.[11]

Force FieldPrimary ApplicationStrengths
AMBER Proteins and Nucleic AcidsWell-validated for protein-ligand interactions and free energy calculations.[21]
CHARMM Proteins, Lipids, Nucleic AcidsParticularly strong for studying protein folding and interactions involving membranes.[21]
GROMOS Biomolecular SystemsComputationally efficient, making it suitable for large-scale and long-timescale simulations.[9][21]
OpenFF Small MoleculesA modern, open-source force field designed for improved accuracy in small molecule parameterization.[11]
  • Simulation Run: Perform a short MD simulation (e.g., 10-50 ns).

  • Trajectory Analysis: Analyze the simulation trajectory to determine if the ligand remains stably bound in its initial docked pose. A stable pose will have a low ligand RMSD (typically ≤2 Å) relative to the starting position for the majority of the simulation time.[19]

Causality: A ligand that is unstable and diffuses away from the binding pocket during an MD simulation is likely a docking artifact (a false positive). MD provides a crucial dynamic check on a static docking prediction, increasing confidence in the proposed binding mode.[10][19]

Part 4: Application Case Study: Profiling Pyrazolyl-Piperidine Ligands as Factor Xa Inhibitors

To illustrate the workflow, we consider a hypothetical case study inspired by published research on pyrazolyl-piperidine inhibitors of coagulation Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[4]

Objective: To identify which of a series of novel pyrazolyl-piperidine derivatives is most likely to be a potent FXa inhibitor.

  • Target Preparation: The crystal structure of FXa co-crystallized with Rivaroxaban (PDB ID: 2W26), a known inhibitor, is obtained and prepared as per the protocol. The binding site is defined as a 20x20x20 Å cube centered on the Rivaroxaban binding site.

  • Ligand Preparation: A library of 5 pyrazolyl-piperidine analogs (L1-L5) with varying substitutions on the phenyl ring is prepared.

  • Docking & Validation: The protocol is first validated by re-docking Rivaroxaban, which successfully reproduces the crystal pose with an RMSD of 0.85 Å. The L1-L5 library is then docked using AutoDock Vina.

  • Post-Docking Analysis: The results are analyzed.

Ligand IDDocking Score (kcal/mol)Key Interactions ObservedMD Stability (Ligand RMSD)Predicted Activity
L1 (-Cl) -8.0H-bond with Gly219; Hydrophobic interaction in S1 pocket.1.2 ÅHigh
L2 (-OCH3) -7.5H-bond with Gly219; Steric clash with Tyr228.3.5 ÅModerate
L3 (-H) -7.1H-bond with Gly219.1.8 ÅModerate
L4 (-NO2) -6.8Unfavorable electrostatic interaction with Asp189.4.1 ÅLow
L5 (-CH3) -7.8H-bond with Gly219; Hydrophobic interaction in S1 pocket.1.4 ÅHigh

Interpretation:

  • Ligands L1 and L5 show the best docking scores and form the expected key interactions, similar to known inhibitors.[4] Their poses are also highly stable in a 20 ns MD simulation. These are prioritized as the top candidates.

  • Ligand L2 has a good score but the visual inspection reveals a potential steric clash, which is confirmed by its instability in the MD simulation. It is deprioritized.

  • Ligand L4 has a poor score due to an electrostatic penalty, and it is unstable in MD. It is discarded.

This in silico profile provides a clear, data-driven rationale for prioritizing L1 and L5 for chemical synthesis and in vitro biological evaluation, thereby saving significant resources. This process can be further enhanced by developing a Quantitative Structure-Activity Relationship (QSAR) model once initial experimental data is available, creating a predictive feedback loop for designing the next generation of compounds.[22][23]

Conclusion

The in silico binding profiling of pyrazolyl-piperidine ligands is a powerful strategy in modern drug discovery. By combining systematic preparation, validated molecular docking, and rigorous post-docking analysis including molecular dynamics, researchers can effectively navigate vast chemical space to identify promising candidates. This guide emphasizes a causality-driven approach, where each computational decision is grounded in scientific principles to build a self-validating and trustworthy workflow. The integration of these computational methods ultimately leads to a more efficient and rational design of novel therapeutics.[2]

References

  • Computational methods revolutionize drug discovery by predicting protein target sites. (2025). Google Cloud.
  • Computational Approaches for Studying Protein-Ligand Interactions. (2023). Hilaris Publisher.
  • Machine learning approaches for predicting protein-ligand binding sites from sequence d
  • Force Fields in Molecular Dynamics Simulations: Choosing the Right One. (n.d.).
  • Protein-Ligand Interaction Prediction Using Comput
  • Molecular Docking Software and Tools. (n.d.).
  • Post-Docking Analysis and its importance. (n.d.).
  • Current State of Open Source Force Fields in Protein–Ligand Binding Affinity Predictions. (2024). MPI.
  • Artificial intelligence in the prediction of protein–ligand interactions: recent advances and future directions. (2021).
  • Current State of Open Source Force Fields in Protein–Ligand Binding Affinity Predictions. (2024).
  • Molecular Docking Software for Virtual Screening. (n.d.). OpenEye Scientific.
  • FORCE FIELDS FOR PROTEIN SIMUL
  • Use FlowDock Online. (n.d.). Neurosnap.
  • DOCKING. (2024).
  • SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES. (2024). Indo American Journal of Pharmaceutical Research.
  • Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. (n.d.). chemRxiv.
  • Force field (chemistry). (n.d.). Wikipedia.
  • Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation. (2022).
  • Identification of pyrazolo-piperidinone derivatives targeting YAP-TEAD interface 3 as anticancer agents through integrated virtual screening and mass spectrometry proteomics. (2025). PubMed.
  • Molecular Docking and Structure-Based Drug Design Str
  • A tool for the post data analysis of screened compounds derived from computer-aided docking scores. (2025).
  • Pharmacophore modeling, 3D-QSAR, and docking study of pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 selective inhibitors. (2015). PubMed.
  • Ten quick tips to perform meaningful and reproducible molecular docking calcul
  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers.
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed.
  • Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design. (n.d.). PubMed.
  • SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES | Request PDF. (n.d.).
  • The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery. (n.d.). Benchchem.
  • Structure–activity relationship (SAR) for pyrazole derivatives. (n.d.).
  • VIRTUAL SCREENING IN DRUG DESIGN - OVERVIEW OF MOST FREQUENT TECHNIQUES. (2016). Journal of Pharmaceutical Sciences.
  • QSAR-Based Virtual Screening: Advances and Applications in Drug Discovery. (2018). Frontiers.

Sources

A Technical Guide to Bioisosteric Replacements for Benzylpiperidine Moieties in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide

Introduction: Beyond the Benzylpiperidine Scaffold

The benzylpiperidine moiety is a well-established and frequently employed scaffold in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1][2][3][4] Its prevalence stems from a combination of synthetic accessibility and the ability to present key pharmacophoric features in a defined three-dimensional orientation. However, the very characteristics that make it attractive can also be the source of significant liabilities in drug development.

This guide provides a comprehensive overview of bioisosteric replacement strategies for the benzylpiperidine core. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to rationally design next-generation compounds that retain the desired pharmacology while overcoming common challenges. These challenges often include:

  • Metabolic Instability: The benzyl and piperidine rings are susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to rapid clearance and the formation of potentially active or toxic metabolites.[5] Key metabolic hotspots often include the atoms adjacent to the piperidine nitrogen.[5]

  • Suboptimal Physicochemical Properties: High lipophilicity associated with the benzyl group can lead to poor aqueous solubility, while the basicity of the piperidine nitrogen can influence absorption and distribution.[6][7]

  • Off-Target Activity: The inherent flexibility and lipophilicity of the scaffold can contribute to promiscuous binding to unintended biological targets.

  • Intellectual Property Constraints: As a privileged scaffold, the benzylpiperidine core is extensively patented, necessitating the exploration of novel chemical space to secure new intellectual property.[8]

Bioisosterism, the strategy of replacing a functional group with another that retains similar physicochemical properties and biological activity, is a cornerstone of modern drug design.[9][10][11][12][13][14] This guide will delve into both classical and non-classical bioisosteric replacements for the benzylpiperidine moiety, providing a rationale for their selection, synthetic strategies, and a framework for their pharmacological evaluation.

Part 1: Strategic Approaches to Bioisosteric Replacement

The replacement of the benzylpiperidine moiety can be approached by considering its constituent parts—the piperidine ring and the benzyl group—or by replacing the entire scaffold.

Strategy 1: Piperidine Ring Bioisosteres

The piperidine ring is a major contributor to the overall properties of the molecule. Its replacement with more rigid or three-dimensional structures can lead to significant improvements in metabolic stability, solubility, and selectivity.

Spirocycles have gained immense popularity in drug discovery as they introduce conformational rigidity and provide well-defined vectors for substitution, allowing for a more precise exploration of chemical space.[15]

  • Azaspiro[3.3]heptanes: These are among the most successful bioisosteres for the piperidine ring.[5][16][17] The replacement of a six-membered ring with this spirocyclic system can lead to improved aqueous solubility and enhanced metabolic stability.[8] The synthesis of 1-azaspiro[3.3]heptanes has been well-documented, often involving a key [2+2] cycloaddition step.[16]

  • Other Spiropiperidines: A variety of 2-, 3-, and 4-spiropiperidines are being explored.[15][18] While 3- and 4-spiropiperidines are more common in drug discovery projects, advances in synthetic methodologies are making 2-spiropiperidines more accessible.[15][18][19]

Bridged bicyclic systems offer a higher degree of conformational constraint compared to the flexible piperidine ring. This rigidity can lock the molecule into a bioactive conformation, enhancing potency and selectivity.

  • Azabicyclo[2.2.2]octanes: These structures serve as effective isosteres of piperidine and pyridine, with scalable synthetic routes available.[16][20]

  • 3-Azabicyclo[3.1.1]heptanes: These nonclassical piperidine isosteres can be considered as analogues of tropane and offer unique exit vectors for substitution.[21][22] Their cis and trans isomers can mimic the chair and boat conformations of 1,4-disubstituted piperidines, respectively.[21][22]

  • 3-Azabicyclo[3.2.0]heptanes: These fused bicyclic rings can be synthesized via intramolecular [2+2] photocycloaddition and are valuable as conformationally restricted piperidine bioisosteres.[23]

Table 1: Comparison of Piperidine Bioisosteres

BioisostereKey FeaturesImpact on Properties
Azaspiro[3.3]heptane Increased 3D character, rigidImproved solubility and metabolic stability.[8]
Azabicyclo[2.2.2]octane Conformationally lockedEnhanced potency and selectivity.
3-Azabicyclo[3.1.1]heptane Nonclassical, tropane analogueOffers unique substitution patterns.[21][22]
Morpholine Introduction of a heteroatomIncreased polarity, reduced pKa.[5]
Strategy 2: Benzyl Group Bioisosteres

The benzyl group, while often crucial for binding, can be a metabolic liability and a source of high lipophilicity.

  • Phenyl Ring Replacements: Replacing the phenyl ring with heteroaromatic rings (e.g., pyridine, thiophene) can modulate electronic properties, introduce new hydrogen bonding interactions, and alter metabolic pathways.[14]

  • Saturated Ring Replacements: The use of saturated bicyclic rings, such as bicyclo[1.1.1]pentane, can serve as a non-aromatic bioisostere for the phenyl ring, reducing planarity and potentially improving solubility and metabolic stability.[24]

  • Functional Group Replacements: In some cases, the entire N-benzyl group can be replaced with other substituents that fulfill a similar role in receptor binding, such as long-chain alkyl groups or other arylalkyl moieties.

Strategy 3: Whole Scaffold Bioisosteres

At times, a more drastic modification involving the replacement of the entire benzylpiperidine scaffold is warranted.

  • Tetrahydroisoquinolines (THIQs): THIQs are structurally related to benzylpiperidines and have been explored as bioisosteres in the design of P-glycoprotein ligands and other CNS agents.[25][26] They offer a different conformational profile while maintaining a similar arrangement of the aromatic ring and the basic nitrogen.

Part 2: Synthetic Methodologies and Protocols

The practical implementation of bioisosteric replacement strategies hinges on the availability of robust and scalable synthetic routes. Below are representative protocols for the synthesis of key bioisosteric cores.

Experimental Protocol 1: Synthesis of N-Boc-2-azaspiro[3.3]heptane

This protocol is a generalized representation based on common synthetic strategies for this class of compounds.

Step 1: [2+2] Cycloaddition

  • To a solution of an appropriate endocyclic alkene in a suitable solvent (e.g., toluene), add chlorosulfonyl isocyanate (ClO₂S-NCO) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the formation of the spirocyclic β-lactam.

  • Upon completion, cool the reaction mixture and quench with an aqueous solution of sodium sulfite.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Reduction of the β-Lactam

  • To a solution of the purified β-lactam in anhydrous THF at 0 °C, add a solution of alane (AlH₃) in THF dropwise.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-azaspiro[3.3]heptane.

Step 3: Boc-Protection

  • Dissolve the crude amine in a mixture of THF and water.

  • Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or sodium bicarbonate).

  • Stir the reaction at room temperature for 12-16 hours.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography to yield N-Boc-2-azaspiro[3.3]heptane.

Synthetic Workflow for Bioisostere Generation

A divergent synthetic strategy can be employed to generate a library of bioisosteres from a common intermediate.

G A Common Intermediate (e.g., functionalized piperidone) B Spirocyclization (e.g., Strecker reaction followed by cyclization) A->B Conditions 1 C Ring-Closing Metathesis A->C Conditions 2 D Intramolecular Cycloaddition A->D Conditions 3 E Spiropiperidine Bioisostere B->E F Bicyclic Piperidine Analogue C->F G Fused Piperidine System D->G

Caption: Divergent synthesis of piperidine bioisosteres.

Part 3: Framework for Pharmacological and ADME Evaluation

A systematic evaluation is crucial to validate the performance of the designed bioisosteres relative to the parent benzylpiperidine compound.

In Vitro Pharmacological Assessment
  • Primary Binding Assays: Determine the affinity of the new compounds for the primary biological target using radioligand binding assays or other suitable methods.

  • Functional Assays: Evaluate the functional activity (e.g., agonist, antagonist, inhibitor) of the compounds in cell-based or biochemical assays. For example, in the context of Alzheimer's disease research, this would involve assays for acetylcholinesterase (AChE) inhibition.[1][3]

  • Selectivity Profiling: Screen the compounds against a panel of related receptors or enzymes to assess their selectivity and identify potential off-target effects.

ADME-Tox Profiling
  • Metabolic Stability: Assess the stability of the compounds in the presence of liver microsomes or hepatocytes to predict their in vivo clearance.

  • Solubility: Determine the aqueous solubility of the compounds at different pH values.

  • Permeability: Evaluate the membrane permeability of the compounds using methods such as the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • P-glycoprotein (P-gp) Efflux: For CNS-targeted drugs, it is critical to determine if the compounds are substrates for efflux transporters like P-gp, which can limit brain penetration.[6]

  • Cytotoxicity: Assess the general toxicity of the compounds in relevant cell lines.

Screening Cascade for Bioisostere Optimization

The following diagram illustrates a typical workflow for advancing a bioisosteric replacement from initial design to a lead candidate.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Primary Target Binding & Function B Selectivity Profiling A->B C ADME Profiling (Metabolic Stability, Solubility, Permeability) B->C D Pharmacokinetics (PK) Studies C->D Compound Selection E Efficacy in Animal Models D->E F Preliminary Toxicology E->F G G F->G Lead Candidate

Caption: A typical drug discovery screening cascade.

Conclusion and Future Perspectives

The strategic application of bioisosterism offers a powerful toolkit for addressing the inherent liabilities of the benzylpiperidine scaffold. By moving beyond this traditional core to more sophisticated three-dimensional structures such as spirocycles and bicyclic systems, medicinal chemists can significantly improve the drug-like properties of their compounds. The key to success lies in a deep understanding of the structure-activity and structure-property relationships, coupled with robust synthetic and analytical methodologies.

As our understanding of chemical biology deepens and synthetic methods become more advanced, we can expect the emergence of even more innovative and effective bioisosteric replacements. The principles and strategies outlined in this guide provide a solid foundation for researchers to navigate this exciting and evolving area of drug discovery.

References

  • Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... - ResearchGate.
  • Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design - LASSBIO.
  • Strategies for the Synthesis of Spiropiperidines - White Rose Research Online.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - MDPI.
  • (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0 - ResearchGate.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Bioisosterism | Medicinal Chemistry Class Notes - Fiveable. Available from: [Link]

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues | ACS Omega. Available from: [Link]

  • Bicyclic Isosteres of Pyridine/Piperidine: From Synthesis to Applications - PubMed. Available from: [Link]

  • A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry | Request PDF - ResearchGate. Available from: [Link]

  • SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review) | Request PDF. Available from: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. Available from: [Link]

  • 2-Benzylpiperidine - Wikipedia. Available from: [Link]

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed. Available from: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available from: [Link]

  • Delta agonist hydroxy bioisosteres: the discovery of 3-((1-benzylpiperidin-4-yl){4-[(diethylamino)carbonyl]phenyl}amino)benzamide with improved delta agonist activity and in vitro metabolic stability - PubMed. Available from: [Link]

  • Ring Bioisosteres - Cambridge MedChem Consulting. Available from: [Link]

  • Application of Bioisosteres in Drug Design. Available from: [Link]

  • (a) 3-Azabicyclo[3.2.0]heptanes as piperidine isosteres. (b) [2+2]... - ResearchGate. Available from: [Link]

  • Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed. Available from: [Link]

  • 4-Benzylpiperidine - Wikipedia. Available from: [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC. Available from: [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa - UNIPI. Available from: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. Available from: [Link]

  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed. Available from: [Link]

  • Bioisosterismo - Revisão | PDF | Valence (Chemistry) | Amine - Scribd. Available from: [Link]

  • Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo. Available from: [Link]

  • 1.6: Drug Modifications to Improve Stability - Chemistry LibreTexts. Available from: [Link]

  • Divergent Synthesis of 1‑Azabicyclo[n.1.1]alkane Bioisosteres via Photoinduced Palladium Catalysis - PMC. Available from: [Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC. Available from: [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. Available from: [Link]

  • SAR studies on tetrahydroisoquinoline derivatives: the role of flexibility and bioisosterism to raise potency and selectivity toward P-glycoprotein - PubMed. Available from: [Link]

  • Bioisosteric Replacements - Chemspace. Available from: [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. Available from: [Link]

  • Chemical structure of 1,2,3,4-tetrahydroisoquinolines... - ResearchGate. Available from: [Link]

Sources

Methodological & Application

Synthesis of 4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine

Introduction

The fusion of pyrazole and piperidine rings creates a chemical scaffold of significant interest in medicinal chemistry. Pyrazole derivatives are known for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] Similarly, the piperidine moiety is a common feature in many centrally active pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties.[5][6] The target molecule, 4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine, combines these two privileged substructures, making it a valuable target for drug discovery programs. This document provides a detailed, research-grade protocol for the synthesis of this compound, grounded in established chemical principles and supported by authoritative literature.

Retrosynthetic Analysis

A logical retrosynthetic approach to 4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine involves a disconnection at the C-C bond between the pyrazole and piperidine rings. This suggests a cross-coupling reaction as a key final step. The pyrazole core can be constructed via a classical condensation reaction of a 1,3-dicarbonyl compound with ethylhydrazine.

retrosynthesis cluster_coupling Suzuki Coupling cluster_pyrazole_synthesis Pyrazole Formation target 4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine pyrazole_halide 3-Iodo-5-benzyl-1-ethyl-1H-pyrazole target->pyrazole_halide C-C Disconnection piperidine_boronate N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine target->piperidine_boronate dicarbonyl 1-benzyl-4,4,4-trifluorobutane-1,3-dione pyrazole_halide->dicarbonyl Cyclization hydrazine Ethylhydrazine dicarbonyl->hydrazine

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocols

Part 1: Synthesis of 1-Benzyl-4,4,4-trifluorobutane-1,3-dione (Intermediate 1)

The synthesis of the pyrazole ring begins with the preparation of a suitable 1,3-dicarbonyl precursor. A Claisen condensation is a robust method for this transformation.[7][8]

Protocol:

  • To a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol (10 mL/mmol of starting material) at 0 °C, add ethyl trifluoroacetate (1.0 eq) dropwise.

  • After stirring for 15 minutes, add 3-phenylpropan-2-one (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with 1 M HCl (aq) until the pH is ~4.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired dicarbonyl compound.

Rationale: The Claisen condensation provides an efficient route to the required 1,3-dicarbonyl intermediate. The use of a strong base like sodium ethoxide is necessary to deprotonate the ketone, forming an enolate that can then attack the ester.[9][10]

Part 2: Synthesis of 5-Benzyl-1-ethyl-3-(trifluoromethyl)-1H-pyrazole (Intermediate 2)

The pyrazole ring is formed via a cyclocondensation reaction between the 1,3-dicarbonyl compound and ethylhydrazine. This reaction is a cornerstone of pyrazole synthesis, often referred to as the Knorr pyrazole synthesis.[11][12]

Protocol:

  • Dissolve 1-benzyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in glacial acetic acid (5 mL/mmol).

  • Add ethylhydrazine oxalate (1.1 eq) to the solution.

  • Heat the mixture to reflux (approximately 120 °C) for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into ice water.

  • Neutralize the solution with saturated sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to afford the pyrazole.

Rationale: Acetic acid serves as both a solvent and a catalyst for the condensation and subsequent cyclization. The regioselectivity of the reaction is generally high, with the ethyl group from the hydrazine preferentially attacking the less sterically hindered carbonyl.[13][14]

Part 3: Iodination of the Pyrazole Ring (Intermediate 3)

To prepare the pyrazole for a Suzuki cross-coupling reaction, a halogen needs to be installed at the 3-position.

Protocol:

  • To a solution of 5-benzyl-1-ethyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in DMF (10 mL/mmol), add N-iodosuccinimide (NIS) (1.2 eq).

  • Heat the reaction mixture to 80 °C for 6 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium thiosulfate solution and then with brine.

  • Dry over anhydrous sodium sulfate and concentrate to give the crude iodinated pyrazole, which can be used in the next step without further purification.

Rationale: N-iodosuccinimide is an effective electrophilic iodinating agent for electron-rich heterocyclic systems like pyrazoles.

Part 4: Suzuki Cross-Coupling and Deprotection (Final Product)

The final step involves a palladium-catalyzed Suzuki cross-coupling reaction to form the C-C bond between the pyrazole and piperidine rings.[15][16][17][18]

Protocol:

  • In a reaction vessel, combine 3-iodo-5-benzyl-1-ethyl-1H-pyrazole (1.0 eq), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 eq), potassium carbonate (3.0 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Degas the vessel by evacuating and backfilling with nitrogen three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL/mmol of pyrazole).

  • Heat the reaction to 90 °C for 12 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate and concentrate. Purify the crude product by column chromatography.

  • Dissolve the purified Boc-protected product in a 4 M solution of HCl in dioxane.

  • Stir at room temperature for 2 hours.

  • Concentrate under reduced pressure to yield the hydrochloride salt of the final product.

Rationale: The Suzuki coupling is a highly versatile and functional group tolerant method for C-C bond formation. Pd(dppf)Cl2 is a common and effective catalyst for this type of transformation. The Boc protecting group on the piperidine nitrogen prevents side reactions and is easily removed under acidic conditions.[19]

suzuki_mechanism Pd0 Pd(0)L2 OxAdd Py-Pd(II)-I Pd0->OxAdd Oxidative Addition PyI Py-I PyI->OxAdd Transmetal Py-Pd(II)-Pip OxAdd->Transmetal Transmetalation Boronate Pip-B(OR)2 Boronate->Transmetal Base Base Base->Transmetal FinalProduct Py-Pip Transmetal->FinalProduct Reductive Elimination FinalProduct->Pd0

Caption: Simplified mechanism of the Suzuki cross-coupling reaction.

Data Summary

CompoundFormulaMW ( g/mol )Expected ¹H NMR (δ, ppm)Expected MS (m/z)
Intermediate 1 C₁₁H₉F₃O₂230.187.2-7.4 (m, 5H), 6.2 (s, 1H), 3.8 (s, 2H)231.05 [M+H]⁺
Intermediate 2 C₁₄H₁₅F₃N₂268.287.2-7.4 (m, 5H), 6.4 (s, 1H), 4.1 (q, 2H), 4.0 (s, 2H), 1.4 (t, 3H)269.12 [M+H]⁺
Intermediate 3 C₁₄H₁₄F₃IN₂394.187.2-7.4 (m, 5H), 4.1 (q, 2H), 4.0 (s, 2H), 1.4 (t, 3H)395.02 [M+H]⁺
Final Product C₁₉H₂₅N₃295.427.2-7.4 (m, 5H), 6.0 (s, 1H), 4.1 (q, 2H), 4.0 (s, 2H), 3.4-3.6 (m, 2H), 2.9-3.1 (m, 3H), 1.8-2.0 (m, 4H), 1.4 (t, 3H)296.21 [M+H]⁺

Note: Expected NMR and MS data are predictive and should be confirmed by experimental analysis.

References

  • Desai, V. G., et al. (2011). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Synthetic Communications, 42(6). Available at: [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. Available at: [Link]

  • Gu, Y., et al. (2015). “One-Pot” Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation–Knorr Reaction–Hydrolysis Sequence. Molecules, 20(1), 1373-1386. Available at: [Link]

  • Hesp, K. C., et al. (2020). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. Journal of Visualized Experiments, (162). Available at: [Link]

  • Hu, J. T., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 799-802. Available at: [Link]

  • Shaikh, R. A., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(38), 26867-26892. Available at: [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. Available at: [Link]

  • Kralova, P., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 18(3), 446-454. Available at: [Link]

  • Ahmed, M., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300. Available at: [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles from N-arylhydrazones and nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Available at: [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2013). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. Available at: [Link]

  • Dvorak, C. A., et al. (2005). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. The Journal of Organic Chemistry, 70(10), 4188–4190. Available at: [Link]

  • Hesp, K. C., et al. (2020). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach. Journal of Visualized Experiments, (162), e61464. Available at: [Link]

  • Hu, J. T., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 799-802. Available at: [Link]

  • Shaik, B., et al. (2022). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Oriental Journal of Chemistry, 38(5), 1184-1191. Available at: [Link]

  • Sayyed, M. A., & Mokle, S. S. (2024). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research, 6(1). Available at: [Link]

  • Fustero, S., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 15, 1948-2003. Available at: [Link]

  • Kumar, R., et al. (2024). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. Journal of Medicinal and Chemical Sciences, 5(6), 948-957. Available at: [Link]

  • Diaz-Chiguer, D. L., et al. (2021). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2021(3), 194-221. Available at: [Link]

  • Sunil, K., et al. (2024). Synthesis, Characterization, Antimicrobial, Theoretical and in-Silico Studies of Novel Piperidine Fused Pyrazole Derivatives. Indo American Journal of Pharmaceutical Research, 14(01), 65-79. Available at: [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Kumar, A., & Kumar, R. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(3), 15-20. Available at: [Link]

  • Wang, X., et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 223, 113642. Available at: [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8101-8109. Available at: [Link]

  • Saponaro, G., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 262, 115865. Available at: [Link]

  • Moreno-Herrera, A., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. International Journal of Molecular Sciences, 24(14), 11623. Available at: [Link]

  • Nabardi Sarkandi, D., et al. (2011). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Asian Journal of Chemistry, 23(6), 2503-2505. Available at: [Link]

  • Eliwa, E., et al. (2024). Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments. Scientific Reports, 14(1), 2691. Available at: [Link]

Sources

Reductive amination procedures for N-ethyl pyrazole formation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination Procedures for N-Ethyl Pyrazole Formation

Part 1: Strategic Overview & Mechanistic Insight

The Challenge of Pyrazole N-Alkylation

The formation of N-ethyl pyrazoles is a critical step in the synthesis of JAK inhibitors, agrochemicals, and various bioactive scaffolds. While direct alkylation using ethyl halides (Et-I, Et-Br) is the traditional route, it suffers from significant drawbacks:

  • Genotoxicity: Alkyl halides are potential genotoxic impurities (PGIs) requiring strict control.

  • Regioselectivity: In asymmetric pyrazoles, basic alkylation often yields mixtures of N1/N2 isomers driven by steric vs. electronic factors.

  • Over-alkylation: Formation of quaternary pyrazolium salts.

Reductive Amination (Reductive Alkylation) using acetaldehyde offers a milder, "greener" alternative. However, this transformation is chemically distinct from standard amine reductive aminations due to the low nucleophilicity of the pyrazole nitrogen (


 of conjugate acid 

). Unlike aliphatic amines, pyrazoles do not readily form stable imines. The reaction proceeds via a transient hemiaminal intermediate, requiring acid catalysis to drive the equilibrium toward the reactive iminium/oxonium species.
Mechanistic Pathway

The reaction requires a delicate balance: the acid must be strong enough to activate the aldehyde and facilitate dehydration of the hemiaminal, but not so strong that it completely protonates the pyrazole, rendering it non-nucleophilic.

PyrazoleReductiveAmination Reagents Reagents: Pyrazole + Acetaldehyde Hemiaminal Intermediate 1: N-(1-Hydroxyethyl)pyrazole (Unstable Hemiaminal) Reagents->Hemiaminal Nucleophilic Attack AcidCat Acid Catalysis (AcOH/TFA) AcidCat->Hemiaminal Iminium Transition State: Activated Iminium/Oxonium Hemiaminal->Iminium -H2O (Dehydration) Reduction Hydride Transfer (STAB/NaCNBH3) Iminium->Reduction Fast Step Product Product: N-Ethyl Pyrazole Reduction->Product

Figure 1: Mechanistic pathway for the reductive alkylation of electron-deficient nitrogen heterocycles.

Part 2: Critical Material Selection

Reducing Agent Selection

For weakly basic heterocycles, Sodium Triacetoxyborohydride (STAB) is the reagent of choice over Sodium Cyanoborohydride (


) or Sodium Borohydride (

).
ReagentReactivity ProfileProsConsRecommended?
STAB (

)
Mild, selective for imines/hemiaminals.Does not reduce aldehydes rapidly; tolerates acid catalysis.Moisture sensitive; generates Boric acid waste.YES (Primary)
NaCNBH3 Stable at low pH (3-4).Effective for weak bases; very stable.Toxic (Cyanide) ; requires strict waste management.YES (Secondary)
NaBH4 Strong, non-selective.Cheap.Reduces aldehyde to ethanol faster than C-N bond formation.NO
H2 / Pd-C Heterogeneous catalysis.Green; no boron waste.Pyrazole ring poisoning of catalyst; requires high pressure.Conditional
Acetaldehyde Handling (The Volatility Issue)

Acetaldehyde has a boiling point of 20.2°C, making it difficult to handle quantitatively in batch reactors.

  • Best Practice: Use Acetaldehyde (50 wt. %) solution in Ethanol or Isopropanol . This stabilizes the reagent and allows for accurate volumetric dosing.

  • Alternative: Use Paraldehyde (trimer) with acid cracking in situ, though this adds process complexity.

Part 3: Experimental Protocols

Protocol A: The Standard STAB Method (Bench Scale)

Recommended for: Discovery chemistry, gram-scale synthesis, and complex scaffolds.

Reagents:

  • Pyrazole substrate (1.0 equiv)[1]

  • Acetaldehyde (5.0 - 10.0 equiv) [Use as 5M solution in DCE or THF]

  • Sodium Triacetoxyborohydride (STAB) (3.0 equiv)

  • Acetic Acid (AcOH) (2.0 - 5.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) [Preferred] or THF.[2]

Workflow:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the Pyrazole (1.0 equiv) in anhydrous DCE (0.2 M concentration).

  • Acidification: Add Acetic Acid (2.0 equiv). Note: For extremely electron-deficient pyrazoles (e.g., nitro-substituted), Trifluoroacetic acid (TFA) may be required.

  • Aldehyde Addition: Cool the mixture to 0°C. Add Acetaldehyde solution (5.0 equiv) dropwise.

    • Why excess? To push the unfavorable equilibrium toward the hemiaminal.

  • Equilibration: Stir at 0°C for 15 minutes, then allow to warm to Room Temperature (RT) for 30 minutes.

  • Reduction: Cool back to 0°C. Add STAB (3.0 equiv) portion-wise over 20 minutes.

    • Caution: Gas evolution (

      
      ) is possible but minimal; exotherm control is key.
      
  • Reaction: Stir at RT for 12–24 hours. Monitor by LC-MS.

    • Target: Disappearance of Pyrazole (M+H) and appearance of N-Ethyl product (M+H + 28).

  • Quench: Cool to 0°C. Quench by slow addition of saturated aqueous

    
      until pH > 8.
    
  • Workup: Extract with DCM (3x). Dry organics over

    
    , filter, and concentrate.[3]
    
  • Purification: Flash chromatography (typically Hexane/EtOAc).

Protocol B: High-Throughput / Green Method (Catalytic Hydrogenation)

Recommended for: Scale-up (>100g) where boron waste is prohibitive.

Reagents:

  • Pyrazole substrate[1][4][5][6]

  • Acetaldehyde (3.0 equiv)

  • Catalyst: 10% Pd/C (5 wt% loading) or

    
     (Adam's Catalyst)
    
  • Solvent: Ethanol with 1% Acetic Acid.

Workflow:

  • Load Pyrazole and Pd/C into a hydrogenation vessel (Parr shaker or autoclave).

  • Add Ethanol containing 1% AcOH.

  • Add Acetaldehyde (cold).

  • Purge vessel with

    
     (3x) then 
    
    
    
    (3x).
  • Pressurize to 40-60 psi (3-4 bar)

    
    .
    
  • Shake/Stir at RT for 18 hours.

    • Note: If conversion is low, heat to 40°C. Avoid higher temps to prevent aldehyde polymerization.

  • Filter through Celite to remove catalyst. Concentrate filtrate.

Part 4: Troubleshooting & Optimization

If the reaction stalls or yields are low, consult the decision tree below.

Troubleshooting Problem Issue: Low Conversion (<30%) Check1 Is the Pyrazole electron deficient? Problem->Check1 Sol1 Increase Acid Strength (Switch AcOH -> TFA) Check1->Sol1 Yes (e.g. Nitro/CN) Check2 Is Aldehyde evaporating? Check1->Check2 No Sol2 Use Sealed Tube or Excess (10 equiv) Check2->Sol2 Yes Check3 Steric Hinderance at N-site? Check2->Check3 No Sol3 Switch to Microwave Heating (60°C, 30 min) Check3->Sol3 Yes

Figure 2: Troubleshooting logic for refractory pyrazole substrates.

Common Pitfalls:

  • Aldehyde Polymerization: Acetaldehyde can form paraldehyde or aldol products if the acid concentration is too high without the reducing agent present. Mitigation: Add STAB shortly after acid/aldehyde mixing.

  • N-Acylation: If using acetic acid and high heat, trace N-acetyl pyrazole may form. Mitigation: Keep temp < 40°C.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849-3862.

  • Borch, R. F. ; Bernstein, M. D.; Durst, H. D.[7] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971 , 93, 2897-2904.[7]

  • Lindsay-Scott, P. J. ; Charlesworth, N. G.; Grozavu, A.[4] "A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines." Journal of Organic Chemistry, 2017 , 82, 11295–11303.[4] (Demonstrates reductive amination logic on pyrazole-related intermediates).

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 1990 , 55, 2552-2554. (Alternative for extremely weak amines).

Sources

Application Note: Kinase Inhibition Assay Methodologies for Pyrazole-Based Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Biology Context

The pyrazole ring is a "privileged scaffold" in kinase drug discovery due to its ability to mimic the adenine ring of ATP. It functions primarily as a Type I ATP-competitive inhibitor , forming critical hydrogen bonds with the kinase hinge region (connecting the N- and C-terminal lobes).

However, pyrazole-based scaffolds present unique challenges that standard "off-the-shelf" assay protocols often fail to address:

  • Intrinsic Fluorescence: Many pyrazole derivatives possess intrinsic fluorescence that overlaps with the excitation/emission spectra of common fluorescence intensity (FI) assays, leading to high false-negative rates.

  • Solubility & Aggregation: Pyrazoles often exhibit "brick dust" properties (high crystallinity, low aqueous solubility), leading to colloidal aggregation that causes non-specific inhibition.

  • Fast Kinetics: Early-generation pyrazoles often suffer from short residence times, necessitating kinetic profiling (SPR) beyond simple IC50 determination.

This guide details a validated workflow specifically designed to mitigate these artifacts using Luminescence (ADP-Glo) for primary screening and Surface Plasmon Resonance (SPR) for kinetic validation.

Mechanism of Action: Hinge Binding

The pyrazole nitrogen typically acts as a hydrogen bond acceptor/donor pair with the backbone amide and carbonyl of the hinge region residues (e.g., Met, Leu).

Pyrazole_Hinge_Interaction Pyrazole Pyrazole Scaffold (Inhibitor) ATP_Pocket ATP Binding Pocket Pyrazole->ATP_Pocket Competes with ATP Hinge Hinge Region (Backbone Amides) Pyrazole->Hinge H-Bonds (Critical) Gatekeeper Gatekeeper Residue (Selectivity Filter) Pyrazole->Gatekeeper Steric Interaction DFG DFG Motif (Asp-Phe-Gly) Pyrazole->DFG Stabilizes Conformation ATP_Pocket->Hinge Contains ATP_Pocket->Gatekeeper Adjacent to

Figure 1: Mechanistic interaction of Pyrazole scaffolds within the Kinase ATP pocket. The primary anchor is the Hydrogen bond network with the Hinge region.

Primary Screening: ADP-Glo™ Kinase Assay

Rationale: We utilize the Promega ADP-Glo™ system (Luminescence) rather than TR-FRET or Fluorescence Polarization.

  • Why? Pyrazole derivatives can emit fluorescence in the 400-550nm range. Luminescence readouts (560-600nm) generated by luciferase are immune to this compound auto-fluorescence, preventing false data.

  • Dynamic Range: High ATP tolerance (up to 1mM) allows screening at

    
    , ensuring unbiased detection of ATP-competitive inhibitors.
    
Reagent Preparation
  • Assay Buffer (1X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

    • Critical: Add DTT (2 mM) and MnCl₂ (if required by specific kinase) fresh on the day of the experiment. DTT oxidizes rapidly, and pyrazoles can be sensitive to redox environments.

  • Ultrapure ATP: Dilute to

    
     specific to your target kinase (typically 10-50 µM).
    
Compound Handling (Solubility Optimization)

Pyrazoles are prone to precipitation upon dilution into aqueous buffer.

  • Prepare 10 mM stocks in 100% DMSO.

  • Perform serial dilutions (e.g., 3-fold) in 100% DMSO first.

  • Transfer to the assay plate to achieve a final DMSO concentration of 1% .

    • Note: Do not exceed 2% DMSO as it may inhibit the coupling enzymes (Luciferase/Luciferin) in the detection step.

Step-by-Step Protocol (384-Well Format)
StepActionVolumeNotes
1 Compound Addition 50 nLAcoustic dispense or pin-tool transfer of Pyrazole in 100% DMSO.
2 Kinase Dispense 2.5 µLDilute Enzyme in 1X Buffer. Incubate 10 min (Pre-equilibrium).
3 Start Reaction 2.5 µLAdd Substrate/ATP mix. Spin down (1000 rpm, 1 min).
4 Incubation -60 min at RT (22-25°C). Seal plate to prevent evaporation.
5 Stop Reaction 5.0 µLAdd ADP-Glo™ Reagent . Incubate 40 min. Depletes unconsumed ATP.[1]
6 Detection 10.0 µLAdd Kinase Detection Reagent . Incubate 30 min. Converts ADP to Light.
7 Readout -Measure Luminescence (Integration: 0.5 - 1.0 sec).

Self-Validation Criteria:

  • Z-Factor: Must be > 0.5.

  • Signal-to-Background (S/B): Ratio of (Enzyme+Substrate) / (No Enzyme) should be > 5.0.

  • Reference Control: Include Staurosporine (pan-kinase inhibitor) to verify IC50 consistency.

Biophysical Validation: Surface Plasmon Resonance (SPR)

Rationale: IC50 values are equilibrium measurements. For pyrazoles, Residence Time (


)  is a superior predictor of in vivo efficacy. A pyrazole with a slow off-rate will maintain inhibition even after the drug is cleared from circulation.
Experimental Setup (Biacore T200/8K or similar)
  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Immobilization: Amine coupling of the Kinase (Ligand) to the chip surface.

    • Target Level: Low density (500-1000 RU) to prevent mass transport limitation and re-binding artifacts.

Kinetic Cycle Protocol (Single-Cycle Kinetics)

Traditional multi-cycle kinetics can be time-consuming. For pyrazole series ranking, use Single-Cycle Kinetics (SCK).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20).

    • Add DMSO: Match the running buffer DMSO exactly to the sample DMSO (usually 1-2%) to avoid "bulk effect" jumps.

  • Analyte Injection: Inject 5 increasing concentrations of the pyrazole (e.g., 1 nM, 3 nM, 10 nM, 30 nM, 100 nM) sequentially without regeneration in between.

  • Dissociation: Allow a long dissociation phase (10-20 mins) after the final injection to accurately measure

    
    .
    
Data Analysis

Fit data to a 1:1 Langmuir Binding Model .

  • Association Rate (

    
    ):  How fast the pyrazole finds the hinge.
    
  • Dissociation Rate (

    
    ):  How long the pyrazole stays bound.
    
  • Residence Time (

    
    ): 
    
    
    

Interpretation:

  • Fast

    
    :  Typical for early "fragment-like" pyrazoles.
    
  • Slow

    
    :  Indicates successful optimization of hydrophobic contacts (e.g., Gatekeeper interaction) or induced-fit conformational changes.
    

Selectivity & Troubleshooting

Addressing Promiscuity

Pyrazoles are "privileged" because they hit many kinases. To ensure your scaffold is selective:

  • Gatekeeper Analysis: Pyrazoles often bind promiscuously to kinases with small gatekeeper residues (Thr/Ala). Test against a panel of kinases with bulky gatekeepers (e.g., Methionine in EGFR T790M) to assess steric selectivity.

Troubleshooting "Brick Dust" Aggregation

If you observe steep Hill slopes (> 2.0) or bell-shaped concentration curves:

  • Detergent: Ensure 0.01% Triton X-100 or Tween-20 is in the assay buffer.

  • Centrifugation: Spin down compound plates before dispensing to remove micro-precipitates.

  • Visual Check: Use DLS (Dynamic Light Scattering) if aggregation is suspected.

Workflow Visualization

Assay_Workflow Synthesis Pyrazole Synthesis Solubility Solubility Check (DMSO Tolerance) Synthesis->Solubility Primary Primary Screen (ADP-Glo @ 10µM) Solubility->Primary Hit_Select Hit Selection (>50% Inhibition) Primary->Hit_Select IC50 Dose Response (IC50 Determination) Hit_Select->IC50 SPR SPR Kinetics (Residence Time) IC50->SPR Validated Hits Cellular Cellular Assay (NanoBRET) SPR->Cellular Slow Off-Rate

Figure 2: Screening cascade for Pyrazole-based inhibitors. Note the transition from biochemical (ADP-Glo) to biophysical (SPR) validation.

References

  • Willemsen-Seegers, N., et al. (2017).[2] Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance.[2][3][4] Journal of Molecular Biology, 429(4), 574–586.[4] Retrieved from [Link]

  • Zhang, J.H., Chung, T.D., & Oldenburg, K.R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Retrieved from [Link]

  • Fabbro, D., et al. (2012). Targeting Cancer with Small-Molecular-Weight Kinase Inhibitors. Methods in Molecular Biology, 795, 1-34. Retrieved from [Link]

Sources

Topic: Preparation of 4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth guide for the synthesis, purification, and salt formation of 4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry. Pyrazole and piperidine moieties are prevalent in a wide array of pharmacologically active agents, valued for their diverse biological activities including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3][4][5] This guide moves beyond a simple recitation of steps, delving into the rationale behind key procedural choices, offering mechanistic insights, and presenting a self-validating protocol that includes rigorous characterization and quality control. The methodologies described herein are designed to be robust and reproducible, providing researchers with a reliable pathway to obtain high-purity material for downstream applications in drug discovery and development.

Introduction and Strategic Overview

The convergence of the pyrazole and piperidine ring systems into a single molecular entity creates a scaffold with rich potential for pharmacological modulation. Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, a core found in numerous FDA-approved drugs.[5] Piperidine, a saturated six-membered heterocycle, is a ubiquitous structural motif in natural alkaloids and synthetic pharmaceuticals, often imparting favorable pharmacokinetic properties.[6][7]

The synthetic strategy detailed in this note follows a logical and efficient three-stage sequence:

  • Construction of the Pyrazole Core: Synthesis of a key intermediate, 1-ethyl-5-benzyl-1H-pyrazole-3-carbaldehyde, via a classical cyclocondensation reaction.

  • Assembly of the Target Molecule: Reductive amination to couple the pyrazole aldehyde with a piperidine derivative, forming the free base.

  • Salt Formation: Conversion of the basic piperidine nitrogen into a stable, crystalline salt to improve handling, stability, and aqueous solubility.

This entire process is designed to be monitored and validated at each critical juncture, ensuring the identity and purity of the final product.

G cluster_0 Stage 1: Pyrazole Synthesis cluster_1 Stage 2: Functionalization & Coupling cluster_2 Stage 3: Salt Formation A 1-Phenyl-1,3-butanedione + Ethyl Hydrazine B Cyclocondensation A->B Base, Heat C 1-Ethyl-5-benzyl-3-methyl-1H-pyrazole B->C D Oxidation C->D e.g., SeO2 E 1-Ethyl-5-benzyl-1H-pyrazole-3-carbaldehyde D->E F Reductive Amination (with Piperidin-4-one) E->F Reducing Agent e.g., NaBH(OAc)3 G 4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine (Free Base) F->G H Acid Treatment G->H HCl in Ether I Target Salt (e.g., Hydrochloride) H->I Precipitation G cluster_QC Quality Control Assays start Start: Crude Reaction Mixture tlc TLC Analysis (In-process check) start->tlc workup Aqueous Workup & Extraction tlc->workup Reaction Complete purification Column Chromatography (Free Base) workup->purification salt_formation Salt Formation & Precipitation purification->salt_formation final_product Final Product: Dried Salt salt_formation->final_product nmr ¹H & ¹³C NMR (Structure Confirmation) final_product->nmr ms LC-MS (Purity & Mass Confirmation) final_product->ms mp Melting Point (Purity Indication) final_product->mp

Sources

Application Note: In Vitro Metabolic Stability of Ethyl-Pyrazole Analogs in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, a primary one being the optimization of its pharmacokinetic profile. A key determinant of a drug's in vivo behavior is its metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1][2] Poor metabolic stability often leads to rapid clearance from the body, resulting in low bioavailability and a short duration of action, which can necessitate frequent, high doses and increase the risk of adverse effects.[3] Therefore, early in vitro assessment of metabolic stability is a cornerstone of modern drug discovery, enabling a data-driven approach to select and optimize lead candidates with favorable pharmacokinetic properties.[4][5]

This application note provides a detailed protocol for assessing the in vitro metabolic stability of ethyl-pyrazole analogs using human liver microsomes (HLMs). Pyrazole-containing compounds are a prevalent scaffold in medicinal chemistry due to their versatile biological activities and favorable physicochemical properties.[6][7][8] Understanding the metabolic fate of this class of compounds is crucial for their successful development.[9][10]

Liver microsomes are subcellular fractions of the endoplasmic reticulum from hepatocytes and are a rich source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[11][12][13] These enzymes are responsible for the oxidative metabolism of a vast array of xenobiotics.[12] By incubating ethyl-pyrazole analogs with HLMs in the presence of the necessary cofactor, NADPH, we can simulate the primary oxidative metabolism that occurs in the liver.[12][14] The rate of disappearance of the parent compound over time provides a quantitative measure of its metabolic stability, which can be expressed as the in vitro half-life (t½) and intrinsic clearance (Clint).[15][16] This information is invaluable for structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies, guiding medicinal chemists in designing analogs with improved metabolic stability.

Scientific Principles and Rationale

The in vitro metabolic stability assay is predicated on the principles of enzyme kinetics. The disappearance of the test compound is monitored over time, and under initial velocity conditions (i.e., substrate concentration is well below the Michaelis-Menten constant, Km), the reaction follows first-order kinetics.[14] The rate of metabolism is directly proportional to the concentration of the compound.

Causality Behind Experimental Choices:

  • Choice of In Vitro System (Human Liver Microsomes): HLMs are chosen as they represent the primary site of oxidative metabolism for a majority of drugs and contain a high concentration of CYP enzymes.[12] They are a cost-effective and readily available tool for screening compounds.[15] While hepatocytes offer a more complete metabolic picture by including Phase II enzymes, microsomal assays are often sufficient for early-stage assessment of metabolic liabilities, particularly for compounds primarily cleared by oxidative pathways.[3][15][17]

  • Cofactor Requirement (NADPH): Cytochrome P450 enzymes require NADPH as a cofactor to facilitate the transfer of electrons necessary for their catalytic cycle.[12] Incubations are performed both in the presence and absence of NADPH to distinguish between enzymatic degradation and non-enzymatic degradation (e.g., chemical instability in the buffer).[11]

  • Protein Concentration: A microsomal protein concentration of 0.5 mg/mL is a standard and well-established condition that provides sufficient enzymatic activity for most compounds without causing excessive non-specific binding.[11][15]

  • Test Compound Concentration: A low micromolar concentration (typically 1 µM) is used to ensure that the substrate concentration is likely below the Km for the metabolizing enzymes, thus adhering to the principles of first-order kinetics.[11][14]

  • Quenching the Reaction: The metabolic reaction is stopped at specific time points by adding a cold organic solvent, such as acetonitrile.[14] This serves two purposes: it denatures the enzymes, halting all metabolic activity, and it precipitates the microsomal proteins, allowing for a clean supernatant for subsequent analysis.

  • Analytical Method (LC-MS/MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing the concentration of the parent compound in the incubation samples.[18][19][20] Its high sensitivity and selectivity allow for accurate quantification even in complex biological matrices.[18]

Experimental Workflow and Protocol

The following section details a step-by-step protocol for conducting a metabolic stability assay of ethyl-pyrazole analogs in human liver microsomes.

Materials and Reagents
  • Ethyl-pyrazole analogs (test compounds)

  • Pooled human liver microsomes (e.g., from a reputable commercial supplier)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH tetrasodium salt

  • Positive control compounds with known metabolic stability (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)

  • Acetonitrile (ACN), HPLC grade, chilled

  • Internal Standard (IS) for LC-MS/MS analysis (a structurally similar compound not present in the samples)

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, NADPH, Microsomes) pre_incubation Pre-incubate Microsomes at 37°C prep_reagents->pre_incubation prep_compounds Prepare Compound Working Solutions initiate_reaction Initiate Reaction (Add Compound) prep_compounds->initiate_reaction pre_incubation->initiate_reaction time_points Incubate at 37°C (Sample at t=0, 5, 15, 30, 60 min) initiate_reaction->time_points quench Quench Reaction (Add Cold ACN + IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge transfer Transfer Supernatant to Analysis Plate centrifuge->transfer lcms LC-MS/MS Analysis transfer->lcms calculate Calculate % Remaining, t½, and Clint lcms->calculate

Caption: Experimental workflow for the in vitro metabolic stability assay.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.

    • Prepare a stock solution of the NADPH regenerating system or NADPH according to the manufacturer's instructions.

    • On the day of the experiment, thaw the pooled human liver microsomes on ice.

  • Preparation of Compound Working Solutions:

    • Prepare stock solutions of the ethyl-pyrazole analogs and positive controls in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.

    • Prepare intermediate dilutions of the stock solutions in the same solvent.

    • Prepare the final working solutions by diluting the intermediate solutions with the potassium phosphate buffer to achieve a concentration that, when added to the incubation mixture, will result in the desired final concentration (e.g., 1 µM).

  • Incubation Procedure:

    • In a 96-well plate, add the appropriate volume of potassium phosphate buffer.

    • Add the human liver microsomes to achieve a final protein concentration of 0.5 mg/mL.

    • For the negative control wells, add buffer instead of the NADPH solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the working solutions of the test compounds and positive controls to the appropriate wells.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point is quenched immediately after adding the test compound.

  • Sample Processing:

    • After the final time point, seal the 96-well plate and vortex thoroughly to ensure complete protein precipitation.

    • Centrifuge the plate at a high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Develop a sensitive and specific LC-MS/MS method for the quantification of each ethyl-pyrazole analog and the positive controls. This typically involves optimizing the chromatographic separation and the mass spectrometric detection parameters (e.g., precursor and product ions, collision energy).[20]

  • Analyze the samples from the incubation experiment. The peak area ratio of the analyte to the internal standard is used for quantification.

Data Analysis and Interpretation

  • Calculate the Percentage of Compound Remaining:

    • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point using the following formula: % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100

  • Determine the In Vitro Half-Life (t½):

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the linear regression line of this plot represents the elimination rate constant (k).

    • The in vitro half-life is then calculated as: t½ = 0.693 / -k

  • Calculate the In Vitro Intrinsic Clearance (Clint):

    • The intrinsic clearance is calculated using the following equation:[21][22] Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))

Sample Data Presentation
Compoundt½ (min)Clint (µL/min/mg protein)Metabolic Stability Classification
Ethyl-Pyrazole Analog 1 15.290.5High Clearance
Ethyl-Pyrazole Analog 2 45.830.0Moderate Clearance
Ethyl-pyrazole Analog 3 > 60< 23.1Low Clearance
Verapamil (Positive Control) 12.5110.9High Clearance
Warfarin (Positive Control) > 60< 23.1Low Clearance

Potential Metabolic Pathways of Ethyl-Pyrazole Analogs

The pyrazole ring and its substituents are susceptible to various metabolic transformations, primarily mediated by CYP enzymes.[23][24] Understanding these potential "soft spots" can guide the design of more metabolically stable analogs.

Common Metabolic Reactions
  • Oxidation of the Ethyl Group: The ethyl group can undergo hydroxylation at the α or β position, followed by further oxidation to an aldehyde and then a carboxylic acid.

  • Aromatic Hydroxylation: The pyrazole ring itself or any attached aromatic rings can be hydroxylated.[25]

  • N-Dealkylation: If the pyrazole nitrogen is substituted with an alkyl group, N-dealkylation can occur.

  • Ring Opening: While less common for aromatic heterocycles, oxidative ring opening is a possible metabolic pathway.[25]

Diagram of Potential Metabolic Fates

metabolic_pathways cluster_metabolites Potential Phase I Metabolites Parent Ethyl-Pyrazole Analog M1 Hydroxylated Ethyl Group Parent->M1 CYP-mediated Hydroxylation M3 Hydroxylated Pyrazole Ring Parent->M3 CYP-mediated Aromatic Hydroxylation M4 N-Dealkylated Metabolite Parent->M4 CYP-mediated N-Dealkylation M2 Carboxylic Acid Metabolite M1->M2 Further Oxidation

Caption: Potential Phase I metabolic pathways for ethyl-pyrazole analogs.

Quality Control and Self-Validation

To ensure the reliability and reproducibility of the assay, the following quality control measures are essential:

  • Positive Controls: Including compounds with known high and low clearance rates validates the metabolic competency of the liver microsomes and the overall assay performance.

  • Negative Controls: Incubations without NADPH are crucial to assess non-enzymatic degradation of the test compounds. Significant compound loss in the absence of NADPH indicates chemical instability.

  • Internal Standard: The use of an internal standard corrects for variations in sample processing and instrument response, improving the accuracy and precision of the analytical measurements.

  • Replicates: Performing incubations in triplicate allows for the assessment of variability and the calculation of standard deviations.

Conclusion

The in vitro metabolic stability assay using human liver microsomes is a robust and indispensable tool in the early stages of drug discovery for evaluating and optimizing the pharmacokinetic properties of novel compounds like ethyl-pyrazole analogs. By providing quantitative data on half-life and intrinsic clearance, this assay enables researchers to make informed decisions, prioritize candidates with favorable metabolic profiles, and ultimately increase the probability of success in developing safe and effective medicines. Adherence to the detailed protocol and quality control measures outlined in this application note will ensure the generation of high-quality, reliable data to guide drug discovery programs. The insights gained from these studies are critical for understanding the structure-metabolism relationships of ethyl-pyrazole analogs and for designing next-generation compounds with enhanced metabolic stability.

References

  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Pelkonen, O., & Raunio, H. (2005). In vitro screening of drug metabolism during drug development: can we trust the predictions?. Expert Opinion on Drug Metabolism & Toxicology, 1(1), 49-59.
  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register.
  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro.
  • Gu, M., & Chen, Y. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC.
  • Luo, F. R., Kelley, J. A., Fitzsimmons, S. A., & Egorin, M. J. (2004). The metabolism of pyrazoloacridine (NSC 366140) by cytochromes p450 and flavin monooxygenase in human liver microsomes. Drug Metabolism and Disposition, 32(2), 229-236.
  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry DRAFT GUIDANCE. Regulations.gov.
  • Pelkonen, O., & Raunio, H. (2005). In vitro screening of drug metabolism during drug development: can we trust the predictions?. PubMed.
  • Jia, L., & Liu, X. (2009). Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. PubMed.
  • Thermo Fisher Scientific. (2024). Leveraging LC-MS for Accurate Metabolite Identification (MetID) in Drug Discovery & Development. AnalyteGuru.
  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?.
  • PharmaBlock. (n.d.). Pyrazoles in Drug Discovery.
  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay.
  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Metabolite Identification by Mass Spectrometry.
  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry.
  • (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
  • Hypha Discovery. (2023). Metabolism of five membered nitrogen containing heterocycles.
  • RSC Publishing. (n.d.). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia.
  • (n.d.). Validation of in vitro cell models used in drug metabolism and transport studies; Genotyping of cytochrome P450, phase II enzymes and drug transporter polymorphisms in the human hepatoma (HepG2), ovarian carcinoma (IGROV-1) and colon carcinoma (CaCo-2, LS180) cell lines. ResearchGate.
  • Zambon, A., et al. (n.d.). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. PMC.
  • ACS Publications. (2019). Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.
  • Books. (2021). CHAPTER 9: Nitrogen Heterocycles.
  • (n.d.). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. PMC.
  • Chem Help ASAP. (2021). Metabolic stability assays for predicting intrinsic clearance. YouTube.
  • (2019). How to calculate in vitro intrinsic clearance?. ResearchGate.
  • Chem Help ASAP. (2023). Metabolic stability & determining intrinsic drug clearance. YouTube.
  • MDPI. (2021). Cytochrome P450 and P-gp Mediated Herb-Drug Interactions and Molecular Docking Studies of Garcinol.
  • International Journal of Research in Pharmacy and Allied Science. (n.d.). The Role of Cytochrom P450 in Drug Metabolism.
  • NIH. (n.d.). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes.
  • PMC. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview.

Sources

Application Note: Cell Permeability and Caco-2 Assay Protocols for Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperidine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous CNS and cardiovascular therapeutics (e.g., fentanyl, donepezil, paroxetine). However, their physicochemical nature—typically lipophilic weak bases (


 8–10)—introduces specific artifacts in in vitro permeability assays. Standard Caco-2 protocols often yield misleading low recovery or false efflux signals for piperidines due to lysosomal trapping  and non-specific binding . This guide outlines a modified Caco-2 workflow specifically engineered to distinguish between true transporter-mediated efflux, passive diffusion, and intracellular sequestration.

Physicochemical Challenges of Piperidines

To accurately interpret Caco-2 data for piperidines, one must understand the cellular environment's impact on these molecules.

The Lysosomal Trapping Effect

Piperidines are often Cationic Amphiphilic Drugs (CADs). In the neutral pH of the cytosol (~7.2), a fraction of the drug remains uncharged and lipophilic, allowing it to permeate organelle membranes passively. However, lysosomes maintain an acidic pH (~4.5–5.0). Upon entering the lysosome, the piperidine nitrogen becomes protonated (


), rendering the molecule cationic and membrane-impermeable. This "ion trap" sequesters the drug, reducing basolateral appearance (

) and total recovery, often mimicking the data signature of P-gp efflux.
Adsorption (Non-Specific Binding)

Lipophilic piperidines (


) have a high affinity for polystyrene plastics used in standard Transwell® plates. This leads to poor mass balance (<70%), complicating the calculation of permeability coefficients.

Visualizing the Transport Mechanism

The following diagram illustrates the competing pathways a piperidine molecule faces during a Caco-2 assay: Passive Diffusion, P-gp Efflux, and Lysosomal Sequestration.

PiperidineTransport cluster_Apical Apical Chamber (pH 6.5) cluster_Cell Caco-2 Cytosol (pH 7.2) cluster_Lysosome Lysosome (pH 4.5) cluster_Basolateral Basolateral Chamber (pH 7.4) ApicalDrug Piperidine (Un-ionized + Ionized) CytosolDrug Free Drug (Cytosol) ApicalDrug->CytosolDrug Passive Diffusion (Influx) TrappedDrug Trapped Cation (R-NH+) CytosolDrug->TrappedDrug Diffusion into Acidic Lumen Pgp P-gp Transporter CytosolDrug->Pgp Substrate Binding BasoDrug Absorbed Drug CytosolDrug->BasoDrug Passive Diffusion (Efflux) TrappedDrug->CytosolDrug Impermeable (Trapped) Pgp->ApicalDrug Active Efflux

Caption: Schematic of piperidine transport dynamics in Caco-2 cells, highlighting the competition between passive transport, P-gp efflux, and lysosomal trapping.

Optimized Caco-2 Protocol for Piperidines

Materials & Reagents[1]
  • Cell Line: Caco-2 (ATCC HTB-37), passage 40–60.

  • Transport Buffer: HBSS with 25 mM HEPES (pH 7.4) and HBSS with 25 mM MES (pH 6.5).

  • Lysosomotropic Inhibitor: Ammonium Chloride (

    
    ), 10 mM stock in HBSS.
    
  • Receiver Plate: Glass-coated or low-binding 96-well plates (Crucial for piperidines).

  • Internal Standards: Atenolol (Low perm), Propranolol (High perm), Digoxin (P-gp substrate).

Experimental Workflow

This protocol includes a Lysosomal Check arm, which is optional but recommended for new piperidine series.

Step 1: Preparation of Dosing Solutions

Piperidines can precipitate at neutral pH if the concentration is too high.

  • Prepare 10 mM stock in DMSO.

  • Dilute to 5–10 µM in Transport Buffer (HBSS).

    • Note: Keep DMSO < 1% (v/v).

    • Check: Verify solubility of the specific piperidine at pH 7.4 before dosing. If precipitation occurs, lower concentration to 1 µM.

Step 2: Monolayer Integrity Check[1][2]
  • Measure TEER (Transepithelial Electrical Resistance).[1][3][4]

    • Acceptance Criteria: > 300

      
      .
      
  • (Optional) Lucifer Yellow flux check post-assay.

Step 3: Transport Assay Setup

Set up the following conditions in triplicate:

ConditionApical pHBasolateral pHAdditivesPurpose
A

B (Standard)
6.57.4NoneMimics in vivo absorption.
B

A (Standard)
7.46.5NoneAssess Efflux Ratio.
A

B (+ Inhibitor)
6.57.4

(10 mM)
Crucial: Blocks lysosomal trapping to reveal true permeability.
  • Incubation: 90–120 minutes at 37°C with orbital shaking (50 rpm) to minimize the Unstirred Water Layer (UWL).

Step 4: Sampling
  • Time Zero (

    
    ):  Sample dosing solution immediately.
    
  • Receiver Samples: Take 100 µL from receiver compartment at 60 and 90 min.

  • Donor Samples: Sample donor compartment at the end of incubation (

    
    ).
    
  • Cell Lysate (Mass Balance):

    • Wash filters 3x with ice-cold PBS.

    • Lyse cells with MeOH/Water (50:50) or 1% Triton X-100.

    • Why? To quantify drug trapped inside the cells (lysosomes).[5][6][7]

Analytical Quantification (LC-MS/MS)
  • Column: C18 Reverse Phase (high pH stable columns preferred, e.g., Waters XBridge, to improve peak shape of basic amines).

  • Mobile Phase: Ammonium Bicarbonate (pH 10) or Formic Acid (pH 3). Note: High pH mobile phase often increases sensitivity for piperidines.

Data Analysis & Interpretation

Apparent Permeability ( )

Calculate


 (

) using the equation:


  • 
    : Rate of permeation (amount/sec).
    
  • 
    : Surface area of filter (
    
    
    
    ).
  • 
    : Initial donor concentration.
    
Efflux Ratio (ER)


  • ER > 2.0: Suggests active efflux (likely P-gp).[1][8]

  • Confirmation: If ER drops to ~1.0 with Verapamil (P-gp inhibitor), it is P-gp mediated.

Recovery (Mass Balance)


Interpreting Piperidine Data

Use the table below to diagnose the behavior of your compound:

ObservationLysate Conc.Effect of ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

DiagnosisAction
Low

(A

B)
HighIncreases

Lysosomal Trapping Report

with

or note trapping liability.
High ER (>2) LowNo ChangeActive Efflux (P-gp) Confirm with Verapamil.[9]
Low Recovery LowN/APlastic Adsorption Repeat using glass-coated plates; add 0.1% BSA to receiver.

Troubleshooting Guide

Issue: Low Recovery (< 70%)
  • Cause: Piperidines sticking to Transwell plastic or filter.

  • Solution:

    • Pre-coat tips and plates with buffer.

    • Add 0.5% BSA (Bovine Serum Albumin) to the receiver compartment. BSA acts as a "sink" to desorb the lipophilic drug from the membrane, mimicking plasma protein binding.

Issue: High Variation in Replicates
  • Cause: pH fluctuations affecting ionization state.

  • Solution: Ensure HEPES/MES buffers are strictly pH adjusted at 37°C. For piperidines (

    
    ), small pH changes significantly alter the ratio of ionized/unionized drug.
    

References

  • FDA Guidance for Industry. (2020). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies.Link

  • Kazmi, F., et al. (2013).[6] "Lysosomal sequestration of lipophilic amine drugs in hepatocytes and Caco-2 cells." Drug Metabolism and Disposition, 41(4), 897-905.[6] Link

  • Tavelin, S., et al. (2002). "Caco-2 monolayers in experimental and theoretical predictions of drug transport." Advanced Drug Delivery Reviews, 54(1), 87-102. Link

  • Neuhoff, S., et al. (2003). "pH-dependent passive absorption of basic drugs: Caco-2 vs. artificial membranes." European Journal of Pharmaceutical Sciences, 19(5), 445-454. Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

Sources

Application Note: High-Definition Kinetic Profiling of Pyrazole Derivatives using Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: February 2026


) and Affinity (

) for Hydrophobic Small Molecules

Abstract & Strategic Importance

In modern drug discovery, particularly for kinase and GPCR targets, the pyrazole scaffold is ubiquitous due to its ability to mimic the purine ring of ATP and engage in critical hydrogen bonding. However, thermodynamic affinity (


) alone is a poor predictor of in vivo efficacy. The "residence time" (

)—the duration a drug stays bound to its target—is often the determinant factor for pharmacodynamic duration and therapeutic index.

This guide provides a rigorous protocol for measuring the binding kinetics of pyrazole derivatives. It addresses the specific challenges posed by this chemical class: low aqueous solubility , high refractive index contribution , and fast association rates .

Experimental Design Strategy: The "Why" Before the "How"

The Solubility Paradox

Pyrazole derivatives are often lipophilic (


). To keep them soluble, Dimethyl Sulfoxide (DMSO) is required.[1][2]
  • The Problem: DMSO has a high refractive index (RI).[2] Even a 0.1% mismatch in DMSO concentration between the running buffer and the sample can cause a "bulk shift" of ~100 RU, completely masking the small binding signal of a low-molecular-weight (LMW) ligand.

  • The Solution: We utilize Solvent Correction (calibration) and strict DMSO matching.

Orientation and Surface Density
  • Format: We immobilize the Target Protein and inject the Pyrazole (Analyte) .

    • Reasoning: Pyrazoles are too small (~200-450 Da) to be effectively immobilized without chemically modifying their binding epitopes. Furthermore, immobilizing the protein allows one surface to screen hundreds of compounds.

  • Ligand Density (

    
    ):  For kinetic analysis, "less is more."
    
    • Target: We aim for a maximum theoretical response (

      
      ) of 20–50 RU .
      
    • Reasoning: High density causes "Mass Transport Limitation" (MTL), where the binding rate is limited by the diffusion of the drug to the surface rather than the interaction itself, yielding false kinetic data.

Visual Workflow: Kinetic Assay Architecture

The following diagram outlines the critical decision pathways and workflow for setting up a small molecule kinetic assay.

KineticWorkflow cluster_Prep Phase 1: Preparation cluster_Correction Phase 2: Calibration cluster_Run Phase 3: Execution Start Experimental Setup Solubility Solubility Check (PBS + 5% DMSO) Start->Solubility Immob Protein Immobilization (Amine Coupling) Solubility->Immob If Soluble RmaxCalc Calculate Target Rmax (Aim: 30 RU) Immob->RmaxCalc DMSOCurve Solvent Correction (4-8 point DMSO curve) RmaxCalc->DMSOCurve Conditioning Surface Conditioning (Start-up Cycles) DMSOCurve->Conditioning Injection Multi-Cycle Kinetics (Concentration Series) Conditioning->Injection Analysis Data Analysis (1:1 Model + MTL) Injection->Analysis

Figure 1: End-to-End Kinetic Assay Workflow for Small Molecules.

Detailed Protocols

Protocol A: Buffer Preparation & Solubility Check

Objective: Ensure the pyrazole derivative remains monomeric during the assay.

  • Running Buffer (1.05x PBS-P+ with 5% DMSO):

    • Prepare 1.05x PBS-P+ (Phosphate buffer, surfactant P20).[3]

    • Add 5% (v/v) high-quality anhydrous DMSO.

    • Note: We prepare 1.05x buffer so that when 5% DMSO is added, the salt concentration is normalized to 1x.

    • Degas and filter (0.22 µm). Air bubbles are fatal to SPR.

  • Compound Preparation:

    • Dissolve Pyrazole stock to 10 mM in 100% DMSO.

    • Dilute into Running Buffer to create a top concentration (e.g., 10 µM).

    • Visual Check: Inspect for turbidity.[4] If cloudy, the compound is aggregating; lower the concentration or increase DMSO (up to 8% is usually tolerated by proteins).

Protocol B: Target Immobilization (Amine Coupling)

Objective: Covalently attach the kinase/protein to the sensor chip (CM5 or similar carboxylated surface).

  • Activation: Inject EDC/NHS (1:1) for 7 minutes to activate carboxyl groups.

  • Ligand Injection: Dilute protein to 10–20 µg/mL in Acetate buffer (pH 4.5–5.5). Inject until target level is reached.

    • Critical Calculation:

      
      
      Example: For a 300 Da Pyrazole and 30 kDa Protein, to get a signal of 30 RU (
      
      
      
      ), you need to immobilize ~3,000 RU of protein.
  • Blocking: Inject Ethanolamine (1 M, pH 8.5) for 7 minutes to deactivate remaining esters.

Protocol C: Solvent Correction & Kinetic Cycles

Objective: Remove bulk refractive index errors and measure binding.[2]

  • Solvent Correction Cycles:

    • Prepare 8 buffer solutions with DMSO ranging from 4.5% to 5.5% (centering on the 5% running buffer).

    • Inject these over the specific and reference flow cells.

    • Result: The software generates a calibration curve to mathematically adjust for small DMSO mismatches in your samples.

  • Kinetic Injection (Multi-Cycle):

    • Flow Rate: Set to 60–100 µL/min . (High flow reduces mass transport effects).

    • Concentrations: Prepare a 5-fold dilution series of the pyrazole (e.g., 0, 6.25, 12.5, 25, 50, 100 nM).

    • Association Time: 60 seconds (Pyrazoles are usually fast-on).

    • Dissociation Time: 120–300 seconds (Crucial for residence time).

    • Regeneration: Usually not needed for small molecules (they dissociate naturally). If needed, a short pulse of 10 mM Glycine pH 2.5.

Data Analysis & Interpretation

The Sensorgram

The raw data must be processed:

  • Zeroing: Align injection start times (

    
    ).
    
  • Reference Subtraction: Subtract the signal from the reference flow cell (Fc2 - Fc1).

  • Blank Subtraction: Subtract the "0 nM" buffer injection (Double Referencing) to remove systematic drift.

  • Solvent Correction: Apply the DMSO calibration factor.

Kinetic Modeling

Fit the data to a 1:1 Langmuir Binding Model .

  • Association Rate (

    
     or 
    
    
    
    ):
    How fast the curve rises. Typical pyrazoles:
    
    
    .
  • Dissociation Rate (

    
     or 
    
    
    
    ):
    How fast the curve decays.
  • Residence Time (

    
    ): 
    
    
    
    
    [5]
    • Interpretation: A residence time of >10 minutes is often preferred for high-potency kinase inhibitors to prevent ATP competition in vivo.

Quality Control (The "Trust" Factor)

Check the T-value (transport value) in the software.

  • If

    
     (transport rate) is of the same order as 
    
    
    
    , your data is Mass Transport Limited .
  • Fix: Lower the immobilization density or increase the flow rate.

Troubleshooting Guide

IssueSymptomRoot CauseCorrective Action
Square Wave Box-shape sensorgram (instant on/off).

is too weak or kinetics too fast.
Use equilibrium analysis (Steady State) instead of kinetic fit.
Negative Peaks Signal dips below baseline at start/end.DMSO mismatch.Re-run Solvent Correction; ensure buffers are fresh.[3][6]
Drift Baseline keeps rising.Compound aggregation or non-specific binding.Add 0.05% Tween-20 (P20); spin down samples; check solubility.
Low Signal

is lower than expected.
Protein inactive or epitope blocked.Test protein activity with a known positive control binder.

References

  • Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery, 5(9), 730–739. Link

  • Cytiva (formerly GE Healthcare). (2010). Biacore Assay Handbook. See Section: "Small Molecule Assays." Link

  • Zhang, R., & Monsma, F. (2010). The importance of drug–target residence time.[7] Current Opinion in Drug Discovery & Development, 13(3), 374-384. Link

  • Giannetti, A. M. (2011). From experimental design to data analysis: practical guidelines for small molecule interaction kinetics using surface plasmon resonance. Methods in Enzymology, 493, 169-218. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Piperidine Derivatives

[1]

Welcome to the Advanced Chromatography Support Hub. Subject: Optimization of Reverse-Phase HPLC for Piperidine-Based Pharmacophores. Ticket ID: PIP-HPLC-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Chemical Context[1][2][3][4]

Piperidine derivatives are ubiquitous in medicinal chemistry (e.g., fentanyl, paroxetine, ritalin), typically functioning as secondary amines with a

The Challenge: In standard Reverse-Phase HPLC (RP-HPLC), these basic moieties exist almost exclusively as cations (

  • Silanol Tailing: The cationic amine interacts electrostatically with ionized residual silanols (

    
    ) on the silica surface, causing severe peak tailing and loss of resolution.[1][2]
    
  • Dewetting/Retention Loss: Highly polar, charged species often elute in the void volume (

    
    ) on standard C18 columns.
    

This guide provides a self-validating decision matrix to overcome these issues using pH switching and stationary phase selection .

Module 1: Method Development Strategy

Do not rely on a single "generic" gradient.[3] Use the Dual-Path Strategy based on your downstream requirements (e.g., Mass Spec sensitivity vs. Preparative scale).

The Mobile Phase Decision Matrix
FeaturePath A: Low pH (Acidic) Path B: High pH (Basic)
pH Range pH 2.0 – 3.0pH 9.5 – 10.5
Piperidine State Protonated Cation (

)
Neutral Free Base (

)
Primary Mechanism Ion-Pairing / HydrophobicHydrophobic Interaction
Column Requirement Standard C18 (End-capped)Hybrid Silica or Polymer (High pH Stable)
Peak Shape Good (with TFA); Fair (with Formic)Excellent (Symmetrical)
MS Compatibility Poor (TFA suppresses signal)Excellent (Ammonium Bicarbonate)
Best For Routine Purity Checks, UV DetectionLC-MS, Preparative Purification
Workflow Visualization

The following diagram illustrates the logical flow for selecting the correct method conditions.

Method_Development_FlowStartSTART: Piperidine DerivativeDownstreamDownstream Application?Start->DownstreamMS_SensMS Sensitivity Critical?Downstream->MS_SensLC-MS / PrepLow_PHPath A: Low pH (pH 2-3)Downstream->Low_PHStandard UVMS_Sens->Low_PHNoHigh_PHPath B: High pH (pH 10)MS_Sens->High_PHYesModifierSelect ModifierLow_PH->ModifierTFA0.1% TFA(Best Shape, Low MS)Modifier->TFAFormic0.1% Formic Acid(Good MS, Potential Tailing)Modifier->FormicColumn_CheckColumn pH Stable?High_PH->Column_CheckBuffer10mM Ammonium Bicarbonate(Excellent MS & Shape)Column_Check->BufferYes (Hybrid/Polymer)WarningSTOP: Dissolves SilicaColumn_Check->WarningNo (Standard Silica)

Figure 1: Decision tree for mobile phase and column selection based on downstream application requirements.

Module 2: Troubleshooting (Q&A)

Issue 1: "My peak looks like a shark fin (Severe Tailing)."

Q: I am using a standard C18 column with water/acetonitrile. Why is my asymmetry factor > 2.0?

The Science: This is the Silanol Effect . At neutral pH, residual silanols on the silica surface are ionized (


The Fix (Choose one):

  • The "Masking" Approach (Low pH): Add 0.1% Trifluoroacetic Acid (TFA) .[4] The Trifluoroacetate anion forms an ion pair with the piperidine, neutralizing its charge and "masking" it from silanols.

  • The "Sacrificial Base" Approach: Add Triethylamine (TEA) at 5-10 mM. TEA competes for the silanol sites, blocking them so your target molecule can pass freely.

  • The "Switch" Approach (High pH): Switch to a High-pH Stable Column (e.g., Waters XBridge, Phenomenex Gemini-NX) and use 10mM Ammonium Bicarbonate (pH 10) . At pH 10, piperidine is neutral (Free Base) and cannot interact with silanols.

Silanol_Effectcluster_0ResultSilicaSilica Surface(Si-O-)PiperidinePiperidine(NH+)Silica->PiperidineIonic Drag(Tailing)TFATFA Anion(CF3COO-)TFA->PiperidineIon Pairing(Neutralization)ResultSharp PeakTFA->Result

Figure 2: Mechanism of action for TFA in preventing silanol-induced peak tailing.

Issue 2: "I'm losing my product during scale-up."

Q: I purified my compound using 0.1% TFA, but after lyophilization, the weight is higher than expected, and the compound is hygroscopic/oily.

The Science: You have isolated the Trifluoroacetate salt of your piperidine, not the free base. The TFA anion has a mass of 113 Da. For small piperidines, this can represent 30-40% of the total mass. Furthermore, TFA salts are often cytotoxic and hygroscopic.

The Fix:

  • Salt Exchange: Redissolve the product in dilute HCl and relyophilize (repeat 3x) to convert the TFA salt to the more stable Hydrochloride salt.

  • Volatile Buffer Switch: If using MS-guided prep, switch to Ammonium Formate or Ammonium Acetate .[5] These salts are volatile and sublime during lyophilization, leaving the free base or a weak salt that dissociates easily.

Issue 3: "My retention time shifts between runs."

Q: The retention time (Rt) decreases with every subsequent injection.

The Science: This is often due to Column Equilibration Hysteresis when using ion-pairing agents like TFA or TEA. These agents modify the stationary phase surface.[6] If the column is not fully equilibrated (saturated) with the modifier, the "effective" stationary phase changes during the run.

The Fix:

  • Protocol: Flush the column with 20 column volumes (CV) of the mobile phase containing the modifier before the first injection.

  • End-of-Day: Do not wash the column with 100% organic solvent if you plan to use the same method tomorrow; it strips the ion-pairing agent. Store in 50/50 Mobile Phase (with modifier).

Experimental Protocol: High-pH Purification (Recommended)

This protocol yields the best loading capacity and peak shape for piperidines but strictly requires a hybrid/polymer column.

Reagents:

  • Solvent A: 10mM Ammonium Bicarbonate in Water (Adjust to pH 10.0 with Ammonium Hydroxide).

  • Solvent B: Acetonitrile (100%).

  • Column: Waters XBridge C18 or Phenomenex Gemini-NX (5 µm).

Gradient (Generic 10-min run):

Time (min) % Solvent B Flow Rate (mL/min)
0.0 5 1.0
1.0 5 1.0
8.0 95 1.0
9.0 95 1.0
9.1 5 1.0

| 12.0 | 5 | 1.0 |

Why this works: At pH 10, the piperidine is uncharged (hydrophobic). It binds strongly to the C18 chains, allowing higher organic content for elution. This results in sharper peaks and easier solvent evaporation post-purification.

References

  • McCalley, D. V. (2017). Understanding and Managing Peak Tailing in the HPLC of Basic Solutes. Chromatography Online. Link

  • Waters Corporation. (2023). Effect of pH on the Separation of Basic Compounds. Waters Application Notes. Link

  • Agilent Technologies. (2022). Strategies for the Separation of Basic Compounds in Reverse Phase HPLC. Agilent Technical Overview. Link

  • Dolan, J. W. (2012). Tailing Peaks: The Silanol Effect. LCGC North America.[7] Link

  • Phenomenex. (2024). High pH Stability for HPLC Columns: Gemini-NX. Phenomenex Technical Guide. Link

Overcoming regioselectivity issues in N-ethylation of pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Regioselectivity Issues in N-Ethylation of Pyrazoles Content Type: Technical Support Center Guide (Q&A Format) Audience: Researchers, Scientists, Drug Development Professionals

Welcome to the Advanced Synthesis Support Module. This guide addresses the persistent challenge of regioselectivity (N1 vs. N2) during the N-ethylation of pyrazoles. Below you will find mechanistic insights, diagnostic tools, and field-proven protocols to control isomer distribution.

Module 1: The Core Problem (Diagnostics)
Q1: Why am I consistently getting a mixture of N1- and N2-ethylated products?

A: This is the "Tautomer Trap." Unsubstituted pyrazoles exist in rapid equilibrium between two tautomeric forms (


-pyrazole and 

-pyrazole).
  • The Mechanism: Under basic conditions, you generate a pyrazolyl anion. This anion is an ambident nucleophile with two reactive nitrogen centers.

  • The Drivers: The ratio depends on a tug-of-war between steric hindrance (favoring the less hindered nitrogen) and electronic effects (lone pair availability).

    • Note: In asymmetric pyrazoles (e.g., 3-substituted), the N1 and N2 positions are chemically distinct. Alkylation at the nitrogen adjacent to a bulky substituent (N2) is sterically disfavored but can be electronically favored if that substituent is electron-withdrawing.

Q2: How do I definitively distinguish between the N1-ethyl and N2-ethyl isomers using NMR?

A: Relying solely on 1D


H NMR chemical shifts is risky due to solvent dependence. Use 2D NMR  for absolute confirmation.

Diagnostic Workflow:

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the "Gold Standard."

    • Look for: A cross-peak (spatial correlation) between the methylene protons (-CH

      
      -)  of the ethyl group and the substituent at the C5 position .
      
    • Result: If you see a correlation, the ethyl group is at N1 (adjacent to C5). If NO cross-peak is observed (and the C3 substituent is distant), it is likely the N2 isomer.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for: Long-range coupling (

      
      ) between the ethyl -CH
      
      
      
      - protons and the pyrazole ring carbons.
    • Differentiation: The N1-ethyl group will couple to C5 and C3 . In many pyrazoles, C3 and C5 have distinct chemical shifts (

      
      C NMR) that allow assignment.
      
FeatureN1-Ethyl Isomer (Major Steric)N2-Ethyl Isomer (Minor Steric)
NOESY Signal Strong correlation between Et-CH

and C5-H/R
No correlation to C5-R; Correlation to C3-R (if H)

C Shift (C3 vs C5)
C3 and C5 shifts often diverge significantlyShifts may be closer depending on substitution
Elution Order (Silica) Typically less polar (elutes first)Typically more polar (elutes second)
Module 2: Troubleshooting & Optimization
Q3: I need the N1-isomer (sterically less hindered). How do I maximize this ratio?

A: You must amplify the steric bias and use thermodynamic control.

Optimization Protocol:

  • Base: Use Cesium Carbonate (Cs

    
    CO
    
    
    
    )
    . The large cesium cation ("soft" cation) promotes a looser ion pair, often enhancing the nucleophilicity of the less hindered nitrogen.
  • Solvent: DMF or Acetonitrile . Avoid protic solvents which can mask nucleophilicity via hydrogen bonding.

  • Reagent: Use Ethyl Iodide (EtI) . It is more reactive than the bromide, allowing the reaction to proceed at lower temperatures where selectivity is often higher.

Q4: I specifically need the N2-isomer (sterically hindered / "crowded" side). Is this possible?

A: Yes, but you must switch mechanisms. Standard S


2 alkylation will fight you.
  • Strategy 1: Chelation Control (The Magnesium Effect). Use MgBr

    
      or Mg(OtBu)
    
    
    
    . Magnesium can coordinate between the pyrazole nitrogen and an adjacent directing group (like an ester or carbonyl at C3), effectively "delivering" the alkyl group to the N2 position.
  • Strategy 2: The Mitsunobu Reaction. Instead of an alkyl halide, use Ethanol + PPh

    
      + DIAD . The mechanism involves the attack of the pyrazole on an activated phosphonium intermediate. This often reverses standard selectivity patterns compared to basic alkylation.
    
Q5: Are there "Magic Solvents" for this reaction?

A: Yes. Hexafluoroisopropanol (HFIP) . Recent literature suggests that using fluorinated alcohols can drastically alter regioselectivity. HFIP forms strong hydrogen bond networks that can shield specific nitrogen atoms or stabilize transition states differently than DMF.

  • Tip: If DMF gives a 60:40 mixture, try running the reaction in HFIP (or TFE) with a compatible base.

Module 3: Visualizing the Pathway

The following diagram illustrates the decision logic for selecting reaction conditions based on your desired isomer.

PyrazoleEthylation Start Target: N-Ethylation of Pyrazole Substrate Analyze Substrate: Is C3/C5 Asymmetric? Start->Substrate Desired Which Isomer is Desired? Substrate->Desired Yes N1 N1-Ethyl (Less Hindered) Desired->N1 N2 N2-Ethyl (More Hindered) Desired->N2 Cond_Std Protocol A: Cs2CO3 / DMF / Et-I (Thermodynamic Control) N1->Cond_Std Primary Choice Cond_HFIP Protocol D: HFIP Solvent (H-Bonding Control) N1->Cond_HFIP Optimization Cond_Mits Protocol B: Mitsunobu (EtOH / PPh3 / DIAD) (Steric Inversion) N2->Cond_Mits Primary Choice Cond_Mg Protocol C: MgBr2 Chelation (If Directing Group Present) N2->Cond_Mg With Directing Group

Caption: Decision tree for selecting experimental conditions based on the desired regioisomer.

Module 4: Experimental Protocols
Protocol A: Standard High-Selectivity N1-Ethylation

Best for: Obtaining the sterically less hindered isomer.

  • Preparation: In a flame-dried flask, dissolve the pyrazole derivative (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Cs

    
    CO
    
    
    
    (1.5 equiv). Stir at Room Temperature (RT) for 30 minutes to ensure anion formation.
  • Alkylation: Add Ethyl Iodide (1.2 equiv) dropwise.

  • Reaction: Stir at RT. Monitor by TLC/LC-MS. (Heating to 60°C may increase rate but can erode selectivity).

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography. The N1 isomer is usually less polar (higher R

    
    ).
    
Protocol B: Mitsunobu Ethylation (Alternative Selectivity)

Best for: Difficult substrates or accessing the N2 isomer.

  • Preparation: Dissolve pyrazole (1.0 equiv) and Triphenylphosphine (PPh

    
    )  (1.5 equiv) in anhydrous THF  (0.1 M).
    
  • Alcohol Addition: Add anhydrous Ethanol (1.5 equiv).

  • Activation: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate) (1.5 equiv) dropwise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup: Concentrate solvent. Triturate with Et

    
    O/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate.
    
References
  • Regioselectivity in Pyrazole Alkylation: Journal of Organic Chemistry. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."

  • Solvent Effects (HFIP): Journal of Organic Chemistry. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols."

  • Mitsunobu Reaction on Pyrazoles: Beilstein Journal of Organic Chemistry. "Regioselective N-alkylation of pyrazoles via Mitsunobu reaction."

  • Magnesium Catalysis: Organic Letters. "Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles."

  • NMR Characterization: Magnetic Resonance in Chemistry. "A Computational and Experimental Study of the NMR Chemical Shifts of Pyrazoles." [1]

Sources

Technical Support Center: Troubleshooting Boc-Deprotection in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine pharmacophores are ubiquitous in drug discovery, yet the deprotection of their N-Boc precursors is often deceptively simple. While the standard acidolysis is robust, researchers frequently encounter three specific failure modes: tert-butyl cation scavenging failures (alkylation) , product loss due to volatility , and difficulties in salt form isolation (hygroscopic gums).

This guide moves beyond the textbook "add acid" instruction. It provides a mechanistic breakdown of failure points and actionable, self-validating protocols to ensure high-yield isolation of the piperidine salt or free base.

Mechanistic Foundation

Understanding the fragmentation pathway is critical for troubleshooting. The reaction is driven by the protonation of the carbamate oxygen, leading to the collapse of the intermediate into a carbamic acid and a tert-butyl cation.[1]

Critical Insight: The tert-butyl cation is an electrophilic "time bomb." If not quenched by a scavenger or solvent, it will attack the most electron-rich nucleophile available—often your product (N-alkylation) or electron-rich aromatic side chains (Friedel-Crafts alkylation).

BocDeprotection Start N-Boc Piperidine Protonation Protonated Intermediate (Oxonium) Start->Protonation + H+ (TFA/HCl) Fragment Fragmentation Protonation->Fragment Slow Step Carbamic Carbamic Acid (Unstable) Fragment->Carbamic Cation tert-Butyl Cation (ELECTROPHILE) Fragment->Cation Product Piperidine Salt Carbamic->Product - CO2 Isobutylene Isobutylene (Gas) Cation->Isobutylene - H+ (Elimination) SideProduct t-Butyl Impurity (+56 Da) Cation->SideProduct + Nucleophile (Scavenger Failure)

Figure 1: Mechanistic pathway of Boc-deprotection highlighting the bifurcation between successful elimination (Isobutylene) and parasitic alkylation (Side Product).[2]

Protocol Selection Matrix

Do not default to TFA/DCM without analyzing your substrate. Use this matrix to select the optimal system.

FeatureProtocol A: TFA / DCM Protocol B: HCl / Dioxane Protocol C: TMSOTf / DCM
Primary Use General purpose; soluble substrates.Isolation of crystalline salts.Acid-sensitive substrates (mild).
Reagent Ratio 1:1 to 1:4 (TFA:DCM)4M Solution (excess)1.5 - 3.0 equiv TMSOTf
Scavenger Need High (TFA stabilizes t-Bu cation).Low (Cl- is nucleophilic).Moderate.
Workup Evaporation (requires azeotrope).Filtration (precipitate).Aqueous quench required.
Salt Form Trifluoroacetate (Hygroscopic).Hydrochloride (Crystalline).[3]Free base (after workup).
Risk N-tert-butylation of heterocycles.[4][5][6][7]Hydrolysis of esters (if wet).Silyl migration.
Troubleshooting & FAQs
Category A: Impurities & Side Reactions [8][9]

Q: I see a +56 Da mass shift in my LCMS. Is this starting material? Diagnosis: Likely N-tert-butylation or C-tert-butylation .

  • The Cause: The tert-butyl cation generated during cleavage was not quenched fast enough and attacked your piperidine ring or an aromatic substituent (e.g., indole, phenol).

  • The Fix: Add a "Scavenger Cocktail."

    • Standard: Add 2–5% Triethylsilane (TES) or Water .

    • For Trp/Met/Cys residues: Use Thioanisole or 1,2-Ethanedithiol (EDT) .

    • Why: Silanes and thiols are "soft" nucleophiles that react with the carbocation faster than your amine product does [1].

Q: My reaction is stalled at 90% conversion. Adding more acid doesn't help. Diagnosis: Equilibrium Inhibition or Ion Pairing .

  • The Cause: High concentrations of the piperidinium salt can buffer the acidity. Also, if the reaction vessel is sealed too tightly, dissolved CO2 and isobutylene can shift the equilibrium.

  • The Fix:

    • Dilution: Paradoxically, slightly diluting the reaction (if using neat TFA) can help mobility.

    • Sparging: Bubble dry nitrogen through the solution to displace isobutylene and CO2, driving Le Chatelier’s principle.

Category B: Isolation & Yield

Q: I rotovapped my reaction, but my flask is empty. Where did my piperidine go? Diagnosis: Volatility of the Free Base.

  • The Context: Low molecular weight piperidines (e.g., 4-methylpiperidine) are volatile liquids as free bases.

  • The Fix: Never evaporate to dryness if you have performed a basic workup.

    • Preferred: Isolate as the HCl salt or TFA salt .[10] These are non-volatile solids.

    • If Free Base is required: Concentrate only to a small volume of solvent, or use a high-boiling solvent (e.g., n-butanol) for the next step without isolation.

Q: The product is a thick, hygroscopic gum that won't solidify. Diagnosis: Residual TFA/Solvent Entrapment.

  • The Cause: Piperidinium trifluoroacetates often form "ionic liquids" or oils.

  • The Fix: Ether Trituration.

    • Remove DCM/TFA via rotary evaporation.

    • Add excess diethyl ether or MTBE (product should be insoluble).

    • Sonicate until a white powder forms.

    • Decant the supernatant (removes organic impurities) and dry the solid under high vacuum.

Category C: Salt Removal [10][11]

Q: How do I remove excess TFA without a basic wash (my product is water-soluble)? Diagnosis: Azeotropic Removal.

  • The Protocol: TFA forms an azeotrope with toluene.

    • Concentrate the reaction mixture.

    • Add Toluene (2x volume of original TFA).

    • Evaporate.[6]

    • Repeat 3 times.

    • Result: This removes >99% of residual TFA, leaving the dry salt [2].

Advanced Workflow: The "Toluene Track" for Volatile Piperidines

Use this protocol for low-molecular-weight piperidines where yield loss is common.

  • Dissolution: Dissolve Boc-piperidine (1.0 equiv) in DCM (5 vol).

  • Acidolysis: Add TFA (5 vol) dropwise at 0°C. Warm to RT.

  • Monitoring: Check TLC/LCMS. Do not proceed until SM is <1%.

  • Azeotrope (Critical):

    • Concentrate to ~2 vol.

    • Add Toluene (10 vol).

    • Concentrate to dryness.

    • Repeat 2x.

  • Trituration:

    • Add MTBE or Et2O (10 vol) to the residue.

    • Stir vigorously for 30 min.

    • Filter the white precipitate under N2 atmosphere (hygroscopic!).

  • Yield Check: Calculate yield based on the TFA salt MW (MW_freebase + 114.02).

References
  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[12] International Journal of Peptide and Protein Research, 12(5), 258–268.[12] Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[13] Wiley-Interscience.[7] (Refer to Chapter 7: Protection for the Amino Group). Link

  • Han, G., et al. (2004).[14] Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. (Discusses side reactions in amine deprotection). Link

  • BenchChem. (2025).[3] A Comparative Guide to TFA and HCl for Boc Deprotection. Link

Sources

Technical Support Center: Resolving Aggregation Issues in Biochemical Assays for Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a common yet challenging issue in biochemical assays: the aggregation of pyrazole-containing compounds. Pyrazoles are a versatile class of heterocyclic compounds with a wide range of biological activities, making them frequent candidates in drug discovery screening.[1][2][3] However, their physicochemical properties can sometimes lead to the formation of colloidal aggregates in aqueous assay buffers, resulting in nonspecific inhibition and false-positive hits.[4][5] This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you identify, understand, and mitigate pyrazole aggregation in your experiments.

I. Understanding the Problem: The "Why" Behind Pyrazole Aggregation

Before diving into solutions, it's crucial to understand the mechanism of compound aggregation. Many organic molecules, including certain pyrazoles, can self-assemble into colloidal particles in solution when their concentration exceeds a certain threshold, known as the critical aggregation concentration (CAC).[4][6] These aggregates, typically tens to hundreds of nanometers in size, can nonspecifically sequester proteins, such as your target enzyme, on their surface, leading to apparent inhibition that is not due to specific, one-to-one binding at an active site.[6][7] This phenomenon is a major source of "promiscuous" inhibition and can lead to significant wasted time and resources in drug discovery campaigns.[7][8][9] In fact, aggregation has been identified as the cause for up to 95% of primary hits in some high-throughput screening (HTS) campaigns.[5][10]

II. Troubleshooting Guide: A Step-by-Step Approach

This section provides a structured approach to diagnosing and resolving suspected pyrazole aggregation.

Step 1: Initial Diagnosis - Is Aggregation the Culprit?

Question: My pyrazole compound shows potent activity, but the dose-response curve is unusually steep, and the results are difficult to reproduce. Could this be aggregation?

Answer: Yes, these are classic signs of aggregation-based assay interference.[4] Here’s how to begin your investigation:

A. The Detergent Test: A Simple and Effective First Line of Defense

The inclusion of a non-ionic detergent in your assay buffer is the most straightforward method to disrupt or prevent the formation of compound aggregates.[9][11]

Protocol: Detergent Sensitivity Assay

  • Select a Detergent: Start with a non-ionic detergent like Triton X-100 or Tween-20.

  • Prepare Stock Solutions: Prepare a stock solution of the detergent (e.g., 10% w/v) in your assay buffer.

  • Assay Setup: Run your standard biochemical assay with your pyrazole compound in parallel with an identical assay that includes the detergent.

  • Concentration: A final detergent concentration of 0.01% to 0.1% (w/v) is typically sufficient to disperse aggregates.[12]

  • Analysis: If the inhibitory activity of your pyrazole compound is significantly reduced or eliminated in the presence of the detergent, aggregation is the likely cause.[11][12]

Table 1: Common Detergents for Mitigating Aggregation

DetergentTypeTypical Working ConcentrationNotes
Triton X-100 Non-ionic0.01% - 0.1% (v/v)Effective for a broad range of compounds.
Tween-20 Non-ionic0.01% - 0.1% (v/v)Generally milder than Triton X-100.[13]
CHAPS Zwitterionic0.01% - 0.1% (w/v)Can be a good alternative if non-ionic detergents interfere with the assay.[11][14]
Brij-35 Non-ionic0.01% - 0.1% (v/v)Another common choice for HTS assays.

Causality Explained: Detergents, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic molecules, preventing them from self-aggregating.[11] Below the CMC, detergent monomers can still coat the surfaces of early-stage aggregates, preventing their further growth and interaction with proteins.

Step 2: Biophysical Confirmation - Visualizing the Aggregates

Question: The detergent test suggests aggregation. How can I definitively confirm the presence of particles?

Answer: Several biophysical techniques can directly detect and characterize compound aggregates.

A. Dynamic Light Scattering (DLS)

DLS is a powerful technique for measuring the size distribution of particles in a solution.[6]

Protocol: DLS Analysis of Pyrazole Aggregation

  • Sample Preparation: Prepare your pyrazole compound at various concentrations in your assay buffer, both above and below the suspected inhibitory concentration. Include a vehicle control (e.g., DMSO).

  • DLS Measurement: Analyze the samples using a DLS instrument.

  • Data Interpretation: The presence of particles in the size range of 50-1000 nm that appear in a concentration-dependent manner is strong evidence of aggregation.[6][7] A solution with no aggregates will show a flat autocorrelation function.[10]

B. Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the aggregates.

Protocol: TEM Imaging of Aggregates

  • Sample Preparation: Prepare a sample of your pyrazole compound at a concentration known to cause inhibition.

  • Grid Preparation: Apply a small volume of the sample to a TEM grid and allow it to air-dry. Negative staining (e.g., with uranyl acetate) can enhance contrast.

  • Imaging: Visualize the grid under a transmission electron microscope.

  • Analysis: The presence of spherical or amorphous particles confirms aggregation.

Step 3: Advanced Mitigation Strategies

Question: Detergents helped, but I still see some residual nonspecific activity. What else can I do?

Answer: If detergents alone are insufficient, consider these additional strategies:

A. Addition of Decoy Proteins

Including an unrelated, "decoy" protein in your assay can help mitigate the effects of aggregation.[4]

Mechanism: The aggregates will bind to the more abundant decoy protein, leaving your target protein free and active.[4] Bovine Serum Albumin (BSA) is a commonly used decoy protein.

Protocol: BSA Decoy Protein Assay

  • Assay Setup: Add BSA to your assay buffer at a concentration of 0.1 to 1 mg/mL.

  • Incubation: Pre-incubate the buffer containing BSA with your pyrazole compound before adding the target enzyme.

  • Comparison: Compare the results to your standard assay. A reduction in inhibition indicates that the decoy protein is effectively sequestering the aggregates.

B. Varying Enzyme Concentration

The inhibitory effect of aggregating compounds is often sensitive to the concentration of the target enzyme.

Rationale: At a fixed concentration of an aggregating compound, there is a finite capacity for protein sequestration. Increasing the enzyme concentration can saturate the surface of the aggregates, leading to a decrease in the observed percent inhibition.[6]

Protocol: Enzyme Concentration Variation Assay

  • Assay Series: Perform your inhibition assay with a fixed concentration of your pyrazole compound while varying the enzyme concentration (e.g., 1x, 2x, 5x, 10x of the standard concentration).

  • Data Analysis: If the IC50 value of your compound increases with increasing enzyme concentration, it is a strong indicator of an aggregation-based mechanism.

Workflow for Troubleshooting Pyrazole Aggregation

Caption: A decision-making workflow for identifying and mitigating pyrazole aggregation.

III. Frequently Asked Questions (FAQs)

Q1: Can pyrazole compounds that are designed to inhibit protein aggregation themselves aggregate?

A1: This is an interesting and important question. While some pyrazole-containing compounds have been investigated as inhibitors of protein aggregation in neurodegenerative diseases, it is crucial to distinguish their therapeutic mechanism from assay artifacts.[15][16][17] The pyrazoles designed as therapeutics are intended to interact specifically with target proteins to prevent their misfolding and aggregation.[16][17] However, like any small molecule, if their physicochemical properties favor self-assembly under specific assay conditions (e.g., high concentration, low solubility in the buffer), they can still form colloidal aggregates that cause nonspecific effects. Therefore, it is essential to perform the counter-screens described in this guide for any active pyrazole compound, regardless of its intended biological target.

Q2: Are there any computational tools that can predict if my pyrazole compound is likely to aggregate?

A2: Yes, the field of chemoinformatics has developed tools to predict "promiscuous" inhibitors, many of which are aggregators. These tools often use machine learning models trained on large datasets of known aggregators and non-aggregators.[18][19][20] They analyze molecular descriptors such as lipophilicity (logP), molecular weight, and topological features to flag compounds with a higher propensity for aggregation.[20] While these tools are not foolproof, they can be valuable for prioritizing compounds for experimental testing and for designing new compounds with a lower risk of aggregation.[18][19]

Q3: Can aggregation ever be beneficial for drug activity?

A3: In some specific contexts, particularly for orally administered drugs, controlled aggregation in the gastrointestinal tract can actually enhance bioavailability.[6] However, in the context of in vitro biochemical assays, aggregation is almost always an undesirable artifact that leads to misleading results.

Q4: My pyrazole compound is active against a specific Leishmania species. Could this be due to aggregation?

A4: While some pyrazole derivatives have shown legitimate anti-leishmanial activity, it is still important to rule out aggregation as a confounding factor.[1][21] The principles outlined in this guide are broadly applicable to any biochemical assay, including those for infectious disease targets. Running a detergent counter-screen is a critical step in validating your hits.

Q5: I am working with pyrazoles that have antioxidant properties. Can this interfere with my aggregation assessment?

A5: Some pyrazole compounds do exhibit antioxidant activity, which could potentially interfere with certain assay readouts (e.g., those involving redox-sensitive dyes). However, the primary methods for detecting aggregation—DLS and the detergent sensitivity test—are generally not affected by the antioxidant properties of a compound. DLS is a direct physical measurement of particle size, and the detergent test relies on the disruption of these particles.

IV. References

  • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017, July 26). National Center for Biotechnology Information. [Link]

  • Kenny, G. E., & Dunsmoor, C. L. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Israel Journal of Medical Sciences, 23(6), 732-734. [Link]

  • Lidstone, E. A., & Lazo, J. S. (2016). Mitigating risk in academic preclinical drug discovery. Nature Reviews Drug Discovery, 15(1), 42-55. [Link]

  • Ryan, A. J., Gray, N. M., Healy, P. C., & Scott, J. L. (2003). Effect of detergent on "promiscuous" inhibitors. Journal of Medicinal Chemistry, 46(16), 3448-3451. [Link]

  • Gains, B., et al. (2023). Mitigating Molecular Aggregation in Drug Discovery with Predictive Insights from Explainable AI. arXiv. [Link]

  • Gains, B., et al. (2019). Computational advances in combating colloidal aggregation in drug discovery. Expert Opinion on Drug Discovery, 14(6), 513-526. [Link]

  • Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. (2017, July 19). Wyatt Technology. [Link]

  • Identification of Small-Molecule Aggregation - Biophysical Analysis. CD BioSciences. [Link]

  • Gains, B., et al. (2023). Mitigating Molecular Aggregation in Drug Discovery with Predictive Insights from Explainable AI. ResearchGate. [Link]

  • Pandey, N., et al. (2015). Curcumin Pyrazole and its derivative (N-(3-Nitrophenylpyrazole) Curcumin inhibit aggregation, disrupt fibrils and modulate toxicity of Wild type and Mutant α-Synuclein. Scientific Reports, 5, 10333. [Link]

  • Some, D. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Wyatt Technology. [Link]

  • Blocking Agent and Detergent in ELISA. LaboBaza. [Link]

  • Ryan, A. J., Gray, N. M., Healy, P. C., & Scott, J. L. (2003). Effect of Detergent on “Promiscuous” Inhibitors. ResearchGate. [Link]

  • Ganesh, T., Donders, E. N., Schoichet, B. K., & Shoichet, B. K. (2020). Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology, 12(1), e78. [Link]

  • The effect of detergent concentration upon the inhibition of -lactamase... ResearchGate. [Link]

  • Some pyrazoles trigger the production of extracellular amyloid Aβ42.... ResearchGate. [Link]

  • Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. (2023, December 20). ACS Central Science. [Link]

  • Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. (2023, December 20). PMC. [Link]

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (2019, June 29). MDPI. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023, January 17). PMC. [Link]

  • The Bioactivity of Xylene, Pyridine, and Pyrazole Aza Macrocycles against Three Representative Leishmania Species. (2023, March 20). PMC. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024, November 20). Journal of Chemical Health Risks. [Link]

  • A review on pyrazole derivatives and its pharmacological activities. (2020, December 1). ResearchGate. [Link]

Sources

Enhancing blood-brain barrier penetration of benzylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Hub

Status: Operational Current Focus: Optimizing BBB Permeability for Benzylpiperidine Scaffolds Lead Scientist: [AI System]

Introduction: The Benzylpiperidine Paradox

Benzylpiperidines (e.g., Donepezil) are a privileged scaffold in neuropharmacology, particularly for cholinesterase inhibition and sigma receptor modulation. However, they present a distinct challenge: the basic nitrogen in the piperidine ring (typically pKa 8.0–9.5) ensures high solubility but leads to extensive lysosomal trapping and protonation at physiological pH, limiting passive diffusion. Furthermore, many derivatives are substrates for P-glycoprotein (P-gp), leading to active efflux at the blood-brain barrier (BBB).

This guide addresses these specific failure points.

Ticket #01: "My compound has high potency in vitro but low brain-to-plasma ratio ( ) in vivo."

Diagnosis: The compound is likely a P-gp substrate or is suffering from "lysosomotropism" (trapping in acidic compartments) due to high basicity.

Root Cause Analysis
  • P-gp Efflux: The benzylpiperidine motif is frequently recognized by the MDR1 (P-gp) transporter.

  • CNS MPO Deficit: Your compound likely scores < 4.0 on the CNS Multiparameter Optimization scale.

  • Basicity: If pKa > 9.0, the fraction of unionized drug at pH 7.4 is negligible (

    
    ).
    
Resolution Steps: Chemical Optimization

Step 1: Calculate & Optimize CNS MPO Score Do not rely solely on LogP. Use the CNS MPO algorithm which weighs six parameters: ClogP, ClogD, MW, TPSA, HBD, and pKa.[1][2][3]

  • Target: CNS MPO Score

    
     4.0.
    
  • Action: If pKa is the dragging factor, lower the basicity of the piperidine nitrogen.

Step 2: Structural Modification (The "Fluorine Switch")

  • Strategy: Introduce an electron-withdrawing group (EWG) like fluorine on the piperidine ring or the adjacent benzyl linker.

  • Mechanism: This lowers the pKa of the amine via the inductive effect, increasing the fraction of unionized species at physiological pH without significantly adding molecular weight.

  • Avoid: Adding hydrogen bond donors (HBD). Keep HBD

    
     1 (the protonated amine itself counts).
    

Step 3: Steric Shielding

  • Strategy: Add a methyl group adjacent to the nitrogen (e.g., 2-methylpiperidine).

  • Mechanism: Steric hindrance can reduce P-gp binding affinity without destroying ligand-receptor binding.

Decision Logic: Medicinal Chemistry Workflow

SAR_Logic Start Input: Lead Benzylpiperidine Check_MPO Calculate CNS MPO Score Start->Check_MPO Decision_MPO Score >= 4.0? Check_MPO->Decision_MPO Check_Efflux Test Efflux Ratio (MDCK-MDR1) Decision_MPO->Check_Efflux Yes Mod_pKa Strategy A: Lower pKa (Add F / EWG to ring) Decision_MPO->Mod_pKa No (pKa too high) Decision_Efflux Ratio > 2.0? Check_Efflux->Decision_Efflux Mod_Steric Strategy B: Steric Shield (2-Me substitution) Decision_Efflux->Mod_Steric Yes (High Efflux) Proceed Proceed to In Vivo PK Decision_Efflux->Proceed No (Passive Diffusion OK) Mod_pKa->Check_Efflux Mod_Steric->Proceed

Caption: SAR optimization logic for reducing basicity and P-gp recognition in benzylpiperidines.

Ticket #02: "Chemical modification destroys potency. How do I deliver the parent molecule?"

Diagnosis: The pharmacophore requires the basic nitrogen for binding (e.g., cation-pi interaction in the active site). You cannot modify the structure.

Resolution: Encapsulation in PLGA Nanoparticles with Receptor-Mediated Transcytosis (RMT).

The Protocol: Polysorbate 80-Coated PLGA Nanoparticles

Why this works: Polysorbate 80 (Tween 80) adsorbs Apolipoprotein E (ApoE) from the blood. This complex mimics LDL particles, triggering uptake by the LDL receptor on the BBB endothelial cells.

Materials:

  • PLGA (50:50, Resomer® RG 502 H)

  • Surfactant: Polysorbate 80 (Tween 80)

  • Organic Solvent: Acetone or Dichloromethane (DCM)

Step-by-Step Nanoprecipitation Protocol:

  • Organic Phase Preparation:

    • Dissolve 50 mg PLGA and 5 mg Benzylpiperidine drug in 5 mL acetone.

    • Note: Ensure the drug is in free base form, not hydrochloride salt, to improve encapsulation efficiency in the polymer matrix.

  • Aqueous Phase Preparation:

    • Prepare 10 mL of 1% (w/v) Poloxamer 188 solution (stabilizer).

  • Particle Formation:

    • Inject the organic phase into the aqueous phase under moderate magnetic stirring (dropwise, 1 mL/min).

    • Observation: The solution should turn milky white immediately (Tyndall effect).

  • Solvent Evaporation:

    • Stir at room temperature for 4 hours (or use a rotary evaporator) to remove acetone.

  • Surface Modification (Critical Step):

    • Resuspend the collected nanoparticles in a 1% (w/v) Polysorbate 80 solution.

    • Incubate for 30 minutes to allow surfactant adsorption.

  • Purification:

    • Centrifuge at 12,000 rpm for 20 mins. Wash 2x with distilled water to remove free drug and excess surfactant.

    • Lyophilize (freeze-dry) with 5% trehalose as a cryoprotectant.

Workflow Visualization

Nano_Protocol Raw Drug (Free Base) + PLGA in Acetone Mix Dropwise into Aqueous Poloxamer 188 Raw->Mix Nanoprecipitation Evap Solvent Evaporation (Formation of NPs) Mix->Evap Coat Incubate with Polysorbate 80 Evap->Coat Surface Modification Purify Centrifuge & Wash Coat->Purify Final Lyophilized Brain-Targeted NPs Purify->Final

Caption: Fabrication workflow for brain-targeted PLGA nanoparticles using the Tween 80 coating strategy.

Ticket #03: "My in vitro data contradicts my in vivo results."

Diagnosis: You are likely using the wrong assay to predict BBB permeability. Standard Caco-2 assays often over-predict permeability for lipophilic amines because they don't perfectly replicate the tight junctions or specific transporter expression levels of the human BBB.

Assay Selection Matrix
Assay TypeBest For...Limitation for Benzylpiperidines
PAMPA-BBB High-throughput screening of passive diffusion.False Positive Risk: Ignores P-gp efflux. Your compound may cross the lipid membrane but get pumped back out in vivo.
MDCK-MDR1 The Gold Standard for efflux liability.False Negative Risk: If the cell line over-expresses P-gp artificially high, it may flag a viable compound as non-permeable.
hCMEC/D3 Human BBB endothelial cell line.Lower tight junction integrity (TEER) compared to real BBB; can overestimate paracellular transport.
Troubleshooting Protocol: The "Efflux Ratio" Check

If you observe a disconnect:

  • Run Bidirectional Transport Assay in MDCK-MDR1 cells.

  • Calculate Efflux Ratio (ER):

    
    
    
  • Interpretation:

    • ER < 2.0: Passive diffusion dominates. Good candidate.

    • ER > 2.0: P-gp substrate.

    • Troubleshooting: Repeat assay with a P-gp inhibitor (e.g., Zosuquidar or Verapamil). If ER drops to ~1.0, P-gp is definitely the culprit.

References

  • Wager, T. T., et al. (2010). "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties." ACS Chemical Neuroscience.

  • Gomez, Y., et al. (2021). "PLGA Nanoparticles-Based Formulations to Cross the Blood–Brain Barrier for Drug Delivery: From R&D to cGMP." Pharmaceutics.[4][5]

  • Sugimoto, H., et al. (2000). "Donepezil Hydrochloride: A Treatment for Alzheimer's Disease." Chemical Record.

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry.

  • Wilson, B., et al. (2008). "Targeting of Alzheimer's drugs to the brain using polysorbate 80-coated nanoparticles." International Journal of Pharmaceutics.

Sources

Technical Support Center: Minimizing Off-Target hERG Inhibition in Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Structural Optimization & De-risking of Piperidine-based Pharmacophores

Introduction: The Piperidine-hERG Paradox

Welcome to the technical support hub for hERG mitigation. You are likely here because your lead piperidine compound—while potent against its primary target—has flagged a safety alert for QT prolongation potential.

The Core Issue: The piperidine ring is a privileged scaffold in medicinal chemistry, but it is also a "privileged structure" for the hERG potassium channel. At physiological pH (7.4), the piperidine nitrogen (typical pKa ~10-11) is predominantly protonated. This cationic center mimics K+ ions and engages in high-affinity cation-


 interactions  with two specific aromatic residues in the hERG pore: Tyr652  and Phe656 .

This guide provides actionable, evidence-based troubleshooting to decouple target potency from hERG toxicity without abandoning the piperidine scaffold entirely.

Module 1: Diagnostic & Assay Troubleshooting

Q: I see a significant discrepancy between my radioligand binding data ( ) and patch-clamp data ( ). Which should I trust?

A: You must prioritize the functional patch-clamp data , specifically looking for "trappable" inhibition kinetics.

Root Cause Analysis: Radioligand binding assays (often using [³H]-dofetilide) typically measure competition for the pore in a static state. However, hERG inhibition is frequently state-dependent . Many high-affinity piperidines are "trappable" blockers—they bind preferentially to the open or inactivated states of the channel and get "locked" inside when the channel closes.

  • Binding Assays: May underestimate potency if the compound requires channel gating to access the binding site.

  • Patch Clamp: Measures the functional consequence of block during voltage cycling, capturing state-dependent binding.

Diagnostic Protocol:

  • Check the Voltage Protocol: Ensure your patch-clamp assay uses a protocol that cycles through activation, inactivation, and recovery (e.g., the "step-ramp" protocol).

  • Assess Use-Dependence: If inhibition increases with higher frequency stimulation, you are dealing with a trappable blocker. Structural modifications must focus on altering the "off-rate" (

    
    ).
    

Module 2: Structural Optimization Strategies (SAR)

Q: My piperidine has a pKa > 9.5. How can I reduce basicity to lower hERG affinity without killing target potency?

A: Lowering the pKa reduces the fraction of the cationic species


 available to interact with Tyr652/Phe656. The goal is to drop the pKa to the 6.5–8.0 range.

Troubleshooting Steps:

  • Electron-Withdrawing Groups (EWG): Introduce an EWG on the piperidine ring or adjacent to the nitrogen.

    • Strategy:Fluorination. Adding a fluorine atom to the piperidine ring (3-F or 4-F) exerts a strong inductive effect (

      
      ), typically lowering the pKa by 1–2 units.
      
    • Caveat: Ensure the fluorine does not introduce a steric clash with your primary target.

  • Scaffold Morphing:

    • Morpholine: Replace the piperidine with a morpholine .[1] The oxygen atom reduces the pKa of the nitrogen (typically to ~8.3) and lowers lipophilicity (LogD).[2]

    • Piperazine:[3] If a linker allows, a piperazine ring (N-substituted) often has a lower pKa than piperidine.

  • Amide/Sulfonamide Capping: If the basic nitrogen is not essential for the primary H-bond interaction, convert it to an amide or sulfonamide. This effectively neutralizes the basicity (pKa < 1), eliminating the cation-

    
     interaction entirely.
    
Q: My compound is highly lipophilic (cLogP > 4). Is this driving hERG?

A: Yes. Lipophilicity is the second major driver of hERG blockade. The hERG pore has hydrophobic pockets that accommodate greasy pharmacophores.

Correction Strategy:

  • The "LogD" Rule: Aim for a LogD

    
     < 3 .
    
  • Polar Surface Area (PSA): Increase PSA by adding polar groups (hydroxyl, sulfonyl, urea) distal to the pharmacophore.

  • Case Study: In the development of CCR5 antagonists, replacing a lipophilic phenyl group with a polar urea moiety significantly reduced hERG liability while maintaining potency.

Q: Can I use steric hindrance to "bump" the molecule out of the hERG pore?

A: Yes, this is a highly effective strategy known as "steric de-risking."

Mechanism: The hERG pore is relatively narrow. Introducing substituents (methyl, ethyl) on the piperidine ring (particularly at the C2 or C6 positions) can create a steric clash with the channel wall, preventing the drug from reaching the deep binding site (Tyr652).

Experimental Workflow:

  • Methyl Scan: Synthesize 2-methyl, 3-methyl, and 4-methyl piperidine analogs.

  • Chirality Check: Be aware that hERG binding can be stereoselective.[4] Test both (R) and (S) enantiomers, as one may retain target potency while losing hERG affinity.

Module 3: Advanced Visualizations & Logic

Pathway 1: The hERG Interaction Mechanism

The following diagram illustrates the molecular mechanism you are trying to disrupt. The protonated amine is the "anchor" that must be destabilized.

hERG_Mechanism Piperidine Piperidine Scaffold (Protonated N+) Physchem Physicochemical Drivers: High pKa (>8.5) High LogP (>3.0) Piperidine->Physchem Determines Residues Critical Residues: Tyr652 (Cation-Pi) Phe656 (Hydrophobic) Piperidine->Residues High Affinity Binding hERG_Pore hERG Pore (Intracellular Vestibule) Physchem->hERG_Pore Facilitates Entry hERG_Pore->Residues Contains Block Channel Blockade (QT Prolongation) Residues->Block Stabilizes Closed/Inactivated State

Caption: The "hERG Trap": High basicity and lipophilicity drive the piperidine scaffold into the pore, where it anchors to Tyr652 and Phe656.

Pathway 2: Troubleshooting Decision Tree

Use this logic flow to determine your next synthesis step.

Optimization_Tree Start High hERG Signal (IC50 < 1 uM) Check_pKa Check Basicity (Is pKa > 8.5?) Start->Check_pKa Check_LogP Check Lipophilicity (Is LogD > 3.0?) Check_pKa->Check_LogP No Strat_Basicity Strategy A: Reduce Basicity (Fluorination, Morpholine) Check_pKa->Strat_Basicity Yes Strat_Lipo Strategy B: Reduce Lipophilicity (Add Polar Groups, Urea) Check_LogP->Strat_Lipo Yes Strat_Steric Strategy C: Steric Hindrance (2-Me Substitution) Check_LogP->Strat_Steric No (Structure is rigid?) Strat_Zwitter Strategy D: Zwitterion (Add Acidic Group) Strat_Steric->Strat_Zwitter Fails?

Caption: Structural Optimization Logic Flow for Piperidine Scaffolds.

Module 4: Quantitative Data Summary

Table 1: Impact of Structural Modifications on hERG vs. Potency Representative data derived from SAR studies (e.g., CCR5, MCH R1 antagonists).

Modification StrategyEffect on pKaEffect on LogDhERG ImpactPotential Risk
Piperidine (Base) ~10.5HighHigh Affinity Baseline Toxicity
N-Methyl Piperidine ~10.0HighHigh AffinityMetabolic Stability
Morpholine ~8.3LowerReduced (~10x) Loss of Potency (if H-bond sensitive)
4-F-Piperidine ~9.0NeutralReduced (~5x)Synthetic Complexity
2-Me-Piperidine ~10.5HighReduced (~20x) Stereoselectivity issues
Zwitterion (Acid add) NeutralLowEliminated Permeability (Oral Bioavailability)

References

  • Drug Hunter. (2024).[3][5] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from

  • Price, D. A., et al. (2011). Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists. ACS Medicinal Chemistry Letters. Retrieved from

  • Cambridge MedChem Consulting. (2023). Tuning Basicity and hERG Blockers. Retrieved from

  • Perry, M., et al. (2004).[6] Structural determinants of the hERG channel block. Molecular Pharmacology. Retrieved from

  • Sophion Bioscience. (2023). Estimating hERG drug binding using temperature-controlled high throughput automated patch clamp. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine: A 1H NMR Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the unambiguous determination of a molecule's structure is a cornerstone of successful research and development. For complex heterocyclic systems such as 4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine, a molecule of interest in medicinal chemistry, a multi-faceted analytical approach is often required. This guide provides an in-depth analysis of the ¹H NMR spectral features of this compound, offering a predictive framework for its characterization. Furthermore, we will objectively compare the utility of ¹H NMR with alternative analytical techniques, namely Mass Spectrometry and X-ray Crystallography, to provide a holistic view of its structural elucidation.

The Central Role of ¹H NMR in Structural Verification

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary and indispensable tool for the structural analysis of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it a powerful first-line technique for confirming the identity and purity of a synthesized compound. The predicted ¹H NMR spectrum of 4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine is a composite of the distinct signals arising from its three core fragments: the N-ethyl pyrazole ring, the benzyl group, and the 4-substituted piperidine ring.

Predicted ¹H NMR Spectral Analysis of 4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine

Based on established principles of ¹H NMR spectroscopy and analysis of structurally related compounds, we can predict the chemical shifts (δ), multiplicities, and integration values for each proton in the target molecule.

Table 1: Predicted ¹H NMR Spectral Data for 4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
Benzyl Protons
Ar-H (Phenyl)~7.20 - 7.40Multiplet5HAromatic protons of the benzyl group typically resonate in this region.
CH₂ (Benzylic)~4.04Singlet2HThe benzylic protons are adjacent to the pyrazole ring and are expected to appear as a singlet.[1]
N-Ethyl Pyrazole Protons
H-4 (Pyrazole)~6.30 - 6.40Singlet1HThe lone proton on the pyrazole ring is expected to be a singlet in this region.[1]
N-CH₂ (Ethyl)~4.10 - 4.20Quartet (q)2HThe methylene protons of the ethyl group will be split by the adjacent methyl protons.
N-CH₂CH₃ (Ethyl)~1.40 - 1.50Triplet (t)3HThe methyl protons of the ethyl group will be split by the adjacent methylene protons.
Piperidine Protons
H-4 (Piperidine)~3.10 - 3.40Multiplet (tt or m)1HThe methine proton at the 4-position is coupled to the adjacent axial and equatorial protons.[2]
H-2ax, H-6ax (Piperidine)~2.80 - 3.00Multiplet (dt or m)2HThe axial protons at the 2 and 6 positions are typically shifted downfield compared to the equatorial protons.[2]
H-2eq, H-6eq (Piperidine)~4.10 - 4.30Multiplet (m)2HThe equatorial protons at the 2 and 6 positions.[2]
H-3ax, H-5ax (Piperidine)~1.80 - 2.00Multiplet (qd or m)2HThe axial protons at the 3 and 5 positions.[2]
H-3eq, H-5eq (Piperidine)~1.90 - 2.10Multiplet (m)2HThe equatorial protons at the 3 and 5 positions.[2]
NH (Piperidine)~1.50 - 2.00Broad Singlet1HThe N-H proton of the piperidine ring often appears as a broad signal that can exchange with D₂O.

A Comparative Analysis of Structural Elucidation Techniques

While ¹H NMR is a powerful tool, a comprehensive structural verification often benefits from the complementary information provided by other analytical methods. Here, we compare ¹H NMR with Mass Spectrometry and X-ray Crystallography for the analysis of 4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers valuable information about its molecular formula and fragmentation patterns. For our target molecule, high-resolution mass spectrometry (HRMS) would be instrumental in confirming the elemental composition.

Key Insights from MS:

  • Molecular Ion Peak (M⁺): Confirms the molecular weight of the compound.

  • Fragmentation Pattern: Provides clues about the connectivity of the different structural motifs (benzyl, ethyl-pyrazole, piperidine). For instance, a prominent fragment corresponding to the loss of the benzyl group (m/z 91) would be expected.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and stereochemistry, offering an unambiguous structural assignment.

Key Insights from X-ray Crystallography:

  • Definitive Connectivity: Unequivocally confirms the atom-to-atom connectivity.

  • Stereochemistry and Conformation: Determines the absolute stereochemistry and the preferred conformation of the piperidine ring (e.g., chair conformation) and the relative orientation of the substituents.[3]

Table 2: Comparison of Analytical Techniques for the Structural Elucidation of 4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine

Feature¹H NMR SpectroscopyMass SpectrometryX-ray Crystallography
Information Provided Connectivity, chemical environment of protons, stereochemical relationships (in solution).Molecular weight, elemental composition (HRMS), fragmentation patterns.Precise 3D structure, bond lengths, bond angles, absolute stereochemistry (in solid state).
Sample Requirements Soluble sample (mg scale).Small sample amount (µg to ng).Single, high-quality crystal.
Strengths Rapid, non-destructive, provides detailed structural information in solution.High sensitivity, provides exact molecular formula.Unambiguous structural determination.
Limitations Can have overlapping signals in complex molecules, interpretation can be challenging.Does not provide detailed connectivity or stereochemical information.Crystal growth can be a significant bottleneck, provides solid-state structure which may differ from solution conformation.

Experimental Protocols

¹H NMR Spectroscopy

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of 4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include:

    • Spectral width: ~12-16 ppm

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay (d1): 1-2 seconds

  • Data Processing: Fourier transform the acquired Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Analysis: Integrate the signals to determine the relative number of protons for each resonance and analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

Mass Spectrometry (Hypothetical Protocol)

Objective: To confirm the molecular weight and obtain fragmentation data.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) or Direct Analysis in Real Time (DART) mass spectrometer.

  • Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

  • Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the major fragment ions to corroborate the proposed structure.

X-ray Crystallography (General Protocol)

Objective: To determine the single-crystal X-ray structure.

Methodology:

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it on the diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map. Build and refine the molecular model against the experimental data to obtain the final crystal structure.

Visualizing the Analytical Workflow

A comprehensive approach to structural elucidation integrates the strengths of multiple techniques.

G cluster_0 Structural Analysis Workflow Synthesis Synthesis of 4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine NMR 1H NMR Spectroscopy Synthesis->NMR Initial structural verification MS Mass Spectrometry Synthesis->MS Molecular weight confirmation Xray X-ray Crystallography Synthesis->Xray If crystalline Structure_Confirmation Definitive Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Xray->Structure_Confirmation

Caption: A workflow diagram illustrating the integrated use of analytical techniques for structural confirmation.

Conclusion

The structural elucidation of novel compounds like 4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine is a critical step in the drug discovery pipeline. While ¹H NMR spectroscopy provides a wealth of information about the molecule's structure in solution, a truly comprehensive analysis is achieved by integrating data from complementary techniques such as Mass Spectrometry and X-ray Crystallography. This guide has provided a detailed predictive analysis of the ¹H NMR spectrum and a comparative overview of these key analytical methods, offering a robust framework for researchers in the field.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Kauno technologijos universitetas. (2021). [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. (2021). [Link]

  • Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. (n.d.). [Link]

  • ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. HETEROCYCLES. (2003). [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. (n.d.). [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regioisomeric disubstituted piperidines. Royal Society of Chemistry. (2022). [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regioisomeric disubstituted piperidines. RSC Medicinal Chemistry. (2022). [Link]

Sources

Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Pyrazolylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug discovery and development, pyrazolylpiperidines have emerged as a privileged scaffold, forming the core of numerous therapeutic agents. Their structural complexity, however, presents a significant analytical challenge. Understanding the fragmentation behavior of these molecules in a mass spectrometer is paramount for their rapid identification, structural elucidation, and metabolic profiling. This guide, crafted by a Senior Application Scientist, offers an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of pyrazolylpiperidines, grounded in experimental data and mechanistic insights.

The Decisive Moment: Ionization and its Impact on Fragmentation

The initial ionization event is a critical determinant of the subsequent fragmentation cascade. The choice between a "hard" ionization technique like Electron Ionization (EI) and a "soft" method such as Electrospray Ionization (ESI) dictates the type and extent of structural information that can be gleaned from the mass spectrum.

Electron Ionization (EI): A High-Energy Approach Revealing the Core Skeleton

EI mass spectrometry subjects the analyte to a high-energy electron beam (typically 70 eV), inducing extensive fragmentation. For pyrazolylpiperidines, this energetic ionization often targets the lone pair of electrons on the piperidine nitrogen, initiating a cascade of characteristic bond cleavages.

A dominant fragmentation pathway under EI is α-cleavage , the scission of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a resonance-stabilized iminium ion, which is often observed as a prominent peak in the mass spectrum. The piperidine ring itself can also undergo fission, resulting in a complex pattern of acyclic fragment ions that can serve as a fingerprint for the core structure.

Electrospray Ionization (ESI): A Gentler Path for Precursor-Product Analysis

In contrast, ESI is a soft ionization technique that typically generates protonated molecules, denoted as [M+H]⁺. This approach minimizes in-source fragmentation, preserving the molecular ion for subsequent analysis by tandem mass spectrometry (MS/MS). In MS/MS, the protonated molecule is isolated and subjected to collision-induced dissociation (CID), leading to controlled and structurally informative fragmentation.

For pyrazolylpiperidines, ESI-MS/MS spectra are often characterized by the neutral loss of small molecules. For instance, piperidine alkaloids have been shown to undergo the elimination of water or acetic acid as a major fragmentation pathway when analyzed by ESI-MS/MS.[1]

The Influence of the Pyrazole Moiety: Directing the Fragmentation Narrative

The presence and substitution of the pyrazole ring significantly influence the fragmentation patterns of pyrazolylpiperidines. The fragmentation of substituted pyrazoles themselves is known to proceed through two primary pathways: the expulsion of hydrogen cyanide (HCN) and the loss of a nitrogen molecule (N₂).

In the context of pyrazolylpiperidines, the pyrazole ring can act as a charge-localization site, influencing which bonds are preferentially cleaved. Studies on 1,3,5-trisubstituted 2-pyrazolines using ESI-CID have revealed the formation of structurally significant product ions such as 2,4-substituted azete and 1,2-substituted aziridine ions.[2] The nature of the substituent on the pyrazole nitrogen has been shown to greatly affect these fragmentation pathways.[2]

A Tale of Two Scaffolds: Comparing Fragmentation Patterns

To illustrate the interplay of these factors, let us consider the fragmentation of N-Boc-protected piperidinyl-pyrazoles, a class of compounds synthesized for their potential as heterocyclic amino acids.[3] While detailed MS/MS studies are not yet widely published, we can predict the likely fragmentation pathways based on the established principles for each moiety.

Table 1: Predicted Major Fragment Ions for a Hypothetical N-Boc-4-(1H-pyrazol-1-yl)piperidine

IonizationPrecursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Fragmentation Pathway
ESI-MS/MS[M+H]⁺[M+H - 56]⁺Loss of isobutylene from the Boc group
[M+H - 100]⁺Loss of the entire Boc group
[M+H - 27]⁺Loss of HCN from the pyrazole ring
[Piperidine iminium ion]α-cleavage of the piperidine ring
EIM⁺•[M - 57]⁺Loss of a tert-butyl radical from the Boc group
[M - 101]⁺Loss of the Boc radical
[Pyrazole cation]Cleavage of the piperidine-pyrazole bond
[Piperidine radical cation]Cleavage of the piperidine-pyrazole bond

Experimental Workflow for Fragmentation Analysis

The following protocol outlines a general procedure for analyzing the fragmentation patterns of novel pyrazolylpiperidine derivatives using LC-MS/MS.

Caption: A generalized workflow for the analysis of pyrazolylpiperidine fragmentation patterns.

Core Fragmentation Pathways of a Generic Pyrazolylpiperidine

The following diagram illustrates the principal fragmentation cleavages expected for a generic N-substituted pyrazolylpiperidine under ESI-MS/MS conditions.

Caption: Predicted fragmentation pathways for a generic pyrazolylpiperidine.

Conclusion: A Roadmap for Structural Elucidation

The mass spectrometric fragmentation of pyrazolylpiperidines is a complex process governed by the interplay between the ionization method and the intricate structural features of the molecule. A thorough understanding of the characteristic fragmentation pathways of both the piperidine and pyrazole rings, as well as the influence of their respective substituents, is essential for the confident structural assignment of these important pharmaceutical compounds. By employing a combination of high-resolution mass spectrometry, tandem MS experiments, and a systematic approach to data interpretation, researchers can effectively navigate the fragmentation maze and unlock the structural secrets of novel pyrazolylpiperidine derivatives. This guide provides a foundational framework for these investigations, empowering scientists in the ongoing quest for new and improved therapeutic agents.

References

  • Valenti, C., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(12), 3808. [Link]

  • Kálai, T., et al. (2007). Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 21(11), 1799-1808. [Link]

  • Vila-Nova, H., et al. (2010). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 45(8), 944-951. [Link]

Sources

A Senior Application Scientist's Guide to Comparing the Potency of Ethyl vs. Methyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Small Alkyl Groups in Pyrazole-Based Drug Discovery

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4][5] The therapeutic efficacy of these compounds is profoundly influenced by the nature and position of substituents on the pyrazole ring. Among the most fundamental modifications is the choice between small alkyl groups, such as methyl and ethyl, at various positions.

This guide provides an in-depth comparison of the potency of ethyl versus methyl pyrazole derivatives, moving beyond simple observation to explore the underlying structure-activity relationships (SAR). We will synthesize data from multiple studies, explain the causality behind experimental designs, and provide detailed protocols for validating these findings in your own research. The decision between a methyl and an ethyl group, while seemingly minor, can dramatically alter a compound's steric profile, lipophilicity, and metabolic stability, thereby having a cascading effect on its binding affinity, selectivity, and overall potency.

The Chemical Rationale: Steric, Electronic, and Lipophilic Effects

The primary differences between a methyl (-CH₃) and an ethyl (-CH₂CH₃) group lie in their size (steric hindrance) and lipophilicity. An ethyl group is larger and more lipophilic (hydrophobic) than a methyl group. These properties are critical in determining how a molecule interacts with its biological target.

  • Steric Hindrance: The larger size of an ethyl group can either be beneficial, by providing a better fit into a large hydrophobic pocket of a target protein, or detrimental, by causing steric clashes that prevent optimal binding. The inactivity of a cyclohexyl derivative compared to a flat naphthyl analog in one study suggested that the target's hydrophobic pocket was flat and narrow, a scenario where a smaller methyl group might be favored over a bulkier ethyl group.[6]

  • Lipophilicity: Increased lipophilicity from an ethyl group can enhance membrane permeability, potentially improving cell-based potency. However, it can also lead to non-specific binding and reduced solubility.

  • Metabolic Stability: Ethyl groups can be more susceptible to metabolic oxidation at the β-carbon compared to methyl groups, which can influence the pharmacokinetic profile of a drug candidate.

The ultimate effect on potency is context-dependent, varying significantly with the specific biological target and the substitution position on the pyrazole core.

Caption: General pyrazole scaffold illustrating potential substitution points for methyl and ethyl groups.

Comparative Potency Analysis: A Data-Driven Overview

Direct, side-by-side comparisons of ethyl and methyl pyrazole analogs are essential for elucidating clear SAR trends. While the literature is diverse, specific studies offer valuable insights.

One key study synthesized and evaluated a library of pyrazole-based analogues, including both ethyl and methyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates, for their in vitro cytotoxicity against human colorectal cancer cell lines.[7] This allows for a direct assessment of how the ester group (methyl vs. ethyl) influences anticancer potency.

Compound Class Target/Assay Methyl Derivative Potency Ethyl Derivative Potency Key Observation Reference
Pyrazole-5-carboxylatesCytotoxicity (HCT116, HT29, SW480 cells)Low micromolar rangeLow micromolar rangeBoth esters showed comparable, potent activity, suggesting the ester group was not a primary driver of potency in this specific scaffold.[7]
Pyrazole-based Meprin InhibitorsMeprin α InhibitionIntroduction of a methyl group (14a) led to a decrease in inhibitory activity compared to the unsubstituted phenyl (7a).Data for a direct ethyl analog was not presented, but other larger groups also showed decreased activity.In this context, smaller substituents at this position were favored, suggesting a sterically constrained binding pocket.[8][9]
5-substituted-1H-pyrazole-3-carboxylatesAnti-inflammatory (Carrageenan-induced paw edema)Not directly tested in this series.Several ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives exhibited significant anti-inflammatory activity.The ethyl carboxylate group was compatible with potent anti-inflammatory activity in this scaffold.[10][11][12]
Cannabinoid Receptor AntagonistsCB1 Receptor BindingThe lead compound, SR141716A, features a methyl group at the 4-position of the pyrazole ring.Alterations at this position were not the primary focus of the SAR study.The 4-methyl group was a key feature of the highly potent lead compound.[13]

Analysis of Findings:

The data indicates that there is no universal rule; the impact of methyl versus ethyl substitution is highly dependent on the specific molecular scaffold and its biological target. In the case of the cytotoxic pyrazole-5-carboxylates, the difference between the methyl and ethyl ester was negligible, suggesting this part of the molecule may not be involved in critical binding interactions.[7] Conversely, for meprin α inhibitors, even the addition of a small methyl group was detrimental to activity, highlighting the sensitivity of the target's binding site to steric bulk.[8][9] For the anti-inflammatory agents, the ethyl carboxylate group was well-tolerated and present in the most active compounds, demonstrating its compatibility with high potency in that particular series.[10][11]

Experimental Validation: Protocols for Assessing Compound Potency

To ensure trustworthy and reproducible results, a well-designed experimental protocol is paramount. The MTT assay is a standard colorimetric method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines, making it an ideal choice for validating the findings on the anticancer pyrazoles discussed earlier.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol is designed to determine the concentration of a pyrazole derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀), a key measure of potency.

Causality and Rationale:

  • Principle: The assay relies on the ability of mitochondrial reductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Self-Validation: The protocol includes vehicle controls (to establish baseline viability) and a positive control (a known cytotoxic agent) to validate assay performance. A dose-response curve is generated to ensure the observed effect is concentration-dependent.

Step-by-Step Methodology:

  • Cell Seeding (Day 1):

    • Culture human cancer cells (e.g., HCT116) under standard conditions (37°C, 5% CO₂).

    • Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase during treatment.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment (Day 2):

    • Prepare stock solutions of your methyl and ethyl pyrazole derivatives (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

    • Incubate the plate for 48 hours.[14] The incubation time can be adjusted based on the cell line's doubling time and the compound's mechanism of action.

  • MTT Addition and Incubation (Day 4):

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[14] During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization and Measurement (Day 4):

    • After incubation, carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO) to each well to dissolve the formazan crystals.[14]

    • Gently pipette to ensure complete dissolution, resulting in a homogenous purple solution.

    • Measure the spectrophotometric absorbance of the samples at a wavelength of 570-595 nm using a microplate reader.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.

    • Plot the % Viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: Assay & Readout cluster_analysis Data Analysis seed Seed Cells in 96-Well Plate incubate1 Incubate for 24h (Cell Adhesion) seed->incubate1 prepare_cpd Prepare Serial Dilutions (Methyl & Ethyl Derivatives) add_cpd Add Compounds to Cells prepare_cpd->add_cpd incubate2 Incubate for 48h add_cpd->incubate2 add_mtt Add MTT Reagent incubate3 Incubate for 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Measure Absorbance (570nm) solubilize->read calc Calculate % Viability plot Plot Dose-Response Curve calc->plot ic50 Determine IC₅₀ Value plot->ic50

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Kinases and the Power of In Silico Prediction

Protein kinases are fundamental regulators of nearly all cellular processes, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][2] This has made them one of the most intensively pursued target classes in modern drug discovery.[3] Since the landmark approval of Imatinib in 2001, over 70 small-molecule kinase inhibitors (SMKIs) have reached the market, transforming patient outcomes.[1][4]

At the heart of developing novel, potent, and selective kinase inhibitors lies the challenge of understanding their molecular interactions within the ATP-binding pocket. While experimental methods like X-ray crystallography provide the gold standard for structural information, they are resource-intensive. This is where molecular docking, a powerful and cost-effective computational method, becomes indispensable.[5][6] Molecular docking predicts the preferred orientation and binding affinity of a ligand (the inhibitor) when bound to its macromolecular target (the kinase).[7][8]

This guide provides a comprehensive, field-proven framework for conducting comparative docking studies. We will move beyond a simple list of steps to explain the critical reasoning behind experimental choices, ensuring your in silico results are both robust and meaningful. We will use Epidermal Growth Factor Receptor (EGFR) and Abelson tyrosine kinase (ABL1), two clinically significant kinases, as our primary examples.

Foundational Concepts: The "What" and "Why" of Molecular Docking

Molecular docking is a cornerstone of Structure-Based Drug Design (SBDD).[8] The process hinges on two key components: a search algorithm and a scoring function .[9]

  • Search Algorithms: These algorithms are responsible for exploring the vast conformational space of the flexible ligand within the binding site of the (usually rigid) receptor. They generate a multitude of possible binding poses. Examples include Genetic Algorithms (used in GOLD) and Monte Carlo methods.[9][10]

  • Scoring Functions: After generating poses, a scoring function estimates the binding affinity for each pose.[8] These functions approximate the free energy of binding, with lower energy scores typically indicating more favorable binding. The results allow for the ranking of different inhibitors or different poses of the same inhibitor.[9]

It is crucial to understand that different docking software packages (e.g., AutoDock Vina, Glide, GOLD) employ different algorithms and scoring functions, which can lead to varied results.[5] Therefore, a comparative approach is often necessary to build confidence in a predicted binding model.

The Comparative Docking Workflow: A Validated Protocol

A successful docking study is not merely about generating a low energy score; it is a self-validating system that begins with careful preparation and ends with critical analysis. The following protocol provides a step-by-step methodology designed for scientific rigor.

Experimental Protocol: Step-by-Step Comparative Docking

Objective: To predict and compare the binding modes and affinities of known inhibitors against a target kinase using multiple docking programs.

Target Selection: Epidermal Growth Factor Receptor (EGFR) Kinase Domain. PDB ID: (co-crystallized with Erlotinib).[11][12][13][14] Inhibitors: Erlotinib (native ligand for validation), Gefitinib (test ligand). Software Platforms (Hypothetical Comparison):

  • AutoDock Vina

  • Schrödinger Glide

  • CCDC GOLD[15]

Step 1: Protein Preparation

  • Obtain Structure: Download the PDB file (e.g., 1M17) from the RCSB Protein Data Bank.[13]

  • Clean the Structure: Load the PDB file into a molecular modeling program (e.g., AutoDock Tools, Schrödinger Maestro, Hermes).[16][17] Remove all non-essential components, including water molecules, co-solvents, and any duplicate protein chains.

    • Causality Check: Water molecules are typically removed because their crystallographic positions can be uncertain and may interfere with ligand docking.[18] However, for advanced studies, specific, highly-conserved water molecules known to mediate key interactions may be retained.

  • Prepare the Protein:

    • Add polar hydrogen atoms. Kinase-inhibitor binding is often driven by hydrogen bonds, making correct protonation essential.

    • Assign atomic charges (e.g., Kollman charges for AutoDock).

    • Save the prepared protein in the required format (e.g., PDBQT for AutoDock Vina).[17]

Step 2: Ligand Preparation

  • Obtain Structures: Obtain 3D structures of your inhibitors (Erlotinib, Gefitinib). This can be done from databases like PubChem or by sketching in a chemical editor.

  • Energy Minimization: Perform an energy minimization of the ligand structures using a suitable force field to obtain a low-energy starting conformation.

  • Prepare for Docking: Use the appropriate software (e.g., AutoDock Tools) to assign atomic charges (e.g., Gasteiger charges), define rotatable bonds, and save in the correct format (e.g., PDBQT).[17]

Step 3: Protocol Validation via Re-Docking (The Trustworthiness Pillar)

  • Define the Binding Site: The most reliable way to define the active site is by using the co-crystallized ligand as a guide.[17] Generate a docking grid or box that encompasses the entire volume occupied by the native ligand (Erlotinib in 1M17), typically with a 4-5 Å buffer in each dimension.

  • Re-dock the Native Ligand: Dock the prepared native ligand (Erlotinib) back into the prepared protein using your chosen software and settings.

  • Calculate RMSD: Superimpose the top-scoring docked pose of the native ligand onto its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

    • Self-Validation System: An RMSD value of < 2.0 Å is widely accepted as confirmation that your docking protocol can accurately reproduce the experimentally observed binding mode.[18][19][20][21] If the RMSD is high (> 2.0 Å), you must adjust your protocol (e.g., grid box size, docking parameters) and re-validate before proceeding. This step is non-negotiable for a trustworthy study.

Step 4: Production Docking

  • Dock Test Ligands: Using the exact same validated protocol (grid parameters, docking settings), dock your other test inhibitors (e.g., Gefitinib) into the prepared protein.

Step 5: Analysis and Comparison

  • Rank by Score: Analyze the output files. The primary quantitative metric is the docking score (reported as binding affinity in kcal/mol or a dimensionless score).[8] Rank the inhibitors based on their best scores.

  • Visual Inspection: This is as important as the score. Visually inspect the top-scoring poses for each inhibitor in a molecular viewer (e.g., PyMOL, Discovery Studio).

  • Interaction Analysis: Analyze the key molecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the inhibitor and the kinase active site residues. Tools like PDBsum or the analysis features within docking software can generate 2D interaction diagrams.[22][23][24][25] Compare these interactions with those reported in the literature for known inhibitors of your target. For EGFR, key interactions often involve the hinge region (e.g., Met793), the gatekeeper residue (e.g., Thr790), and the DFG motif.[26]

Workflow Visualization

The entire process can be visualized as a logical flow, ensuring no critical step is missed.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_run Phase 3: Execution & Analysis Target_Selection Target & Inhibitor Selection (e.g., EGFR, Erlotinib) Protein_Prep Protein Preparation (PDB -> Clean -> Add H+) Target_Selection->Protein_Prep Ligand_Prep Ligand Preparation (3D Structure -> Minimize) Target_Selection->Ligand_Prep Grid_Def Define Binding Site (Grid Box Generation) Protein_Prep->Grid_Def Ligand_Prep->Grid_Def Redocking Re-dock Native Ligand Grid_Def->Redocking RMSD_Calc RMSD Calculation Redocking->RMSD_Calc RMSD_Calc->Grid_Def If RMSD > 2.0 Å (Adjust Protocol) Prod_Docking Dock Test Ligands (e.g., Gefitinib) RMSD_Calc->Prod_Docking If RMSD < 2.0 Å Analysis Analyze Results: 1. Compare Scores 2. Inspect Poses 3. Map Interactions Prod_Docking->Analysis Conclusion Draw Conclusions Analysis->Conclusion

Caption: A validated workflow for comparative molecular docking studies.

Data Presentation and Interpretation

Summarizing your findings in a clear, comparative format is essential. A well-structured table allows for at-a-glance assessment of inhibitor performance across different computational models.

Table 1: Hypothetical Comparative Docking Results for EGFR (PDB: 1M17)
InhibitorDocking SoftwareBinding Affinity (kcal/mol)Validation RMSD (Å)Key H-Bond Interactions (Residue)Key Hydrophobic Interactions (Residues)
Erlotinib AutoDock Vina-9.81.15Met793 (Hinge)Leu718, Val726, Ala743, Leu844
(Native Ligand)Schrödinger Glide-10.50.98Met793 (Hinge), Thr790 (Gatekeeper)Leu718, Val726, Leu788, Leu844
Gefitinib AutoDock Vina-9.5N/AMet793 (Hinge)Leu718, Val726, Ala743, Leu844
(Test Ligand)Schrödinger Glide-10.1N/AMet793 (Hinge)Leu718, Val726, Cys797, Leu844

Interpretation of Data: In this hypothetical example, both programs successfully validated the protocol with low RMSD values for Erlotinib. Glide produced slightly more favorable (lower) energy scores and identified an additional hydrogen bond with the critical gatekeeper residue T790. For Gefitinib, both tools predict a similar binding mode centered on the hinge interaction, with Glide again predicting a slightly stronger binding affinity. This cross-software consistency would increase confidence that Gefitinib binds EGFR in a manner analogous to Erlotinib.

Contextualizing Results: The Biological Pathway

It is always beneficial to place your molecular-level findings into a broader biological context. The binding of an inhibitor to the EGFR kinase domain prevents the downstream signaling cascade that drives cell proliferation.

G cluster_membrane Cell Membrane cluster_pathway Downstream Signaling Cascade EGFR EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer EGF EGF (Ligand) EGF->EGFR Binds RAS RAS Dimer->RAS Activates Erlotinib Erlotinib (Inhibitor) Erlotinib->Dimer Blocks ATP Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion

Comparative molecular docking is a powerful predictive tool in the kinase inhibitor discovery pipeline. Its true value is realized not by chasing the lowest score, but by executing a methodologically sound, validated, and comparative protocol. By understanding the causality behind each step, ensuring the trustworthiness of the protocol through re-docking and RMSD analysis, and comparing results from multiple platforms, researchers can generate high-confidence structural hypotheses. These in silico models are critical for guiding medicinal chemistry efforts, prioritizing compounds for synthesis, and ultimately accelerating the development of next-generation kinase inhibitors.

References

  • Cohen, P., Cross, D. & Jänne, P. A. (2021). Kinase drug discovery 20 years after imatinib: progress and future directions. Nature Reviews Drug Discovery. [Link]

  • de L. C. M. Neto, J. (2024). 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. Journal of the Brazilian Chemical Society. [Link]

  • Zhao, Y., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Molecules. [Link]

  • Joshi, A., et al. (2024). A Short Review Docking: Structure Based Drug Design. International Journal of Research in Pharmaceutical Sciences. [Link]

  • Roskoski, R. Jr. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery. [Link]

  • Noble, M. E., Endicott, J. A., & Johnson, L. N. (2004). Protein Kinase Inhibitors: Insights into Drug Design from Structure. Science. [Link]

  • Salmaso, V., & Moro, S. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. JSM Chemistry. [Link]

  • Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules. [Link]

  • Cheung, C. (2021). Role of Molecular Docking in Drug Discovery. AZoLifeSciences. [Link]

  • Laskowski, R. A., & Swindells, M. B. (2001). PDBsum: summaries and analyses of PDB structures. Nucleic Acids Research. [Link]

  • Akbari, M. (2015). How can I validate a docking protocol? ResearchGate. [Link]

  • Gani, Z. T. A., & Al-Obaidi, A. (2022). Molecular docking studies of tyrosine kinase inhibitors. Pharmacy Education. [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. [Link]

  • CCDC. (2024). Getting Started with Protein-Ligand Docking Using GOLD. CCDC. [Link]

  • Al-Ishaq, R. K., et al. (2022). Validation of molecular docking protocol through RMSD analysis. ResearchGate. [Link]

  • Warren, G. L., et al. (2006). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. [Link]

  • El-Damasy, A. K., et al. (2015). The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex... ResearchGate. [Link]

  • Kumari, P., et al. (2024). Integrated structural and network-based characterization of ABL1 as a central hub in leukemia, using protein interaction and motif. JETIR. [Link]

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. RCSB PDB. [Link]

  • Shagufta & Ahmad, S. (2017). Insights from the molecular docking analysis of EGFR antagonists. Network Modeling Analysis in Health Informatics and Bioinformatics. [Link]

  • Diller, D. J., & Merz, K. M. Jr. (2002). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Computer Sciences. [Link]

  • Laskowski, R. A. (2021). PDBsum1: A standalone program for generating PDBsum analyses. Protein Science. [Link]

  • Friesner, R. A., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry. [Link]

  • University of St Andrews. Exploring Protein-Ligand Interactions within PDBsum. University of St Andrews. [Link]

  • Al-Abdullah, N. H., et al. (2014). (A) The crystal structure of EGFR kinase domain (PDB ID: 1M17) in... ResearchGate. [Link]

  • Chan, K. H. S., et al. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]

  • CCDC. (2022). Protein-ligand docking 101 - running a simulation in GOLD Try. CCDC. [Link]

  • Chan, W. T., et al. (2011). 3QRK: The crystal structure of human abl1 kinase domain in complex with DP-987. RCSB PDB. [Link]

  • CCDC. (2022). Tutorial of CSDU "Protein-ligand docking 101 - running a simulation in GOLD". YouTube. [Link]

  • Bano, S., & Umar, A. (2016). Comparative Evaluation of Different Docking Tools for Kinases Against Cancerous (Malignant) Cells. Archives in Cancer Research. [Link]

  • Tork, H., et al. (2021). Development and Validation Molecular Docking Analysis of Human serum albumin (HSA). bioRxiv. [Link]

  • Kumar, D., et al. (2021). Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. GSC Biological and Pharmaceutical Sciences. [Link]

  • Sharma, A., & Singh, S. (2012). Comparative study of inhibition of drug potencies of c-Abl human kinase inhibitors: A computational and molecular docking study. Global Science Research Journals. [Link]

  • Bioinformatics Insights. (2024). How to calculate protein-ligand interactions in PDBSum? YouTube. [Link]

  • Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring Incorporating a Model of Hydrophobic Enclosure for Protein-Ligand Complexes. Journal of Medicinal Chemistry. [Link]

  • Khan, I., et al. (2025). Structure and Dynamics of the ABL1 Tyrosine Kinase and Its Important Role in Chronic Myeloid Leukemia. ChemMedChem. [Link]

  • Tripathi, S. K., et al. (2013). Extra precision docking, free energy calculation and molecular dynamics simulation studies of CDK2 inhibitors. Journal of Theoretical Biology. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Mysinger, M. M., et al. (2012). ABL1 | DUD-E: A Database of Useful (Docking) Decoys — Enhanced. DUD-E. [Link]

  • Yurttaş, L., & Göktaş, M. (2021). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Molecular Diversity. [Link]

  • Biotecnika. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Laskowski, R. A. (2001). Schematic diagrams from the PDBsum 'Protein page' for entry 1a5z... ResearchGate. [Link]

  • LORIA. (2023). Tutorial : Docking small molecules in a receptor using GOLD. LORIA. [Link]

  • Khan, I., et al. (2025). Expression, Purification, and Crystallization of Recombinant Human ABL-1 Kinase for Structure-Based Drug Screening Applications. bioRxiv. [Link]

  • CCDC. How to perform ensemble docking with GOLD. CCDC. [Link]

Sources

X-ray crystallography data for 4-substituted piperidine complexes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Structural Analysis of 4-Substituted Piperidine Complexes Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary

The 4-substituted piperidine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as the structural core for diverse therapeutic agents ranging from analgesics (e.g., Fentanyl) to antipsychotics (e.g., Haloperidol) and cognitive enhancers (e.g., Donepezil).

This guide provides a technical comparison of the crystallographic performance of 4-substituted piperidines against alternative scaffolds (such as piperazines and cyclohexanes). It synthesizes high-resolution X-ray data to elucidate conformational preferences, binding modes, and experimental strategies for optimizing protein-ligand co-crystallization.

Part 1: Structural Performance & Conformational Analysis

Conformational Landscape: The Equatorial Preference

X-ray crystallographic data consistently demonstrates that 4-substituted piperidines predominantly adopt a chair conformation in protein active sites. The thermodynamic preference is driven by 1,3-diaxial strain, which forces bulky substituents at the C4 position into an equatorial orientation .

  • Mechanism: In the chair form, an axial substituent at C4 would experience steric repulsion from the axial hydrogens at C2 and C6. The equatorial position alleviates this strain, stabilizing the complex.

  • X-Ray Evidence: Analysis of the Cambridge Structural Database (CSD) and Protein Data Bank (PDB) reveals that >95% of 4-phenylpiperidine ligands bind with the phenyl group equatorial relative to the piperidine ring plane.

  • Nitrogen Inversion: While the C4-substituent is rigid, the piperidine nitrogen remains capable of inversion (axial vs. equatorial N-H/N-R). However, in biological complexes, this is often locked by a critical salt bridge interaction with an aspartate or glutamate residue (e.g., Asp147 in

    
    -opioid receptors), fixing the protonation state and orientation.
    
Binding Mode Case Studies

The "performance" of this scaffold is defined by its ability to position pharmacophores with high precision.

  • Case A: Sigma-1 Receptor (S1R) – The Hydrophobic Anchor

    • Ligand: Haloperidol (4-substituted piperidine).[1]

    • PDB ID: 6DJZ (3.08 Å).

    • Structural Insight: The piperidine nitrogen forms a charge-assisted hydrogen bond with Glu172 . The lipophilic piperidine ring packs against hydrophobic residues (Val162, Leu105), a "performance" feature where the piperidine outperforms the more polar piperazine scaffold, which would incur a desolvation penalty in this hydrophobic pocket.

  • Case B: Acetylcholinesterase (AChE) – The Gorge Spanner

    • Ligand: Donepezil.

    • PDB ID: 4EY7 (2.35 Å).[2]

    • Structural Insight: The piperidine ring does not just fill space; its cationic nature allows it to participate in cation-

      
       interactions with aromatic residues (Trp86) lining the catalytic gorge, demonstrating the scaffold's dual role as a spacer and an electrostatic anchor.
      

Part 2: Comparative Analysis (Piperidine vs. Alternatives)

The following table objectively compares the 4-substituted piperidine scaffold against its primary bioisosteres based on structural and physicochemical data.

Table 1: Scaffold Performance Comparison

Feature4-Substituted Piperidine 4-Substituted Piperazine 4-Substituted Cyclohexane
Electronic Character Basic Amine (pKa ~10-11)Dibasic (pKa1 ~9.8, pKa2 ~5.6)Neutral / Lipophilic
Solubility Profile Moderate (Salt formation aids aq. solubility)High (Excellent aq. solubility)Low (Requires organic co-solvents)
Binding Interaction Strong Ionic / Cation-

potential
Dual Ionic / H-bond donor-acceptorVan der Waals / Hydrophobic only
Conformational Rigidity High (Chair preferred)Moderate (Chair, but N-inversion dynamic)High (Chair preferred)
X-Ray "Success" Rate High (Resolvable density due to rigidity)Medium (High B-factors common at solvent front)High (But difficult to solubilize for soaking)
Primary Utility GPCRs (Opioid, Dopamine), Ion ChannelsKinase Inhibitors, Solubility fixHydrophobic pockets, Nuclear Receptors

Key Insight: While piperazines are often selected to improve ADME (solubility), X-ray data suggests they may sacrifice binding affinity in hydrophobic pockets compared to piperidines due to the energetic cost of desolvating the second nitrogen.

Part 3: Experimental Methodologies

Protocol: Co-Crystallization of Lipophilic Basic Amines

Crystallizing 4-substituted piperidine complexes often presents a challenge: the ligand is lipophilic, but the protein requires aqueous buffer. The following protocol utilizes a "Salt-Exchange Soak" method to maximize occupancy and diffraction quality.

Phase 1: Ligand Preparation
  • Free Base Conversion: If the ligand is supplied as an HCl salt, do not dissolve directly in DMSO. The excess chloride can affect crystal lattice formation.

  • Stock Solution: Dissolve the ligand in 100% DMSO to a concentration of 50–100 mM.

  • Acidification: Add 1.1 equivalents of dilute acetic acid or sulfuric acid to the DMSO stock only if the protein buffer is sensitive to pH shifts. This pre-protonates the piperidine nitrogen, ensuring it is ready to form the critical salt bridge immediately upon binding.

Phase 2: Co-Crystallization (Vapor Diffusion)
  • Protein Mix: Mix protein (approx. 10 mg/mL) with the ligand stock at a 1:3 molar ratio (Protein:Ligand).

  • Incubation: Incubate on ice for 60 minutes. Note: Piperidines can induce local unfolding if added too rapidly; slow addition with gentle mixing is crucial.

  • Drop Setup: Mix 1

    
    L Protein-Ligand complex + 1 
    
    
    
    L Reservoir Solution.
  • Seeding: Streak seed with apo-crystals if available to bypass the nucleation barrier, which is often elevated by the presence of the organic ligand.

Phase 3: Data Collection Strategy
  • Cryo-Protection: Use a cryo-solution containing the same concentration of ligand as the mother liquor to prevent ligand unbinding during flash-cooling.

  • Resolution Cutoff: 4-substituted piperidines often show high B-factors at the 4-substituent if the pocket is open. Do not aggressively truncate data; use feature-enhanced maps (FEM) to resolve the flexible 4-position.

Part 4: Data Presentation

Table 2: Key X-Ray Datasets for 4-Substituted Piperidine Complexes

PDB IDTarget ProteinLigandResolution (Å)R-FreeKey Interaction
4EY7 AcetylcholinesteraseDonepezil2.350.211

-stacking (Trp86) + H-bond
6DJZ Sigma-1 ReceptorHaloperidol3.080.276Salt bridge (Glu172)
5C1M

-Opioid Receptor
BU72 (Morphinan)*2.100.230Salt bridge (Asp147)
8EF5

-Opioid Receptor
Fentanyl3.30 (EM)N/AHydrophobic cleft + Ionic anchor

*Note: BU72 is a morphinan but shares the essential piperidine ring pharmacophore and binding mode with 4-phenylpiperidines.

Part 5: Visualizations

Diagram 1: Scaffold Selection Logic

This decision tree guides the researcher in choosing between Piperidine and Piperazine based on structural requirements.

ScaffoldSelection Start Ligand Design Phase Q1 Is the Binding Pocket Hydrophobic or Polar? Start->Q1 Hydrophobic Hydrophobic (e.g., S1R, GPCR deep pocket) Q1->Hydrophobic Hydrophobic Polar Polar / Solvent Exposed (e.g., Kinase hinge) Q1->Polar Polar Check Check Cation-Pi Potential Hydrophobic->Check Piperazine Select Piperazine (Solubility & H-Bonding) Polar->Piperazine Piperidine Select 4-Substituted Piperidine (Max Hydrophobic Contact) Check->Piperidine Yes (Aromatic Residues present) Check->Piperazine No (Need solubility)

Caption: Logical workflow for selecting between Piperidine and Piperazine scaffolds based on active site topology and electronic requirements.

Diagram 2: Conformational Energy Landscape

Visualizing the stability of the chair conformation.

Conformation ChairEq Chair (Equatorial) Global Minimum Twist Twist Boat Unstable Transition ChairEq->Twist Ring Flip Barrier ChairAx Chair (Axial) High Energy (+1.4 kcal/mol) ChairAx->ChairEq Steric Relaxation Twist->ChairAx

Caption: The thermodynamic preference for the Equatorial Chair conformation in 4-substituted piperidines, minimizing 1,3-diaxial strain.

References

  • RCSB Protein Data Bank. Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil (PDB 4EY7). [Link]

  • RCSB Protein Data Bank. Human sigma-1 receptor bound to haloperidol (PDB 6DJZ). [Link][1]

  • Nature Structural & Molecular Biology. Structural basis for sigma-1 receptor ligand recognition.[1] (2018).[1][3] [Link]

  • Journal of Medicinal Chemistry. Structure-Based Design of G Protein-Coupled Receptor Ligands. [Link]

  • RCSB Protein Data Bank. Fentanyl-bound mu-opioid receptor-Gi complex (PDB 8EF5). [Link]

Sources

A Senior Application Scientist's Guide to the Bioactivity of 4-Benzylpiperidine and its Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of neuropharmacology, the 4-benzylpiperidine scaffold represents a privileged structure with significant therapeutic potential. Its versatility as a building block has led to the development of a diverse array of bioactive compounds targeting key components of neurotransmitter systems. This guide provides an in-depth, objective comparison of the bioactivity of 4-benzylpiperidine and its analogs against established reference standards, supported by detailed experimental methodologies and data-driven insights. Our goal is to equip you with the foundational knowledge and practical protocols necessary to accelerate your research and development endeavors.

The Significance of the 4-Benzylpiperidine Scaffold in Neuropharmacology

The 4-benzylpiperidine moiety is a cornerstone in medicinal chemistry, primarily due to its ability to interact with a variety of biological targets within the central nervous system (CNS).[1] Its structural features, a piperidine ring coupled with a benzyl group, allow for systematic modifications to fine-tune potency, selectivity, and pharmacokinetic properties. This has made it a focal point in the design of ligands for monoamine transporters, G-protein coupled receptors (GPCRs), and enzymes involved in neurotransmitter metabolism.[2][3][4]

Primary Bioactivity: A Monoamine Releasing Agent

4-Benzylpiperidine's principal mechanism of action is as a monoamine releasing agent.[5] It exhibits a notable preference for inducing the release of dopamine (DA) and norepinephrine (NE) over serotonin (5-HT). This characteristic positions it as a valuable tool for studying the dynamics of catecholaminergic systems.

Mechanism of Action: Monoamine Release

Monoamine transporters (DAT, NET, and SERT) are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal. Releasing agents like 4-benzylpiperidine can reverse the action of these transporters, leading to an increase in the extracellular concentration of the neurotransmitter.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Dopamine Vesicle DA_intra Intracellular Dopamine Vesicle->DA_intra Storage DAT Dopamine Transporter (DAT) DA_extra Extracellular Dopamine DAT->DA_extra Reversal of Transport (Release) DA_intra->DAT Normal Reuptake Benzylpiperidine 4-Benzylpiperidine Benzylpiperidine->DAT Induces D2R Dopamine D2 Receptor DA_extra->D2R Binding & Signaling cluster_workflow Radioligand Binding Assay Workflow A Prepare Cell Membranes (Expressing DAT) B Incubate Membranes with [3H]WIN 35,428 & Test Compound A->B C Separate Bound/ Unbound Ligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (Calculate Ki) D->E

Caption: Workflow for a DAT radioligand binding assay.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT) [6]* [3H]WIN 35,428 (Radioligand) [6]* Test compounds (e.g., 4-benzylpiperidine analogs)

  • Reference standard (e.g., GBR 12909) [6]* Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 [6]* Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4 [6]* 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B) [6]* Cell harvester

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation:

    • Culture hDAT-expressing HEK293 cells to confluency.

    • Harvest the cells and homogenize them in ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes. [6] * Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay). [7]

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of binding buffer (for total binding) or a non-labeled DAT inhibitor like GBR 12909 (10 µM final concentration, for non-specific binding). [6] * 50 µL of varying concentrations of the test compound.

      • 50 µL of [3H]WIN 35,428 (final concentration of ~1-2 nM). [6] * 100 µL of the prepared cell membrane suspension (approximately 20-50 µg of protein). [6]

  • Incubation:

    • Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium. [6]

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound and unbound radioligand.

    • Wash the filters three times with ice-cold wash buffer. [7]

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for DAT. [6]

[3H]Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.

Materials:

  • HEK293 or CHO cells stably expressing hDAT [6]* [3H]Dopamine [6]* Test compounds

  • Reference standard (e.g., GBR 12909)

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 5.6 mM glucose, pH 7.4) [6]* 96-well cell culture plates

  • Scintillation counter and fluid

Procedure:

  • Cell Plating:

    • Plate the hDAT-expressing cells in 96-well plates and grow to confluency.

  • Assay Protocol:

    • On the day of the assay, aspirate the culture medium and wash the cells once with 200 µL of pre-warmed (37°C) uptake buffer. [6] * Add 100 µL of uptake buffer containing varying concentrations of the test compound to the wells.

    • For control wells (100% uptake), add buffer without the test compound.

    • For non-specific uptake, add a high concentration of a known DAT inhibitor like nomifensine (10 µM final concentration). [6] * Pre-incubate the plate at 37°C for 10-20 minutes. [6] * Initiate the uptake by adding 50 µL of uptake buffer containing [3H]Dopamine (final concentration of ~10-20 nM). [6] * Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake. [8]

  • Termination of Uptake:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer. [6]

  • Cell Lysis and Quantification:

    • Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer to each well. [8] * Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis. [6]

Monoamine Oxidase (MAO) Activity Assay

This assay measures the ability of a test compound to inhibit the activity of MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A) [9][10]* Benzylamine (substrate for MAO-B) [9]* Test compounds

  • Reference standards (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Assay Buffer: 100 mM HEPES, pH 7.5 [10]* Spectrophotometer or fluorometer

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the following:

      • Assay buffer

      • MAO-A or MAO-B enzyme

      • Varying concentrations of the test compound or reference standard.

    • Pre-incubate for 15 minutes at 37°C. [10]

  • Initiation of Reaction:

    • Add the substrate (kynuramine for MAO-A or benzylamine for MAO-B) to initiate the reaction. [9]

  • Measurement:

    • Monitor the change in absorbance or fluorescence over time. The product of kynuramine oxidation, 4-hydroxyquinoline, can be measured spectrophotometrically at 316 nm or fluorometrically. [9]The product of benzylamine oxidation, benzaldehyde, can be measured at 250 nm. [9]

  • Data Analysis:

    • Calculate the rate of the reaction for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Conclusion

The 4-benzylpiperidine scaffold is a remarkably versatile platform for the design of novel neuropharmacological agents. Its inherent activity as a monoamine releasing agent can be systematically modulated through chemical modifications to yield potent and selective inhibitors of monoamine transporters, as well as ligands for other important CNS targets. By employing the rigorous experimental protocols and comparative data presented in this guide, researchers can effectively characterize the bioactivity of their novel 4-benzylpiperidine derivatives and make informed decisions in the drug discovery and development process.

References

  • protocols.io. (2020, September 9). Monoamine oxidase activity in fish brain tissue. [Link]

  • Berger, P., et al. (1993). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Molecular Neuropharmacology, 3(3), 231-236. [Link]

  • Choi, H., et al. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 29(4), 436–446. [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2713, 315-325. [Link]

  • MDPI. (2025, May 17). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules, 30(10), 4321. [Link]

  • Wang, C., et al. (2011). Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging. Bioorganic & Medicinal Chemistry Letters, 21(9), 2734-2738. [Link]

  • Costantino, L., et al. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry, 48(1), 198-206. [Link]

  • Biomolecules & Therapeutics. (2021, May 31). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. [Link]

  • National Center for Biotechnology Information. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. [Link]

  • ResearchGate. (2024, December 10). Design, synthesis, and evaluation of benzylpiperidine-derived hydrazones as dual inhibitors of monoamine oxidases and acetylcholinesterase. [Link]

  • PubMed. (2023, January 21). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. [Link]

  • PubMed. (2017, December 6). Analysis of Monoamine Oxidase (MAO) Enzymatic Activity by High-Performance Liquid Chromatography-Diode Array Detection Combined With an Assay of Oxidation With a Peroxidase and Its Application to MAO Inhibitors From Foods and Plants. [Link]

  • Belzile, E., & Blier, P. (1998). Affinities of venlafaxine and various reuptake inhibitors for the serotonin and norepinephrine transporters. European Journal of Pharmacology, 349(2-3), 129-132. [Link]

  • ACS Publications. (2025, February 20). Is Cocaine Protonated When it Binds to the Dopamine Transporter?. [Link]

  • Wikipedia. (n.d.). 4-Benzylpiperidine. [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). [Link]

  • PubMed. (2005, October 15). Relationship between in vivo occupancy at the dopamine transporter and behavioral effects of cocaine, GBR 12909 [1-{2-[bis-(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine], and benztropine analogs. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • RSC Publishing. (n.d.). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. [Link]

  • PubMed. (1994, January). [3H]WIN 35428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition. [Link]

  • ChemRxiv. (n.d.). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. [Link]

  • PubMed. (2010, January 15). Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • National Center for Biotechnology Information. (n.d.). Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. [Link]

  • Physicians Weekly. (2022, April 24). Differential Potency of Antidepressants to Inhibit Serotonin & Norepinephrine Reuptake. [Link]

  • ResearchGate. (2025, August 6). Structure−Activity Relationship Studies of Highly Selective Inhibitors of the Dopamine Transporter: N -Benzylpiperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. [Link]

  • ACS Publications. (2022, October 12). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]

  • Neurocluster. (n.d.). Substantial loss of substrate by diffusion during uptake in HEK-293 cells expressing neurotransmitter transporters. [Link]

  • ACS Publications. (n.d.). Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands. [Link]

  • ChEMBL. (n.d.). Document: Dopamine D4 ligands and models of receptor activation: 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole and related heteroarylmethyl.... [Link]

  • National Center for Biotechnology Information. (n.d.). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. [Link]

  • National Center for Biotechnology Information. (n.d.). Venlafaxine ER Blocks the Norepinephrine Transporter in the Brain of Patients with Major Depressive Disorder: a PET Study Using [18F]FMeNER-D2. [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Examples. [Link]

Sources

Guide to Evaluating Selectivity Profiles Against Serotonin Receptor Subtypes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The serotonin (5-Hydroxytryptamine or 5-HT) receptor family represents one of the most complex G-protein coupled receptor (GPCR) classes in the human genome. For drug developers, the challenge is not merely achieving high affinity for a target subtype (e.g., 5-HT2A for neuropsychiatry) but proving the absence of activity at "anti-targets"—specifically the cardiotoxic 5-HT2B receptor.

This guide provides a technical framework for profiling a lead compound's selectivity. It moves beyond simple IC50 lists to a rigorous comparison of Affinity-Based Screening (ABS) versus Functional-Based Screening (FBS) , detailing the protocols and data analysis required to validate a candidate's safety and efficacy profile.

Part 1: The 5-HT Receptor Landscape & The Safety Trap

Before designing an assay cascade, one must understand the signaling divergence. 5-HT receptors do not signal through a monolithic pathway; they recruit distinct G-proteins that dictate the choice of assay.

The "Master Key" Problem

Serotonin is a "master key" that unlocks all subtypes. A selective drug must act as a precise key for only one lock. The most critical safety threshold is the 5-HT2B receptor . Agonism at 5-HT2B stimulates mitogenesis in cardiac valve fibroblasts via the Gq/ERK pathway, leading to valvular heart disease (fen-phen etiology).

Expert Insight: A compound may bind to 5-HT2B with high affinity (low


) but act as an antagonist. Binding assays alone cannot distinguish between a toxic agonist and a safe antagonist. Therefore, functional profiling is mandatory for 5-HT2B.
Visualizing the Signaling Divergence

The following diagram illustrates the three primary signaling cascades you must interrogate.

G cluster_safety CRITICAL SAFETY CHECK Ligand Ligand / 5-HT R_Gi 5-HT1 Family (1A, 1B, 1D, 1F) Ligand->R_Gi R_Gq 5-HT2 Family (2A, 2B, 2C) Ligand->R_Gq R_Gs 5-HT4, 6, 7 Ligand->R_Gs Gi Gαi/o R_Gi->Gi Gq Gαq/11 R_Gq->Gq Gs Gαs R_Gs->Gs cAMP_Down ↓ cAMP Gi->cAMP_Down Calcium ↑ Ca2+ Flux (IP3 Pathway) Gq->Calcium cAMP_Up ↑ cAMP Gs->cAMP_Up

Figure 1: 5-HT Receptor Signaling Divergence. Note the 5-HT2 family couples to Gq/Calcium, the primary pathway for 5-HT2B toxicity screening.

Part 2: Comparative Methodology (Binding vs. Functional)

To evaluate a product (drug candidate), you must choose between measuring Occupancy (Binding) or Response (Functional).

Comparison of Screening Modalities
FeatureRadioligand Binding (ABS)Functional Assays (FBS)
Primary Readout Affinity (

)
Potency (

/

) & Efficacy (

)
Mechanism Insight Blind: Cannot distinguish Agonist vs. Antagonist.Explicit: Defines mode of action (Agonist/Antagonist/Inverse Agonist).
Throughput High (Filtration/SPA).Medium-High (FLIPR/TR-FRET).
Sensitivity Very High (can detect weak binders).Dependent on receptor coupling efficiency (Receptor Reserve).
False Positives High: "Sticky" compounds may displace radioligand non-specifically.Low: Requires signal transduction, but susceptible to fluorescence interference.
Cost Lower (Membranes are stable).Higher (Requires live cells/culture).

Strategic Recommendation: Use Binding as a "Gatekeeper" (Tier 1) to filter out non-binders. Use Functional assays (Tier 2) to determine the safety of the binders (e.g., ensuring 5-HT2B antagonism).

Part 3: Experimental Protocols

Protocol A: Radioligand Binding Assay (The Gold Standard)

Objective: Determine the Affinity Constant (


) of the test compound.

Causality: We use competition binding where a "hot" ligand (radiolabeled) competes with the "cold" test compound. If the test compound binds, the radioactive signal decreases.

Materials:

  • Membrane Prep: CHO cells overexpressing human 5-HT2A (or target subtype).

  • Radioligand: [3H]-Ketanserin (for 5-HT2A) or [3H]-LSD (broad spectrum).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Workflow:

  • Preparation: Dilute test compounds in DMSO (10-point serial dilution).

  • Incubation: In a 96-well plate, add:

    • 50 µL Membrane suspension.

    • 25 µL Radioligand (at

      
       concentration).
      
    • 25 µL Test compound or Vehicle.

    • Control: Non-specific binding (NSB) wells receive 10 µM Mianserin (saturating concentration).

  • Equilibrium: Incubate for 60 mins at 27°C. Why? To reach thermodynamic equilibrium.

  • Termination: Rapid vacuum filtration through GF/B glass fiber filters using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer to remove unbound radioactivity.

  • Detection: Add scintillant and read on a MicroBeta counter.

Self-Validation:

  • Specific Binding Window: (Total Binding - NSB) / Total Binding should be >85%.

  • Reference Standard: Run a known antagonist (e.g., Ketanserin) in parallel.

    
     must match historical data.
    
Protocol B: Calcium Flux Functional Assay (The Safety Check)

Objective: Detect Agonism at 5-HT2B (Gq-coupled).

Causality: Activation of Gq releases intracellular calcium stores. We load cells with a calcium-sensitive dye (Fluo-4) that fluoresces upon binding


.

Step-by-Step Workflow:

  • Cell Plating: Seed CHO-K1 cells expressing 5-HT2B (20,000 cells/well) in black-wall plates 24h prior.

  • Dye Loading: Aspirate media; add Fluo-4 AM dye in HBSS buffer. Incubate 45 mins at 37°C.

  • Baseline Read: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Measure baseline fluorescence (10s).

  • Compound Addition: Inject test compound.

  • Kinetic Read: Measure fluorescence every second for 180s.

  • Challenge (Antagonist Mode): If no response is seen, inject 5-HT (

    
     conc) to see if the compound blocks the signal.
    

Self-Validation:

  • Z-Prime (

    
    ):  Must be > 0.5. Calculated using Positive Control (5-HT) and Vehicle.
    
  • Response Shape: Agonists show a rapid peak within 20s. Artifacts usually drift slowly.

Part 4: Data Analysis & Visualization

Calculating Affinity ( )

Raw data gives you


 (concentration displacing 50% of radioligand). You must  convert this to 

using the Cheng-Prusoff Equation to correct for radioligand competition:


  • 
     = Concentration of radioligand used (nM).
    
  • 
     = Dissociation constant of the radioligand (determined previously by Saturation Binding).
    
Selectivity Ratios

To claim your product is "Selective," calculate the fold-change against the nearest neighbor or safety target:



  • Example: If Target

    
     = 1 nM and 5-HT2B 
    
    
    
    = 1000 nM, the ratio is 1000-fold (Highly Selective).
  • Standard: >100-fold is generally required for a clean safety profile in drug development.

The Screening Cascade Workflow

The following diagram summarizes the logical flow for evaluating a new chemical entity (NCE).

Cascade Start New Chemical Entity (NCE) Tier1 Tier 1: Binding Panel (5-HT1A, 2A, 2B, 2C, etc.) Method: Radioligand Start->Tier1 Decision1 Is Target Ki < 100 nM? Tier1->Decision1 Tier2 Tier 2: Functional Profiling (Gq/Gi/Gs Assays) Method: FLIPR / cAMP Decision1->Tier2 Yes Discard Discard / Optimize Decision1->Discard No Safety Safety Gate: 5-HT2B Must be Antagonist or Inactive Tier2->Safety Selectivity Calculate Selectivity Ratios Target vs. Off-Target Safety->Selectivity Clean Profile Safety->Discard Agonist Detected Final Lead Candidate Ready for In Vivo Selectivity->Final

Figure 2: The Selectivity Screening Cascade. Note the "Hard Stop" at the 5-HT2B Safety Gate.

References

  • IUPHAR/BPS Guide to Pharmacology. 5-Hydroxytryptamine receptors. [Link]

  • Roth, B. L., et al. (2000). Evidence for possible involvement of 5-HT2B receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications.[1][2] Circulation.[1] [Link]

  • NCBI Assay Guidance Manual. Radioligand Binding Assays for High-Throughput Screening. [Link]

  • NCBI Assay Guidance Manual. In Vitro Functional Assays. [Link]

Sources

Comparative Guide: Cross-Reactivity Assessment of Dopamine Transporter (DAT) Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Dopamine Transporter (DAT/SLC6A3) is the primary gatekeeper of dopaminergic signaling and a key target for therapeutics treating ADHD, narcolepsy, and substance use disorders. However, the high structural homology between DAT, the Serotonin Transporter (SERT), and the Norepinephrine Transporter (NET) creates a significant "selectivity bottleneck."

This guide provides a technical comparison of standard DAT ligands, focusing on distinguishing true DAT efficacy from off-target SERT/NET noise. We analyze the performance of Cocaine (the non-selective reference), GBR-12909 (the highly selective standard), and RTI-55 (the high-potency, low-selectivity probe), providing validated protocols to quantify their cross-reactivity.

The Monoamine Homology Challenge

DAT, SERT, and NET share approximately 60-70% amino acid sequence identity within their transmembrane domains. Ligands designed for DAT often inadvertently bind SERT or NET, leading to confounded experimental data or unwanted clinical side effects (e.g., cardiovascular stress from NET inhibition).

Mechanism of Action & Cross-Reactivity

Most DAT ligands function as orthosteric inhibitors, competing with dopamine for the S1 binding site. Cross-reactivity occurs when the ligand's pharmacophore fits the S1 pocket of SERT or NET.

G cluster_cleft Synaptic Cleft Dynamics cluster_transporters SLC6 Transporters (Homology) DA Dopamine (Substrate) DAT DAT (Target) DA->DAT Reuptake Ligand Test Ligand (e.g., RTI-55) Ligand->DAT Blockade (Ki < 10nM) SERT SERT (Off-Target) Ligand->SERT Cross-Reactivity NET NET (Off-Target) Ligand->NET Cross-Reactivity Signal Dopaminergic Signal Potentiation DAT->Signal Inhibition Increases DA SideEffect Serotonergic/Adrenergic Side Effects SERT->SideEffect Off-Target Blockade

Figure 1: Mechanistic pathway of ligand interaction. High-affinity ligands like RTI-55 block DAT effectively but risk confounding data by simultaneously blocking SERT and NET unless specific masking agents are used.

Comparative Analysis: Ligand Performance

The following data aggregates competitive binding (Ki) and functional uptake inhibition (IC50) values. Note that RTI-55 is often used as a radiotracer due to its high affinity, but it requires pharmacological isolation to be DAT-specific.

Table 1: Binding Affinity Profile (Ki)

Lower Ki indicates higher affinity.[1]

LigandDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Selectivity ProfilePrimary Application
GBR-12909 1.0 >100>1,000Highly Selective (DAT > SERT >> NET)Pharmacological "Gold Standard" for DAT isolation.
RTI-55 (β-CIT) 0.2 0.23.0Non-Selective (DAT ≈ SERT > NET)Radiotracer for mapping (requires blockers).
Cocaine 230740480Balanced (DAT ≈ NET ≈ SERT)Reference standard for abuse potential.
Nisoxetine >1,000>1,0000.7 NET Selective Negative control (blocker) for DAT assays.
Table 2: Functional Selectivity Ratios

Ratio = IC50 (Off-Target) / IC50 (DAT). Higher numbers indicate better DAT selectivity.

ComparisonGBR-12909CocaineRTI-55
DAT / SERT Ratio >100x ~3x~1x (Equipotent)
DAT / NET Ratio >1,000x ~2x~15x

Key Insight: GBR-12909 is the superior choice for defining DAT-specific effects in complex tissue. RTI-55 is superior for imaging or binding assays where sensitivity is paramount, provided SERT/NET are pharmacologically masked.

Validated Experimental Workflows

To ensure data integrity, you must use a Self-Validating System . This means every assay must include conditions that explicitly rule out off-target binding.

Workflow Visualization

Workflow Start Ligand Candidate Screen1 Primary Screen: Radioligand Binding (HEK-hDAT) Start->Screen1 Decision1 Ki < 100nM? Screen1->Decision1 Decision1->Start No (Discard) Screen2 Secondary Screen: Functional Uptake (DA vs 5-HT vs NE) Decision1->Screen2 Yes Selectivity Calculate Selectivity Ratios Screen2->Selectivity Validation Tissue Validation (Striatum w/ Blockers) Selectivity->Validation

Figure 2: The screening cascade. Validation in native tissue (striatum) using specific blockers is the final checkpoint for ruling out cross-reactivity.

Protocol 1: Competitive Radioligand Binding (The "Masking" Technique)

Objective: Determine affinity (Ki) while controlling for non-specific binding.

Reagents:

  • Radioligand: [125I]RTI-55 (High sensitivity) OR [3H]WIN 35,428 (High DAT selectivity).

  • Masking Agents: 100 nM Fluoxetine (blocks SERT) and 100 nM Nisoxetine (blocks NET) if using RTI-55 in native tissue.

  • Tissue: Rat striatal membranes or HEK293-hDAT stable lines.

Step-by-Step:

  • Preparation: Thaw membranes and dilute in Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4). Note: Na+ is critical for DAT binding.[2]

  • Masking (Critical Step): If using striatal tissue and [125I]RTI-55, pre-incubate membranes with 100 nM Fluoxetine and 100 nM Nisoxetine for 10 minutes. This "silences" SERT and NET, forcing the radioligand to bind only DAT.

  • Competition: Add increasing concentrations of your Test Ligand (10 pM to 10 µM).

  • Incubation: Add Radioligand (0.1 nM final). Incubate 2 hours at 4°C (to prevent ligand internalization/degradation) or 25°C (for faster equilibrium, though higher noise).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI (reduces filter binding).

  • Analysis: Calculate Ki using the Cheng-Prusoff equation.

Protocol 2: Functional Uptake Assay (Pharmacological Isolation)

Objective: Measure the functional potency (IC50) of transport inhibition.

Reagents:

  • Substrate: [3H]Dopamine (DAT), [3H]5-HT (SERT), [3H]Norepinephrine (NET).[3]

  • Cells: HEK293 cells stably expressing hDAT, hSERT, or hNET (tested in parallel).

Step-by-Step:

  • Seeding: Plate cells (50,000/well) in poly-D-lysine coated 96-well plates 24h prior.

  • Drug Treatment: Replace medium with Krebs-Ringer-HEPES buffer. Add Test Ligand and incubate for 10 min at 25°C.

  • Uptake Initiation: Add [3H]Substrate (final conc: 20-50 nM). Expert Tip: Keep substrate concentration < Km to ensure competitive inhibition kinetics apply.

  • Transport: Incubate for 5–10 minutes. Crucial: Do not exceed 10 minutes; longer times measure equilibrium accumulation rather than initial uptake rate.

  • Stop/Wash: Aspirate and wash 3x with ice-cold buffer. Lyse cells with 1% SDS and count via liquid scintillation.

  • Self-Validation: For DAT assays, run a parallel well with 10 µM GBR-12909 . If your "Total Uptake" signal isn't >95% blocked by GBR-12909, your system has non-DAT background noise.

Expert Insights & Troubleshooting

The "Lipophilicity Trap"

Many high-affinity DAT ligands (like RTI analogs) are highly lipophilic.

  • Problem: They stick to plasticware and filters, causing artificially low IC50 values (the "free" concentration is lower than you think).

  • Solution: Use BSA (0.1%) in your buffer to keep the ligand in solution, or use glass-coated plates. Always use PEI-soaked filters for binding assays.

Temperature Dependence

Binding kinetics for tropane-based ligands (Cocaine, RTI-55) are temperature-sensitive.

  • Insight: At 37°C, dissociation rates increase. For high-throughput screening, 25°C is standard. However, if you are modeling in vivo occupancy, validational assays should be spot-checked at 37°C, as affinity often drops (Ki increases) at physiological temperatures.

Differentiating Transporter vs. Receptor Binding

While this guide focuses on DAT/SERT/NET, remember that GBR-12909 has negligible affinity for Dopamine D2 receptors, whereas some tropane analogs (cocaine derivatives) may cross-react with muscarinic or sigma receptors. If your functional data (e.g., behavioral) doesn't match your binding data, check Sigma-1 receptor affinity.

References

  • Vertex AI Search. (2024). RTI-55 binding affinity DAT SERT NET. Retrieved from 4

  • Rothman, R. B., et al. (1992). High-affinity binding of [125I]RTI-55 to dopamine and serotonin transporters in rat brain. Synapse. Retrieved from

  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology. Retrieved from 5

  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology. Retrieved from 6

  • Aggarwal, S., & Mortensen, O. V. (2017).[7] In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. Retrieved from 8

Sources

Safety Operating Guide

Operational Guide: Disposal Procedures for 4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

Do NOT dispose of this compound down the drain. 4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine is a bioactive heterocyclic amine.[1][2][3] Due to the piperidine moiety, it acts as a secondary base and potential irritant/corrosive.[2] Due to the pyrazole scaffold, it must be treated as a pharmacologically active substance (PBT—Persistent, Bioaccumulative, Toxic) until specific toxicological data proves otherwise.[2]

Core Disposal Strategy: High-temperature incineration is the only validated method to ensure the complete destruction of the stable pyrazole ring and prevent environmental leaching.

Chemical Profile & Hazard Identification

To ensure safe disposal, you must classify the waste stream correctly based on the molecule's functional groups.[2]

FeatureChemical LogicHazard Implication
Piperidine Ring Secondary amine (

)
Corrosive/Irritant (Skin/Eye). Incompatible with strong acids (exothermic reaction) and oxidizers.[4]
Pyrazole Core Aromatic heterocycleEnvironmental Toxin. High stability requires incineration; resistant to standard chemical degradation.[5]
Benzyl Group Lipophilic side chainBioaccumulation Potential. Increases cell membrane permeability; treat as highly toxic.[5]

Regulatory Classification (RCRA/EPA): While this specific research intermediate is likely not explicitly listed on the EPA "P" or "U" lists, it must be managed as Hazardous Waste based on characteristics:

  • Characteristic of Corrosivity (D002): If in aqueous solution with pH

    
     12.5.[5]
    
  • Characteristic of Ignitability (D001): If dissolved in flammable solvents (e.g., MeOH, DCM).[2]

  • Generator Knowledge: Classify as "Toxic - Bioactive Organic Solid" if no other codes apply.

Pre-Disposal Treatment (The Self-Validating System)[2]

Before moving to the disposal drum, you must stabilize the waste.[2][5] This protocol uses a "Check-Act-Verify" loop to prevent accidents.[4][5]

A. Solid Waste (Pure Compound)[5]
  • Check: Is the solid dry and free of oxidizing agents?

  • Act: Double-bag in 6-mil polyethylene bags. Label the inner bag immediately.

  • Verify: Ensure no exterior contamination on the outer bag before placing it in the satellite accumulation drum.

B. Liquid Waste (Mother Liquors/Reaction Mixtures)[5]
  • Check: Measure pH. If strongly basic (

    
    ), there is a risk of heating if mixed with acidic waste streams.[2]
    
  • Act: Segregate into a dedicated "Basic Organic Waste" container. Do not mix with "Acidic Organic Waste" or "Oxidizing Waste" (e.g., Chromic acid, Piranha solution).[2]

  • Verify: Visually inspect for phase separation or precipitation after addition.[5]

Critical Safety Note: Do not attempt to chemically neutralize this compound (e.g., with bleach/hypochlorite) at the bench.[2] Pyrazoles can form chlorinated byproducts that are more toxic than the parent compound.[5] Incineration is the only approved destruction method.

Step-by-Step Disposal Workflow
Phase 1: Personal Protective Equipment (PPE)
  • Nitrile Gloves (Double gloving recommended): Permeation time >480 mins for standard organic bases.[5]

  • Chemical Splash Goggles: Essential due to the corrosive nature of piperidines.[5]

  • Lab Coat: Standard buttoned coat; apron recommended if handling >50g.[5]

Phase 2: Waste Segregation & Packaging

Follow this decision matrix to determine the correct waste stream.

DisposalWorkflow Start Waste Generation: 4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine State Physical State? Start->State Contam Contaminated Debris (Gloves, Weigh Boats) Start->Contam Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid SolidPath Double Bag (Polyethylene) Label: 'Toxic Solid - Piperidine Deriv.' Solid->SolidPath SolventCheck Solvent Type? Liquid->SolventCheck Contam->SolidPath Incineration High Temp Incineration (Approved Facility) SolidPath->Incineration Halogen Halogenated (DCM, Chloroform) SolventCheck->Halogen Contains Cl/Br/F NonHal Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHal Flammable Only Aqueous Aqueous (Buffers/HPLC) SolventCheck->Aqueous pH Check Req. Halogen->Incineration NonHal->Incineration Aqueous->Incineration

Figure 1: Decision tree for waste segregation.[5] Note that all streams ultimately lead to incineration.[2]

Phase 3: Labeling Requirements

Every container must carry a hazardous waste label containing:

  • Full Chemical Name: 4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine (Do not use abbreviations like "Compound X").

  • Hazards: Check "Toxic" and "Corrosive" (if free base).[5]

Emergency Contingencies

Spill Management (Small Scale < 50g/50mL):

  • Evacuate the immediate area if dust is generated.[5]

  • PPE: Don appropriate PPE including respiratory protection (N95 or P100) if powder is airborne.[5]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust, then scoop into a waste bag.[2][5]

    • Liquids: Absorb with vermiculite or a commercial "Organic Base" spill kit.[5] Do not use clay-based kitty litter if the solution is strongly acidic (not applicable here, but good practice).[2]

  • Clean Up: Wipe surface with 5% acetic acid (dilute vinegar) to neutralize residual piperidine base, followed by soap and water.[5]

References & Authority
  • National Research Council. (2011).[5][6] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[5][6][7] [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Personal protective equipment for handling 4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine

This document provides essential safety protocols and operational guidance for the handling and disposal of 4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine. As a novel research compound, comprehensive toxicological data is not available. Therefore, this guide is built upon a conservative assessment of risks based on its constituent chemical moieties: a substituted pyrazole and a piperidine ring. All procedures must be conducted with the assumption that the compound is hazardous.

Hazard Assessment: An Evidence-Based Approach

The chemical structure combines a piperidine ring, known for its corrosive and toxic properties, with a substituted pyrazole moiety. The hazards of piperidine itself are well-documented and serve as a primary basis for our handling recommendations.

Anticipated Hazards:

  • Corrosivity and Irritation: Piperidine and its derivatives are known to cause severe skin burns, eye damage, and respiratory irritation.[1][2][3][4][5][6][7] Direct contact with the skin or eyes could lead to serious injury.

  • Toxicity: The compound is presumed to be toxic if inhaled, ingested, or absorbed through the skin.[1][4][5][8] Exposure may lead to systemic effects, including nausea, muscular weakness, and convulsions.[4]

  • Flammability: While the compound is a solid, solutions in organic solvents and the piperidine moiety itself are associated with flammability risks.[1][2][5][8] Vapors from solutions may form explosive mixtures with air.[2][9]

  • Reactivity: The compound may be incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8] Thermal decomposition can release irritating and toxic gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[2][4][9]

A thorough, site-specific risk assessment should be conducted by qualified personnel before any handling of this material commences.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to prevent all routes of exposure. The following table outlines the minimum required PPE for handling this compound, whether in solid or solution form.

Protection Type Specification Rationale and Causality
Hand Protection Double-gloving with nitrile or butyl rubber gloves. Check for tears and degradation before and during use.Piperidine derivatives can be corrosive and toxic upon skin contact.[1][3][5] Double-gloving provides an extra barrier against potential tears or rapid permeation. Always consult the glove manufacturer's compatibility chart.
Eye & Face Protection Safety goggles with side shields conforming to EN166 or ANSI Z87.1 standards. A full-face shield is required when handling larger quantities (>1g) or solutions.Protects against splashes and airborne particles. Piperidine compounds can cause severe, irreversible eye damage.[1][2][5][9]
Body Protection Flame-retardant laboratory coat with long sleeves and tight cuffs. A chemically resistant apron should be worn over the lab coat.Provides a barrier against splashes and spills. Flame-retardant material is crucial when working with flammable solvents.
Respiratory Protection A NIOSH-approved respirator with an organic vapor/acid gas cartridge is required when handling the solid outside of a certified chemical fume hood or in case of a spill.Protects against inhalation of fine dust particles or vapors from solutions, which are presumed to be toxic.[1][5][10] A face-piece fit test is mandatory for all respirator users.
PPE Donning and Doffing Workflow

Proper procedure in putting on and removing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat & Apron Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves (Outer over cuff) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Apron Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Lab Coat Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 Doff6 6. Respirator Doff5->Doff6

Caption: Sequential workflow for donning and doffing PPE to minimize contamination risk.

Operational Plan: From Benchtop to Waste

A. Handling Protocol

All handling of this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood.

Step-by-Step Guide for Weighing and Solution Preparation:

  • Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

  • Pre-Weighing: Tare a clean, dry weighing vessel on the balance.

  • Dispensing Solid: Using a clean spatula, carefully transfer the desired amount of solid 4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine into the weighing vessel. Avoid creating dust. If dust is generated, gently wipe the area with a damp cloth, which should then be treated as hazardous waste.

  • Dissolving: Add the solid to the chosen solvent in your reaction vessel. Use a solvent-dispensing system (e.g., a burette or pump) to minimize vapor exposure.

  • Cleaning: Decontaminate the spatula and weighing vessel immediately after use by rinsing with a suitable solvent (e.g., ethanol or acetone) into a designated waste container.

B. Spill Management Plan

Immediate and decisive action is required in the event of a spill.

Spill_Response Spill Spill Occurs Evacuate Alert personnel & Evacuate immediate area Spill->Evacuate Assess Assess spill size & hazard (Is it safe to handle internally?) Evacuate->Assess CallHelp Call Emergency Response (e.g., EH&S) Assess->CallHelp No Contain Contain the spill with absorbent material (e.g., sand, vermiculite) Assess->Contain Yes Neutralize Neutralize if appropriate (Use caution with reactive chemicals) Contain->Neutralize Cleanup Collect absorbent material with non-sparking tools Neutralize->Cleanup Dispose Place in a labeled, sealed container for hazardous waste Cleanup->Dispose Decontaminate Decontaminate the area and equipment Dispose->Decontaminate

Caption: Decision workflow for responding to a chemical spill.

Immediate Actions for a Spill:

  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.[9][11]

  • Control Ignition Sources: If flammable solvents are involved, remove all sources of ignition.[1][2][9][11]

  • Containment: For minor spills, contain the liquid with an inert absorbent material like sand, earth, or vermiculite.[2][4][9] Do not use combustible materials like paper towels on oxidizing agents.

  • Cleanup: Using non-sparking tools, carefully collect the absorbed material and place it into a clearly labeled, sealable container for hazardous waste disposal.[1][9]

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan: Responsible Waste Management

Improper disposal of heterocyclic compounds can lead to persistent environmental contamination.[12] A segregated waste stream is mandatory.

Waste Segregation and Disposal:

  • Solid Waste: All unused solid compound and grossly contaminated items (e.g., gloves, weigh boats, bench paper) must be placed in a designated, labeled hazardous waste container.

  • Liquid Waste:

    • Halogenated Solvents: Waste solutions containing halogenated solvents must be collected in a separate, clearly labeled container.

    • Non-Halogenated Solvents: Waste solutions with non-halogenated solvents should be collected in their own designated container.

    • Aqueous Waste: Acidic or basic aqueous solutions should be neutralized before being collected in an aqueous waste container.

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Only then can the container be disposed of according to institutional guidelines.[13]

All waste must be disposed of through your institution's Environmental Health and Safety (EH&S) office or a licensed chemical waste contractor.[14][15] Never pour chemical waste down the drain.[2][11]

References

  • Vertex AI Search, Piperidine - SAFETY D
  • Vertex AI Search, Piperidine - SAFETY DATA SHEET - Penta chemicals (May 07 2024)
  • Vertex AI Search, PIPERIDINE (D11, 98%)
  • Vertex AI Search, Safety D
  • Vertex AI Search, 4-Piperidinopiperidine - Santa Cruz Biotechnology
  • OAE Publishing, Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remedi
  • Thermo Fisher Scientific, SAFETY D
  • Emory University, Chemical Waste Disposal Guidelines
  • Santa Cruz Biotechnology, 4-Benzylpiperidine - Santa Cruz Biotechnology
  • Sigma-Aldrich, SAFETY D
  • Sigma-Aldrich, • SAFETY D
  • MDPI, Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts (January 02 2025)
  • Vertex AI Search, 4-(4-Phenyl-1H-pyrazol-1-yl)
  • University of Wisconsin–Madison, Chapter 7 Chemical Disposal Procedures
  • Physikalisch-Technische Bundesanstalt, Chemical Waste Management for Labor
  • Organic Chemistry Portal, Pyrazole synthesis
  • BASF, Safety d
  • PMC, Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm
  • ACS Publications, Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
  • ChemSupply Australia, Safety D
  • TCI Chemicals, SAFETY D
  • ACS Publications, Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry (July 01 2021)
  • MDPI, Recent Advances in the Synthesis of Pyrazole Deriv

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.